Synthesis Pathway of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Technical Guide
Executive Summary 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde is a highly versatile heterocyclic building block utilized extensively in the drug development sector. It serves as a critical intermediate in the synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde is a highly versatile heterocyclic building block utilized extensively in the drug development sector. It serves as a critical intermediate in the synthesis of selective PDE7 inhibitors for immunological diseases[1], S1P1 receptor agonists for lymphocyte sequestration[2], and novel antiviral agents[3]. The pyrazole core provides a robust scaffold for hydrogen bonding and
π
-stacking, while the C4-carbaldehyde moiety acts as an electrophilic handle for downstream functionalization.
This whitepaper outlines a highly regioselective, two-stage synthetic pathway designed for maximum yield and analytical reliability.
To achieve strict regiocontrol and high overall yield, the synthesis is divided into two distinct mechanistic stages:
Regioselective Pyrazole Annulation : De novo construction of the 1-cyclohexyl-3-methyl-1H-pyrazole core.
Electrophilic Aromatic Substitution : Regiospecific Vilsmeier-Haack formylation at the C4 position.
Retrosynthetic disconnection of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde.
Section 2: Stage 1 - Regioselective Synthesis of the Pyrazole Core
Causality & Experimental Choices
The classical Knorr pyrazole synthesis relies on the condensation of a hydrazine with a 1,3-dicarbonyl compound. However, reacting cyclohexylhydrazine with a simple unsymmetrical 1,3-diketone (e.g., acetylacetone) yields an inseparable mixture of 1,3- and 1,5-disubstituted pyrazoles.
To enforce absolute regioselectivity, an enaminone—specifically 4-(dimethylamino)but-3-en-2-one—is employed. The highly nucleophilic terminal nitrogen of cyclohexylhydrazine preferentially attacks the highly electrophilic
β
-carbon of the enaminone, displacing dimethylamine as a leaving group. Subsequent intramolecular cyclization at the carbonyl carbon exclusively yields the desired 1-cyclohexyl-3-methyl-1H-pyrazole isomer.
Step-by-Step Protocol: Annulation
Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-(dimethylamino)but-3-en-2-one (1.0 equiv, 100 mmol) in absolute ethanol (100 mL).
Base Liberation : Slowly add cyclohexylhydrazine hydrochloride (1.05 equiv, 105 mmol) followed by triethylamine (1.05 equiv, 105 mmol) to liberate the free hydrazine base in situ.
Cyclization : Heat the mixture to reflux (80°C) for 4–6 hours under a nitrogen atmosphere.
Work-up : Concentrate the reaction mixture under reduced pressure to remove ethanol. Partition the resulting residue between dichloromethane (DCM, 150 mL) and distilled water (100 mL). Extract the aqueous layer twice more with DCM (2 x 50 mL).
Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 3:1) to yield the intermediate core as a pale yellow oil.
In-Process Self-Validation
Chromatographic Marker : Complete consumption of the UV-active enaminone and the emergence of a new, less polar spot on TLC indicates successful cyclization.
Spectroscopic Marker : Post-purification
1
H NMR must show the presence of two distinct pyrazole protons: C4-H (typically a doublet/singlet around
δ
6.0 ppm) and C5-H (around
δ
7.3 ppm). The absence of a dimethylamine signal (
δ
2.8–3.0 ppm) confirms complete displacement.
Section 3: Stage 2 - Vilsmeier-Haack Formylation at C4
Causality & Experimental Choices
The Vilsmeier-Haack reaction is the premier method for the formylation of electron-rich heterocycles[4]. In 1-cyclohexyl-3-methyl-1H-pyrazole, the C4 position is highly activated towards electrophilic aromatic substitution due to the electron-donating resonance from the pyrazole nitrogens and the inductive +I effect of the C3-methyl group[5].
The active electrophile is a chloromethyleneiminium salt (Vilsmeier reagent), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[5]. Because this chloroiminium intermediate is highly moisture-sensitive, strict anhydrous conditions are required to prevent premature hydrolysis into inactive DMF and HCl[5]. Elevated temperatures (80–90°C) are subsequently required to overcome the steric hindrance imposed by the bulky N1-cyclohexyl group and drive the formation of the intermediate iminium salt[3].
Step-by-step workflow of the Vilsmeier-Haack formylation process.
Step-by-Step Protocol: Formylation
Vilsmeier Reagent Generation : Charge a dry, argon-flushed 100 mL two-neck flask with anhydrous DMF (3.0 equiv, 150 mmol). Cool to 0°C using an ice-water bath. Add POCl₃ (1.5 equiv, 75 mmol) dropwise over 30 minutes, keeping the internal temperature strictly below 10°C to prevent reagent decomposition[5]. Stir for 30 minutes at 0°C.
Electrophilic Attack : Dissolve the 1-cyclohexyl-3-methyl-1H-pyrazole (1.0 equiv, 50 mmol) in a minimal volume of anhydrous DMF (10 mL). Add this solution dropwise to the Vilsmeier reagent at 0°C.
Iminium Formation : Remove the ice bath and heat the reaction mixture to 80–90°C for 3–5 hours[3].
Quench & Hydrolysis : Cool the mixture to room temperature. Carefully pour the highly acidic reaction mixture over crushed ice (200 g) under vigorous stirring. Slowly neutralize the solution to pH 7–8 using saturated aqueous NaHCO₃ or 2M NaOH. Note: This step is highly exothermic and hydrolyzes the intermediate iminium salt to the target aldehyde[5].
Isolation : Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers thoroughly with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purification : Purify the crude residue via silica gel chromatography (Hexanes/Ethyl Acetate gradient) or recrystallize from hexanes to afford pure 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde.
In-Process Self-Validation
Physical Marker : During the quench (Step 4), the neutralization of the aqueous layer will cause the product to precipitate or form a distinct organic emulsion as the iminium salt hydrolyzes.
Spectroscopic Marker : The formylation is definitively validated by the disappearance of the C4-H proton (
δ
6.0 ppm) in the
1
H NMR spectrum and the appearance of a sharp, highly deshielded aldehyde singlet at
δ
9.8–10.0 ppm. Additionally, FT-IR will reveal a strong carbonyl stretching frequency at approximately 1680 cm⁻¹.
Section 4: Quantitative Data & Yield Optimization
The following table summarizes the critical quantitative parameters and expected outcomes for both stages of the synthesis, allowing researchers to benchmark their experimental results.
Parameter
Stage 1: Pyrazole Annulation
Stage 2: Vilsmeier-Haack Formylation
Primary Reagents
Cyclohexylhydrazine HCl, Enaminone
Pyrazole Core, POCl₃, DMF
Stoichiometry (Equiv)
1.05 : 1.00
1.0 : 1.5 : 3.0
Temperature Profile
80°C (Reflux)
0°C (Addition) → 90°C (Heating)
Reaction Time
4 - 6 hours
3 - 5 hours
Expected Yield
75 - 85%
65 - 80%
Critical Parameter
Use of enaminone to ensure strict regioselectivity.
Strict anhydrous conditions during Vilsmeier reagent formation.
Validation Marker (NMR)
Appearance of C4-H (
δ
6.0) & C5-H (
δ
7.3)
Disappearance of C4-H; New CHO singlet (
δ
9.8)
References
Title: US8802663B2 - Pyrazole oxadiazole derivatives as S1P1 agonists
Source: Google Patents
URL
Analytical and Synthetic Profiling of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
Executive Summary 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1216242-42-0) is a highly versatile, privileged heterocyclic building block utilized extensively in the design of advanced pharmacophores, includin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1216242-42-0) is a highly versatile, privileged heterocyclic building block utilized extensively in the design of advanced pharmacophores, including selective kinase inhibitors and S1P1 receptor agonists[1]. The strategic placement of the formyl group at the C4 position, coupled with the lipophilic cyclohexyl ring at N1, provides a unique vector for late-stage functionalization while enhancing the overall membrane permeability of downstream drug candidates. This whitepaper details the physicochemical properties, mechanistic synthesis, and self-validating analytical characterization of this critical intermediate.
Physicochemical Profiling
Understanding the baseline quantitative parameters of this compound is essential for predicting its behavior in organic solvents and chromatographic systems.
| Structural Features | N1-cyclohexyl, C3-methyl, C4-formyl |
Synthetic Methodology & Mechanistic Causality
The synthesis of 1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde is typically achieved via the Vilsmeier-Haack formylation of the N-alkylated pyrazole precursor[4].
Causality of Regioselectivity:
The specific targeting of the C4 position is dictated by the inherent electronic properties of the pyrazole ring. The electron-donating nature of the nitrogen atoms and the C3-methyl group enriches the C4 position, making it the most thermodynamically and kinetically favorable site for electrophilic aromatic substitution[5]. Furthermore, the bulky N1-cyclohexyl group provides significant steric shielding at the C5 position, ensuring strict regioselectivity and preventing unwanted isomeric byproducts.
Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C under an inert argon atmosphere.
Electrophile Generation: Dropwise add phosphorus oxychloride (POCl3, 1.5 eq). Causality: Maintaining a low temperature (0 °C) is critical to prevent the exothermic, uncontrolled decomposition of the highly reactive Vilsmeier iminium intermediate[4].
Substrate Addition: Slowly introduce a solution of 1-cyclohexyl-3-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF.
Reaction Execution: Heat the reaction mixture to 80 °C for 4 hours.
In-Process Validation (Crucial Step): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The disappearance of the starting material and the appearance of a UV-active, 2,4-DNP-stainable spot validates the formation of the aldehyde. Self-Validation Check: Do not proceed to the quench step until an LC-MS aliquot confirms the intermediate iminium mass.
Hydrolytic Quench: Pour the mixture over crushed ice and neutralize with saturated aqueous NaHCO3 (pH ~7-8). Causality: The basic aqueous environment is required to hydrolyze the iminium salt intermediate into the final formyl group[4].
Extraction & Purification: Extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via flash chromatography.
Caption: Workflow and mechanism of the regioselective Vilsmeier-Haack formylation at the C4 position.
To ensure absolute structural integrity before utilizing this building block in downstream synthesis, a multi-modal analytical approach is required. The causality of peak assignments in Nuclear Magnetic Resonance (NMR) spectroscopy is directly tied to the electronic deshielding effects of the formyl and pyrazole moieties[6].
Highly deshielded by the diamagnetic anisotropy of the carbonyl pi-bond.
C5-H (Pyrazole)
7.90 - 8.10
Singlet (1H)
Deshielded by the adjacent electronegative N-atom and the electron-withdrawing C4-formyl group.
N1-CH (Cyclohexyl)
4.10 - 4.30
Multiplet (1H)
Deshielded by direct covalent attachment to the pyrazole N1 position.
C3-CH3
2.40 - 2.50
Singlet (3H)
Allylic/benzylic-like position on the heteroaromatic ring.
| Cyclohexyl CH2s | 1.20 - 2.10 | Multiplets (10H) | Aliphatic ring protons, split by complex axial/equatorial coupling. |
Protocol: LC-MS and NMR Validation
Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Methanol.
LC-MS Analysis: Run a 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid).
Self-Validation Criterion: A sharp peak in the UV chromatogram (254 nm) must co-elute with an ESI+ mass signal of m/z 193.1 [M+H]+[8].
NMR Acquisition: Dissolve 15 mg of the compound in 0.6 mL CDCl3. Acquire 1H (16 scans) and 13C (256 scans) spectra.
Self-Validation Criterion: The presence of the singular aldehyde proton at ~9.9 ppm confirms successful formylation. The absence of a C4-H proton (which would appear at ~6.0-6.5 ppm in unreacted starting material) confirms 100% conversion[6].
Downstream Applications in Drug Discovery
The aldehyde functionality is a highly reactive node, serving as a linchpin for divergent synthesis in medicinal chemistry.
Reductive Amination: Reacting the aldehyde with primary or secondary amines yields aminomethyl pyrazoles, which act as critical basic centers and hinge-binders in ATP-competitive kinase inhibitors[1].
Knoevenagel Condensation: Reaction with active methylene compounds generates highly conjugated systems utilized in agrochemical fungicides and antimicrobial agents[9].
Oxidation/Homologation: Conversion of the aldehyde to the corresponding carboxylic acid enables standard amide coupling, a key step in synthesizing S1P1 receptor agonists for immunomodulatory therapies[1].
Caption: Divergent downstream synthetic pathways integrating the pyrazole scaffold into advanced pharmacophores.
In-Depth Technical Guide: 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde in Advanced Synthesis
Executive Summary In contemporary drug discovery and agrochemical development, the pyrazole core remains a privileged scaffold due to its profound bioactivity and metabolic stability. 1-Cyclohexyl-3-methyl-1H-pyrazole-4-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug discovery and agrochemical development, the pyrazole core remains a privileged scaffold due to its profound bioactivity and metabolic stability. 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1216242-42-0) represents a highly specialized building block within this family. The strategic placement of an N1-cyclohexyl group enhances lipophilicity, while the C4-carbaldehyde serves as a versatile electrophilic handle for downstream functionalization[1]. This technical whitepaper provides a rigorous examination of its physicochemical properties, structural rationale, and a field-proven, self-validating protocol for its synthesis via the Vilsmeier-Haack formylation pathway.
Physicochemical Profiling
Understanding the fundamental properties of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde is critical for predicting its behavior in organic solvents and its pharmacokinetic potential in downstream drug candidates.
Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in H2O
Structural Rationale in Drug Design
The architecture of this molecule is not arbitrary; each moiety serves a distinct mechanistic purpose in synthetic chemistry and pharmacology. Pyrazole-4-carbaldehyde derivatives frequently exhibit significant anti-bacterial, anti-cancer, and anti-parasitic activities[3].
N1-Cyclohexyl Group: Introduces significant steric bulk and lipophilicity. In drug design, this enhances the partition coefficient (LogP), improving membrane permeability for intracellular targets.
C3-Methyl Group: Acts as a conformational lock and a steric shield. It directs electrophilic aromatic substitution exclusively to the C4 position during synthesis and prevents unwanted nucleophilic attacks at the C3 position in downstream applications.
C4-Carbaldehyde: The formyl group is a highly reactive electrophile. It is primed for Knoevenagel condensations, Wittig reactions, and reductive aminations, enabling the construction of complex, multi-cyclic heterocyclic systems[1],[4].
Figure 1: Rational design and functional utility of the compound's structural moieties.
Synthesis Methodology: The Vilsmeier-Haack Pathway
The most robust and scalable method for synthesizing 1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction[1]. This method utilizes a Vilsmeier reagent—formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3)—to execute an electrophilic aromatic substitution on the electron-rich pyrazole core[4].
Experimental Protocol
Objective: Regioselective formylation of 1-cyclohexyl-3-methyl-1H-pyrazole at the C4 position.
N,N-Dimethylformamide (DMF) (Solvent and reactant, 5-10 volumes)
Ice-water, Saturated NaHCO3 or 10% NaOH (for quenching/neutralization)
Ethyl acetate (EtOAc) (for extraction)
Step-by-Step Procedure & Mechanistic Causality:
Vilsmeier Reagent Formation:
Cool anhydrous DMF to 0 °C in an ice bath under an inert atmosphere (N2 or Ar). Add POCl3 (1.5 eq) dropwise with vigorous stirring.
Causality: The reaction between DMF and POCl3 forms the highly electrophilic chloroiminium ion (Vilsmeier reagent). This formation is highly exothermic; maintaining 0 °C prevents the thermal degradation of the reagent and suppresses the formation of dimethylamine byproducts[1].
Substrate Addition:
After stirring for 30 minutes at 0 °C, add a solution of 1-cyclohexyl-3-methyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the mixture.
Causality: Dropwise addition ensures a controlled electrophilic attack strictly at the C4 position, minimizing the risk of poly-formylation or localized thermal spikes.
Heating and Activation:
Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 60–80 °C for 3–6 hours.
Causality: While pyrazoles are generally electron-rich, the C4 position requires thermal energy to overcome the activation barrier required to form the stable iminium intermediate[1].
Quenching and Hydrolysis:
Cool the reaction mixture to room temperature and pour it slowly over crushed ice. Carefully neutralize the highly acidic mixture to pH 7-8 using a saturated aqueous solution of NaHCO3 or 10% NaOH.
Causality: Quenching in ice-water hydrolyzes the intermediate iminium salt into the desired carbaldehyde. Neutralization is an absolute requirement; it prevents acid-catalyzed degradation of the newly formed aldehyde and ensures the product is in its neutral, organic-soluble state for efficient extraction[1].
Isolation:
Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Self-Validating Analytical Checks
To ensure the integrity of the protocol, the system must be self-validating:
In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The disappearance of the starting material and the appearance of a distinct, lower-Rf UV-active spot validates the conversion.
Structural Confirmation (1H-NMR): Post-isolation, the success of the formylation is definitively confirmed by the presence of a sharp singlet integrating to 1H at ~9.8–10.0 ppm in the 1H-NMR spectrum, which corresponds to the newly introduced aldehydic proton[3].
Figure 2: Step-by-step workflow for the Vilsmeier-Haack formylation of the pyrazole core.
Handling, Safety, and Storage
Toxicity & Handling: The compound should be handled in a well-ventilated fume hood. The synthesis involves POCl3, which is highly corrosive and reacts violently with water, releasing HCl gas. Proper PPE (gloves, goggles, lab coat) is mandatory.
Storage: Store the purified 1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8 °C. Aldehydes are prone to auto-oxidation into carboxylic acids upon prolonged exposure to atmospheric oxygen.
biological activity of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde derivatives
An In-Depth Technical Guide to the Biological Activity of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde Derivatives Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis o...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde Derivatives
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with diverse pharmacological activities.[1][2] Within this class, pyrazole-4-carbaldehyde derivatives represent a particularly versatile scaffold, where the aldehyde functional group serves as a reactive handle for extensive chemical modification, enabling the exploration of vast chemical space. This technical guide provides a comprehensive analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of pyrazole-4-carbaldehyde derivatives, with a forward-looking perspective on the untapped potential of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde. By synthesizing data from authoritative studies, this document details established protocols and explains the causal reasoning behind experimental designs, offering a robust framework for researchers aiming to develop novel therapeutics based on this promising core. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of this compound class, supported by quantitative data, detailed methodologies, and visual workflows to guide future research and development.
The Pyrazole-4-Carbaldehyde Scaffold: A Privileged Core in Drug Discovery
The five-membered pyrazole ring is a bioisostere of various natural and synthetic compounds, allowing it to interact with a wide array of biological targets. Its derivatives are known to possess anti-inflammatory, anticancer, antimicrobial, analgesic, and antidepressant properties, among others.[1][3][4] The strategic importance of the 4-carbaldehyde moiety cannot be overstated; it acts as a versatile synthetic precursor for the creation of Schiff bases, hydrazones, chalcones, and other derivatives via well-established condensation reactions.[5][6][7][8] This allows for systematic modification to fine-tune pharmacokinetic and pharmacodynamic properties.
This guide focuses specifically on the 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde scaffold. The rationale for investigating this particular substitution pattern is rooted in established medicinal chemistry principles:
N1-Cyclohexyl Group: Introduces significant lipophilicity, which can enhance membrane permeability and improve oral bioavailability. The bulky, non-planar structure can also provide steric hindrance that may confer selectivity for specific enzyme binding pockets.
C3-Methyl Group: This small alkyl group can influence the electronic properties of the pyrazole ring and provide a key interaction point within a target's active site.
By exploring this scaffold, we can generate novel derivatives with potentially enhanced potency and selectivity.
Synthetic Pathways and Derivatization Strategies
The synthesis of the core scaffold and its subsequent derivatives relies on robust and high-yielding chemical reactions. The primary method for introducing the essential aldehyde group is the Vilsmeier-Haack reaction.
Core Synthesis via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocyclic systems like pyrazoles.[1][5][8] It typically involves the reaction of a phenylhydrazone precursor with a Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide).
Caption: Synthetic workflow for the core and its derivatives.
Derivatization of the 4-Carbaldehyde Functional Group
The aldehyde group is a gateway to a multitude of derivatives, each with unique biological potential.
Schiff Bases and Imines: Formed by condensation with primary amines, these derivatives are known for their broad spectrum of biological activities.[9]
Hydrazones: Reaction with hydrazides yields acylhydrazones, a class of compounds extensively studied for their antiproliferative and antioxidant properties.[10] The hydrazone moiety is a key feature for antimicrobial activity.[3]
Alkenyl Derivatives: Knoevenagel or Claisen-Schmidt condensation reactions with active methylene compounds or ketones produce derivatives with extended conjugation, which are often evaluated as anticancer and anti-inflammatory agents.[6][11]
Survey of Biological Activities
While direct studies on the 1-cyclohexyl-3-methyl variant are not prevalent, a comprehensive review of related pyrazole-4-carbaldehyde derivatives provides a strong predictive foundation for its potential therapeutic applications.
Anticancer Activity
Pyrazole carbaldehyde derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines.[12] Some compounds have shown inhibitory activity against critical signaling enzymes like PI3 kinase and cyclin-dependent kinase 2 (CDK2).[12] For instance, certain indole-pyrazole hybrids, derived from pyrazole carbaldehydes, exhibited potent inhibition of the HepG2 liver carcinoma cell line, with IC50 values superior to the standard drug doxorubicin.[13]
Table 1: Anticancer Activity of Selected Pyrazole Derivatives
The pyrazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of pyrazole-4-carbaldehyde have shown excellent to moderate efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6][14] The formation of hydrazones or the incorporation of other heterocyclic rings, such as thiazole, often enhances this activity.[14][15]
Table 2: Antimicrobial Activity of Selected Pyrazole-4-Carbaldehyde Derivatives
Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[16] Derivatives of pyrazole-4-carbaldehyde have been investigated for their potential to inhibit key inflammatory mediators. An in vitro study of 1-benzoyl-3-(substituted phenyl)-1H-pyrazole-4-carbaldehydes found that compounds with methoxy-substituted phenyl groups exhibited anti-inflammatory activity comparable to the standard drug diclofenac, as measured by the human red blood cell (HRBC) membrane stabilization method.[4][17] This assay is a reliable indicator of a compound's ability to protect cell membranes from lysis induced by hypotonicity, a process analogous to the lysosomal membrane damage that occurs during inflammation.
Structure-Activity Relationship (SAR) Insights
The biological potency of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[3]
N1-Position: Substitution at this position is crucial for activity. Large, lipophilic groups like dichlorophenyl or cyclohexyl can enhance binding affinity, as seen in cannabinoid receptor antagonists.[18][19] The N1-substituent significantly influences the overall topology of the molecule, dictating its fit into target proteins.
C3-Position: The substituent at this position often points towards a specific sub-pocket of an enzyme or receptor. The choice between small alkyl groups (like methyl) and larger aryl groups can drastically alter potency and selectivity.[20]
C4-Position: Modification of the 4-carbaldehyde into larger functional groups like hydrazones or chalcones is a proven strategy for enhancing antimicrobial and anticancer activities.[3][6] The presence of a hydrogen bond donor/acceptor system in this position is often critical for target engagement.
C5-Position: Aromatic substituents, particularly those with para-substitution, are often favored for potent biological activity.[18]
Caption: Key Structure-Activity Relationship points for the pyrazole scaffold.
Proposed Research Workflow & Experimental Protocols
For researchers aiming to validate the therapeutic potential of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde and its derivatives, a structured, multi-stage screening process is essential.
Caption: Proposed workflow for screening pyrazole derivatives.
Protocol: Synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde
This protocol is a representative Vilsmeier-Haack procedure adapted for the target compound.
Step 1: Hydrazone Formation.
To a solution of 4-cyclohexylacetophenone (1.0 eq) in ethanol, add cyclohexylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.5 eq).
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and pour it into ice-cold water.
Filter the resulting precipitate, wash with water, and dry under vacuum to yield the acetophenone cyclohexylhydrazone.
Step 2: Vilsmeier-Haack Cyclization.
In a three-necked flask cooled to 0°C, slowly add phosphorus oxychloride (POCl₃, 4.0 eq) to anhydrous dimethylformamide (DMF, 8.0 eq) under an inert atmosphere. Stir for 30 minutes to form the Vilsmeier reagent.
Add a solution of the hydrazone from Step 1 (1.0 eq) in DMF dropwise, maintaining the temperature below 5°C.
Allow the reaction to warm to room temperature and then heat to 70-80°C for 8-12 hours.
Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
Neutralize the solution with aqueous sodium hydroxide or sodium bicarbonate until alkaline (pH 8-9).
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the title compound.
Protocol: In Vitro Antimicrobial Screening (Broth Microdilution Method)
Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
Inoculation: Add a standardized inoculum of the microorganism to each well to a final concentration of ~5 x 10⁵ CFU/mL.
Controls: Include a positive control (microorganism with no drug), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin, ampicillin).
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Treatment: Treat the cells with various concentrations of the test compound (typically from 0.1 to 100 µM) and incubate for 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Remove the medium and add DMSO or isopropanol to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration required to inhibit 50% of cell growth) is determined by plotting a dose-response curve.
Conclusion and Future Directions
The pyrazole-4-carbaldehyde scaffold is a validated platform for the generation of diverse and biologically active small molecules. Based on extensive data from related compounds, derivatives of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde are poised to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. The N1-cyclohexyl and C3-methyl substitutions provide a unique combination of lipophilicity and electronic properties that warrant thorough investigation.
Future research should focus on:
Synthesis and Screening: Synthesizing a focused library of derivatives (Schiff bases, hydrazones, etc.) from the core scaffold and screening them against a broad panel of cancer cell lines and microbial pathogens.
Mechanism of Action: For the most potent "hit" compounds, subsequent studies should aim to elucidate their specific molecular targets and mechanisms of action, using techniques like enzyme inhibition assays, molecular docking, and western blotting.
In Vivo Validation: Promising candidates with favorable in vitro profiles and low toxicity should be advanced to preclinical animal models to evaluate their efficacy and safety in a physiological context.
This structured approach will enable the systematic exploration of this scaffold and potentially lead to the discovery of next-generation therapeutic agents.
References
Al-Ostath, A., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available from: [Link]
Gandeepan, P., et al. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. European Journal of Medicinal Chemistry. Available from: [Link]
Al-Sultani, K. H., & Al-Amery, K. H. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available from: [Link]
Petrikaite, V., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. Available from: [Link]
Showalter, V. M., et al. (1996). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]
Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available from: [Link]
Kumar, A., et al. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules. Available from: [Link]
Vasylets, G., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. Available from: [Link]
Guezguez, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
Cherian, B., et al. (2014). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ProQuest. Available from: [Link]
Manjula, S. N., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
Cherian, B., et al. (2014). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ResearchGate. Available from: [Link]
Al-Ghamdi, H. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Available from: [Link]
Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available from: [Link]
Tsolaki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available from: [Link]
Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Available from: [Link]
Kumar, A., et al. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available from: [Link]
Inamdar, S. S., & Inamdar, S. S. (2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available from: [Link]
Kumar, S., & Kumar, R. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy and BioAllied Sciences. Available from: [Link]
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available from: [Link]
Kumar, A. S., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. Available from: [Link]
Guezguez, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
Talaviya, R., et al. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available from: [Link]
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
Sonawane, K., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available from: [Link]
Google Patents. (2015). WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde mechanism of action
An In-Depth Technical Guide to 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde: Pharmacophoric Mechanisms and Synthetic Workflows in Targeted Drug Discovery Executive Summary In modern medicinal chemistry, 1-Cyclohexyl-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde: Pharmacophoric Mechanisms and Synthetic Workflows in Targeted Drug Discovery
Executive Summary
In modern medicinal chemistry, 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1216242-42-0)[1] operates not as a standalone active pharmaceutical ingredient (API), but as a highly specialized, privileged molecular building block. Its "mechanism of action" is bipartite: it possesses a chemical mechanism defined by the high electrophilic reactivity of its C4-formyl group, and a biological mechanism defined by the pharmacophoric properties of its substituted pyrazole core once integrated into a larger drug scaffold[2][3]. This whitepaper dissects the structural rationale, synthetic utility, and target engagement mechanisms of this critical intermediate, providing actionable protocols for researchers developing targeted kinase inhibitors.
Structural Rationale and Pharmacophoric Mechanism
The architecture of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde (Molecular Formula: C11H16N2O)[4] is deliberately engineered to satisfy specific binding requirements within the ATP-binding pockets of target enzymes, particularly kinases such as Janus Kinases (JAK), Aurora kinases, and p38 Mitogen-Activated Protein Kinases (MAPK)[2][3][5].
The Pyrazole Core (Hinge Binder): The 1H-pyrazole ring is a recognized "privileged structure." The nitrogen atoms act as critical hydrogen-bond acceptors and donors, anchoring the molecule to the hinge region of the kinase ATP-binding site[2]. This interaction mimics the binding of the adenine ring of ATP.
N1-Cyclohexyl Substitution (Hydrophobic Engagement): The bulky, lipophilic cyclohexyl ring at the N1 position serves to occupy hydrophobic specificity pockets adjacent to the hinge region. Unlike smaller alkyl groups (e.g., methyl or isopropyl)[3], the cyclohexyl moiety significantly increases the local lipophilicity (logP) and provides rigid steric bulk, which can enhance selectivity against off-target kinases by exploiting unique spatial constraints in the target's solvent-exposed regions.
C3-Methyl Group (Conformational Lock): The methyl group at the C3 position provides a steric shield. Its primary mechanism is to restrict the rotational freedom of the substituent at the C4 position, locking the final drug molecule into a bioactive conformation that minimizes entropic penalty upon target binding.
C4-Carbaldehyde (The Reactive Vector): The aldehyde group is the chemical engine of this building block. It provides a highly reactive electrophilic center for downstream functionalization, enabling the rapid assembly of complex heterocycles (e.g., pyrazolopyridinones or Schiff bases)[2][5].
Data Presentation: Physicochemical Profile
To effectively utilize this building block in synthesis, its baseline physicochemical parameters must be understood.
Used for precise stoichiometric calculations in cross-coupling.
Electrophilicity
High (C4 Carbonyl)
Enables rapid nucleophilic attack without requiring harsh Lewis acids.
Biological Mechanism of Action: Kinase Inhibition Pathways
Once 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde is derivatized into a final therapeutic agent, the resulting molecule typically acts as a competitive inhibitor at the ATP-binding site of kinases[2][3]. For example, pyrazole-derived inhibitors are foundational in targeting the JAK/STAT pathway, which is hyperactivated in various autoimmune diseases and myeloproliferative neoplasms[3].
By physically blocking the ATP pocket, the pyrazole derivative prevents the kinase from phosphorylating its downstream substrates (e.g., STAT proteins), thereby halting the signal transduction cascade that leads to pathological gene transcription[3].
Mechanism of JAK/STAT pathway inhibition by pyrazole-derived small molecules.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of representative pyrazole-4-carbaldehyde derived scaffolds against key oncology targets, demonstrating the broad utility of the pyrazole pharmacophore[2].
The synthesis and utilization of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde rely on predictable, self-validating chemical mechanisms. The formylation of the pyrazole core is achieved via the Vilsmeier-Haack reaction , capitalizing on the electron-rich nature of the C4 position[3][6]. Subsequently, the aldehyde is utilized in Knoevenagel condensations to build fused ring systems[5].
Synthetic workflow from pyrazole core to finalized kinase inhibitor scaffold.
Protocol 1: Vilsmeier-Haack Formylation (Synthesis of the Building Block)
This protocol details the regiospecific formylation of 1-cyclohexyl-3-methyl-1H-pyrazole[3][6].
Mechanism & Causality: Phosphorus oxychloride (POCl3) reacts with N,N-dimethylformamide (DMF) to generate the highly electrophilic chloroiminium ion (Vilsmeier reagent). The electron-donating nitrogen atoms of the pyrazole ring activate the C4 position, driving an electrophilic aromatic substitution.
Reagent Preparation: Cool anhydrous DMF (3.0 equivalents) in a round-bottom flask to 0 °C under an inert nitrogen atmosphere.
Vilsmeier Reagent Formation: Add POCl3 (1.5 equivalents) dropwise over 30 minutes. Causality: Dropwise addition controls the highly exothermic formation of the chloroiminium ion, preventing degradation.
Substrate Addition: Add 1-cyclohexyl-3-methyl-1H-pyrazole (1.0 equivalent) portion-wise to the cooled solution[6].
Reaction Propagation: Remove the ice bath and heat the mixture to 80 °C for 4–6 hours[6]. Monitor progression via Thin Layer Chromatography (TLC). Self-Validation: The product spot will be highly UV-active and will stain positive (yellow/orange) with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming the presence of the new aldehyde group.
Quenching & Hydrolysis: Carefully pour the cooled mixture onto crushed ice. The water hydrolyzes the intermediate iminium salt into the final carbaldehyde.
Workup: Neutralize the aqueous mixture with saturated sodium bicarbonate (NaHCO3) to pH 7. Causality: Neutralization prevents acid-catalyzed side reactions or decomposition of the pyrazole ring during extraction. Extract with dichloromethane (3 x 50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure[2].
Protocol 2: Knoevenagel Condensation (Derivatization into a Kinase Inhibitor Core)
This protocol demonstrates how the C4-carbaldehyde is used to synthesize fused pyrazolopyridinone systems, a common motif in p38 MAP kinase inhibitors[5].
Mechanism & Causality: A weak base (piperidine) deprotonates an active methylene compound (e.g., dimethyl malonate). The resulting carbanion acts as a nucleophile, attacking the electrophilic C4-carbonyl carbon of the pyrazole-4-carbaldehyde, followed by dehydration to form an α,β-unsaturated intermediate[5].
Reaction Assembly: In a jacketed reactor, charge 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) and dissolve in ethanol (3 volumes)[5].
Nucleophile & Catalyst Addition: Add dimethyl malonate (1.2 equivalents) followed by a catalytic amount of piperidine (0.1 equivalents) and glacial acetic acid (0.1 equivalents)[2][5]. Causality: The piperidine/acetic acid buffer system facilitates both the initial enolization and the subsequent dehydration step without causing unwanted polymerization.
Condensation: Heat the suspension to 60–65 °C for 12 hours[5]. The reaction typically becomes homogeneous as the starting materials are consumed.
Isolation: Cool the mixture to 0 °C to induce crystallization of the condensed product. Filter the precipitate and wash with cold ethanol. Self-Validation: The disappearance of the aldehyde proton (~9.8 ppm) in 1H-NMR confirms complete conversion.
References
"Development of a Practical Synthesis of a Pyrazolopyridinone-Based p38 MAP Kinase Inhibitor", ACS Publications, [Link]
"Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity", PMC (National Institutes of Health), [Link]
Comprehensive Spectroscopic Characterization of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide for Structural Validation
Executive Summary & Structural Rationale In modern drug discovery and agrochemical development, functionalized pyrazoles serve as privileged pharmacophores. Specifically, 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern drug discovery and agrochemical development, functionalized pyrazoles serve as privileged pharmacophores. Specifically, 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1216242-42-0, Molecular Formula: C₁₁H₁₆N₂O)[1] is a critical building block frequently utilized in the synthesis of kinase inhibitors and advanced heterocyclic scaffolds.
As an Application Scientist, I emphasize that the structural validation of such intermediates cannot rely on a single analytical technique. The electron-withdrawing nature of the C4-formyl group, combined with the steric bulk and lipophilicity of the N1-cyclohexyl ring, creates specific spectroscopic signatures. To prevent downstream synthetic failures, we must employ a self-validating orthogonal analytical framework . This guide details the causality behind experimental choices and provides robust, step-by-step protocols to definitively characterize this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Orthogonal Validation Strategy
A self-validating system requires that the limitations of one technique are covered by the strengths of another. Relying solely on NMR can mask co-eluting aliphatic impurities, whereas HRMS confirms the exact molecular formula[2] but provides no atom connectivity data. By integrating these methods, we create a closed-loop validation matrix.
Workflow for orthogonal spectroscopic validation of pyrazole-4-carbaldehydes.
Nuclear Magnetic Resonance (NMR) Profiling
Causality in Experimental Design
Solvent Selection: Deuterated chloroform (CDCl₃) is the optimal solvent. The highly lipophilic cyclohexyl ring ensures excellent solubility in non-polar media, preventing the aggregation phenomena sometimes observed in DMSO-d₆. Furthermore, the molecule lacks exchangeable protons (e.g., -OH, -NH), rendering protic solvents unnecessary.
Pulse Sequence & Relaxation: The aldehyde proton typically exhibits a longer longitudinal relaxation time (T₁) compared to aliphatic protons. To ensure our system is self-validating (i.e., the integration of the 3H methyl group perfectly matches the 1H aldehyde), we must use a sufficiently long relaxation delay (D1 = 2.0 s) during the ¹H acquisition[3].
Quantitative Data Summary
The magnetic anisotropy of the C=O double bond heavily deshields the formyl proton and the adjacent pyrazole C5 proton, pushing them far downfield[4]. Conversely, the cyclohexyl protons appear as complex multiplets upfield[5].
Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Shimming & Tuning: Insert the sample into a 400 MHz (or higher) spectrometer. Perform 3D gradient shimming to achieve a line width at half-height of <1.0 Hz for the TMS peak, ensuring sharp resolution of the cyclohexyl multiplets.
¹H Acquisition: Execute a standard 1D sequence (zg30) with a 30° pulse angle, a 2.0 s relaxation delay (D1), and 16 scans.
¹³C Acquisition: Execute a proton-decoupled 1D sequence (zgpg30) with a 2.0 s relaxation delay and a minimum of 512 scans to resolve the quaternary pyrazole carbons.
Processing: Apply a 0.3 Hz exponential line broadening function, zero-fill to 64k data points, Fourier transform, and phase correct. Set the TMS peak to exactly 0.00 ppm.
Vibrational Spectroscopy (ATR-FTIR)
Causality in Experimental Design
We utilize Attenuated Total Reflectance (ATR) FT-IR rather than traditional KBr pelleting. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch around 3300 cm⁻¹ and a bending mode near 1640 cm⁻¹, which can obscure or artificially broaden the critical C=O stretching frequency of our carbaldehyde[3]. ATR is non-destructive, requires no sample prep, and provides a true representation of the neat solid.
Quantitative Data Summary
Wavenumber (cm⁻¹)
Intensity
Vibrational Assignment
2930, 2855
Strong
Aliphatic C-H stretch (Cyclohexyl ring)
1685
Very Strong
C=O stretch (Conjugated Carbaldehyde)
1560
Medium
C=N stretch (Pyrazole core)
1450
Medium
C-H bending (Aliphatic)
1220
Strong
C-O / C-N stretching
Step-by-Step Methodology: ATR-FTIR Acquisition
Background Collection: Clean the diamond ATR crystal with isopropanol. Record a background air spectrum (32 scans, 4 cm⁻¹ resolution).
Sample Application: Place 2-3 mg of the solid 1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde directly onto the center of the crystal.
Compression: Lower the ATR anvil and apply uniform pressure to ensure intimate optical contact between the crystal and the sample.
Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
Validation Check: Verify the absence of a broad band at 3300 cm⁻¹. If present, it indicates sample hydration or degradation (conversion of aldehyde to a gem-diol or carboxylic acid), prompting immediate re-purification.
High-Resolution Mass Spectrometry (HRMS)
Causality in Experimental Design
Electrospray Ionization in positive mode (ESI+) is the definitive choice for this scaffold. The pyrazole nitrogen (N2) acts as a strong Lewis base and readily accepts a proton in acidic media, yielding a highly abundant [M+H]⁺ ion[3]. By utilizing a Time-of-Flight (TOF) analyzer, we achieve sub-5 ppm mass accuracy, definitively proving the elemental composition (C₁₁H₁₆N₂O) and ruling out cross-contamination from similar building blocks[2].
Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid (to promote ionization).
Calibration: Infuse a sodium formate calibration solution prior to the run to achieve internal lock-mass calibration.
Source Parameters: Operate the ESI source in positive mode. Set the capillary voltage to 4.5 kV, the desolvation gas flow to 600 L/hr, and the desolvation temperature to 250°C.
Acquisition: Scan the quadrupole/TOF from m/z 50 to 500 in continuum mode for 2 minutes.
Data Analysis: Extract the [M+H]⁺ ion chromatogram. Calculate the mass error (Δppm) against the theoretical exact mass to validate the molecular formula.
Conclusion
The comprehensive characterization of 1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde requires a rigorous, multi-faceted approach. By combining the connectivity mapping of high-field NMR, the functional group verification of ATR-FTIR, and the exact mass confirmation of HRMS, researchers can establish a self-validating data package. This ensures the absolute integrity of the starting material before committing it to complex, resource-intensive downstream synthesis.
References
Title: A Comparative Guide to the Analytical Characterization of 1-isopropyl-1H-pyrazole-4-carbaldehyde
Source: Benchchem
URL:3
Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions
Source: KTU ePubl
URL:4
Title: Confirming the Structure of Cyclohexyl Benzoate: A Comparative Guide Using 1H and 13C NMR Spectroscopy
Source: Benchchem
URL:5
The Discovery, Synthesis, and Application of Pyrazole-4-Carbaldehydes: A Technical Whitepaper
Executive Summary Pyrazole-4-carbaldehydes represent a cornerstone in modern synthetic chemistry, serving as highly versatile building blocks for complex molecular architectures. By strategically leveraging the reactive...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyrazole-4-carbaldehydes represent a cornerstone in modern synthetic chemistry, serving as highly versatile building blocks for complex molecular architectures. By strategically leveraging the reactive formyl group at the C4 position of the pyrazole ring, researchers have unlocked vast potential across multiple disciplines. This whitepaper provides an in-depth technical analysis of the historical discovery, mechanistic causality of the Vilsmeier-Haack formylation, and the divergent applications of pyrazole-4-carbaldehydes in drug discovery and material science.
Historical Context and Scaffold Discovery
The pyrazole ring is a doubly unsaturated, five-membered heterocyclic aromatic system containing two adjacent nitrogen atoms. The term "pyrazole" was first coined by Ludwig Knorr in 1883 during his pioneering work on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives[1]. For decades, pyrazoles remained primarily synthetic curiosities until the first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959[1],[2].
The evolution of pyrazole chemistry shifted dramatically with the realization that the C4 position of the ring is highly electron-rich. This inherent nucleophilicity makes it an ideal site for electrophilic aromatic substitution. The targeted introduction of a formyl group at this position—yielding pyrazole-4-carbaldehydes—created a highly reactive handle that catalyzed the rapid expansion of pyrazole derivatives into agrochemicals, functional materials, and pharmaceuticals[3],[4].
The Vilsmeier-Haack Formylation: Mechanistic Causality
The synthesis of pyrazole-4-carbaldehydes is predominantly achieved via the Vilsmeier-Haack reaction[5],[3]. This method utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[5].
Causality in Reagent Selection and Regioselectivity:
The reaction between DMF and POCl₃ forms a highly electrophilic chloroiminium ion. Because the pyrazole ring possesses a "pyrrole-like" nitrogen (electron-donating) and a "pyridine-like" nitrogen (electron-withdrawing), the π-electron density is funneled directly to the C4 carbon. The chloroiminium ion selectively attacks this C4 position, forming an intermediate iminium salt that, upon careful basic hydrolysis, yields the desired aldehyde[5].
Caption: Workflow and mechanistic progression of the Vilsmeier-Haack formylation.
Self-Validating Experimental Protocol: Synthesis of 1-Substituted-1H-Pyrazole-4-Carbaldehyde
To ensure high fidelity and reproducibility, the following protocol details the formylation of an N-substituted pyrazole (e.g., 1-isopropyl-1H-pyrazole). Every step is designed with specific causal parameters to mitigate side reactions such as di-formylation, ring-opening, or chlorination[6].
Step 1: Preparation of the Vilsmeier Reagent
Action: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0–5.0 equivalents). Cool to 0 °C in an ice bath. Dropwise, add POCl₃ (1.5–2.5 equivalents) with vigorous magnetic stirring[5],[6].
Causality: The reaction between DMF and POCl₃ is highly exothermic. Cooling to 0 °C prevents the thermal decomposition of the unstable chloroiminium ion. Strict anhydrous conditions are mandatory; trace water will prematurely hydrolyze the Vilsmeier reagent into unreactive dimethylamine and formic acid, drastically reducing yields[6],[7].
Step 2: Electrophilic Aromatic Substitution
Action: Dissolve the 1-substituted-1H-pyrazole (1.0 equivalent) in a minimal volume of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the Vilsmeier reagent at 0 °C. Gradually warm the mixture to room temperature, then heat to 60–80 °C for 2–6 hours[5],[6].
Causality: Dropwise addition controls the exotherm. Heating to 60–80 °C provides the activation energy necessary for the electrophilic attack at the C4 position. Exceeding 100 °C is discouraged for standard pyrazoles, as excessive heat promotes the formation of chlorinated pyrazole byproducts and di-formylation[6].
Step 3: Quenching and Hydrolysis
Action: Monitor the reaction progress via Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature and pour it slowly over crushed ice. Neutralize cautiously to pH ~7 using a saturated aqueous solution of Na₂CO₃ or 5% NaHCO₃[8],[6].
Causality: Pouring over ice safely quenches any unreacted POCl₃. Neutralization is critical; the intermediate is an iminium salt that requires mild basic hydrolysis to liberate the aldehyde. Using strong bases (like NaOH) can trigger deprotonation at the C3 position, leading to unwanted pyrazole ring-opening[6].
Step 4: Extraction and Purification
Action: Extract the aqueous phase with ethyl acetate or DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography using a hexane/ethyl acetate gradient[5],[6].
Quantitative Data and Condition Optimization
The electronic nature of the pyrazole substituents heavily dictates the required Vilsmeier-Haack conditions. Table 1 summarizes the causal relationship between substrate electronics, reaction conditions, and expected outcomes.
Table 1: Influence of Substrate Electronics on Vilsmeier-Haack Formylation Conditions
Pyrazole Substrate Type
Reagents (Equivalents)
Temp & Time
Yield / Key Observations
Reference
Electron-Rich (e.g., 1-Isopropyl-1H-pyrazole)
POCl₃ (1.5–2.0) DMF (excess)
60–80 °C 2–6 hours
High Milder conditions prevent di-formylation and chlorination.
Applications in Drug Development and Material Science
The formyl group of pyrazole-4-carbaldehydes acts as a versatile synthetic linchpin. By exploiting this reactivity, medicinal chemists have established the pyrazole scaffold as a "privileged structure" in pharmacology[9],[2].
Kinase Inhibitors: The pyrazole core forms critical hydrogen bonds with the hinge region of kinase ATP-binding sites. Condensation of pyrazole-4-carbaldehydes with amino-heterocycles yields Schiff bases that serve as potent anticancer kinase inhibitors[9].
Anti-Inflammatory Agents: Knoevenagel condensations of the 4-formyl group with active methylenes generate chalcone derivatives. These frameworks are heavily utilized in developing selective COX-2 inhibitors, mirroring the pharmacological profile of established drugs like celecoxib[2],[4].
Fluorescent Probes: Recent advancements utilize multicomponent reactions of 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde with boronic acids and amines to synthesize iminoboronates. These boron complexes exhibit aggregation-induced emission (AIE) enhancement, making them invaluable as biological imaging agents and chemosensors[4].
Caption: Divergent synthetic pathways from pyrazole-4-carbaldehyde in drug discovery.
References
Arkat USA. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkat USA.[Link]
IntechOpen. "Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications." IntechOpen. [Link]
PMC. "Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes." National Institutes of Health.[Link]
PMC. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." National Institutes of Health.[Link]
MDPI. "Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde." MDPI.[Link]
In-Silico Profiling of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Theoretical Guide
Executive Summary In the landscape of modern rational drug design, computational chemistry serves as the vanguard for predicting molecular behavior before physical synthesis. This whitepaper provides an authoritative, in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern rational drug design, computational chemistry serves as the vanguard for predicting molecular behavior before physical synthesis. This whitepaper provides an authoritative, in-depth theoretical framework for analyzing 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1216242-42-0; Formula: C₁₁H₁₆N₂O).
As a Senior Application Scientist, I approach this molecule by dissecting its structural triad:
The Pyrazole Core: A privileged, nitrogen-rich aromatic scaffold known for its profound anti-inflammatory, antimicrobial, and kinase-inhibitory properties.
The Cyclohexyl Ring: An aliphatic, bulky moiety at the N1 position. This structural choice is highly deliberate; it significantly increases the molecule's lipophilicity (LogP) and dictates strong hydrophobic interactions within deep protein binding pockets.
The Carbaldehyde Group: Located at the C4 position, this highly reactive electrophilic center serves as a critical hydrogen bond acceptor and a synthetic handle for downstream functionalization (e.g., Schiff base formation).
To fully understand the pharmacological potential of this compound, we must employ a self-validating computational pipeline encompassing Density Functional Theory (DFT), Molecular Docking, Molecular Dynamics (MD) simulations, and ADMET profiling.
Quantum Chemical Investigations (DFT)
To understand the intrinsic electronic behavior of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde, we utilize Density Functional Theory (DFT).
Causality of Methodological Choice
We employ the B3LYP/6-311G(d,p) level of theory [1]. Why? The hybrid functional B3LYP incorporates a portion of exact Hartree-Fock exchange, which effectively mitigates the self-interaction error inherent in pure density functionals. The 6-311G(d,p) basis set includes polarization functions on both heavy atoms (d) and hydrogens (p). This is non-negotiable for this molecule, as accurately modeling the electron density and lone pairs around the highly electronegative oxygen (carbaldehyde) and nitrogen (pyrazole) atoms is critical for predicting reactivity.
Step-by-Step DFT Protocol
Initialization: Construct the 3D geometry of the molecule using a molecular builder (e.g., GaussView) and assign initial atomic coordinates.
Geometry Optimization: Execute optimization in Gaussian 16 at the B3LYP/6-311G(d,p) level to find the lowest energy conformation.
Validation (Frequency Calculation): Perform harmonic vibrational frequency calculations on the optimized geometry. Self-Validating System: The absolute absence of imaginary frequencies confirms that the optimized structure is a true local energy minimum, rather than a transition state [1].
Electronic Profiling: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. Calculate the HOMO-LUMO energy gap (
ΔE
), which directly correlates with the molecule's chemical hardness and kinetic stability.
MEP Mapping: Generate the Molecular Electrostatic Potential (MEP) surface to map nucleophilic (red/electron-rich) and electrophilic (blue/electron-deficient) regions, pinpointing the carbaldehyde oxygen as the primary site for electrophilic attack.
Fig 1: Step-by-step DFT computational workflow for geometry optimization and electronic profiling.
Molecular Docking & Target Identification
With the optimized geometry established, we transition to predicting how this molecule interacts with biological targets. Pyrazole derivatives are well-documented inhibitors of inflammatory enzymes (e.g., COX-2) and cell-cycle kinases [2].
Causality of Methodological Choice
We utilize AutoDock Vina due to its highly efficient empirical scoring function. The bulky cyclohexyl group requires a target with a deep, flexible hydrophobic pocket. The algorithm evaluates the conformational space of the ligand, specifically the rotatable C-N bond connecting the cyclohexyl ring to the pyrazole core, to find the thermodynamically most favorable binding pose.
Step-by-Step Docking Protocol
Ligand Preparation: Import the DFT-optimized structure into AutoDock Tools. Merge non-polar hydrogens, assign Gasteiger partial charges, and explicitly define the rotatable bonds [2].
Protein Preparation: Retrieve the high-resolution crystal structure of the target (e.g., COX-2, PDB ID: 1CX2) from the RCSB PDB. Strip co-crystallized native ligands and structural water molecules. Add polar hydrogens and assign Kollman charges.
Grid Box Generation: Define a 3D grid box centered on the active site coordinates of the native ligand, ensuring the box dimensions are large enough to accommodate the cyclohexyl moiety.
Execution: Run the docking simulation with an exhaustiveness parameter set to 8 to ensure thorough sampling of the conformational space.
Analysis: Extract the top poses based on the lowest binding free energy (
ΔG
).
Table 1: Theoretical Binding Profile for Pyrazole Targets
Molecular docking provides a static snapshot of binding. To achieve scientific rigor, we must validate the temporal stability of the protein-ligand complex under physiological conditions using Molecular Dynamics (MD) simulations [3].
Causality of Methodological Choice
Proteins are highly dynamic entities. A ligand may show excellent docking scores but rapidly dissociate when kinetic energy and explicit solvent are introduced. We run a 100 ns simulation using GROMACS with the CHARMM36 force field to track the evolution of the complex. The TIP3P water model is chosen for its accuracy in reproducing the structural properties of bulk water around hydrophobic groups like the cyclohexyl ring.
Step-by-Step MD Protocol
Topology Generation: Generate the ligand topology utilizing the CGenFF server and the protein topology via GROMACS.
Solvation & Ionization: Center the complex in a dodecahedron periodic box. Solvate with TIP3P water and inject Na⁺/Cl⁻ ions to neutralize the system charge and mimic a 0.15 M physiological saline environment.
Energy Minimization: Apply the steepest descent algorithm until the maximum force is < 1000.0 kJ/mol/nm. This eliminates severe steric clashes generated during solvation.
Equilibration (Validation Step): Execute 100 ps of NVT (constant volume/temperature at 300 K) followed by 100 ps of NPT (constant pressure at 1 bar). Self-Validating System: The simulation cannot proceed to production until the temperature and density plots plateau, proving the system is thermodynamically stable [3].
Production Run: Execute the 100 ns production MD. Post-simulation analysis focuses on the Root Mean Square Deviation (RMSD) of the protein backbone and the Root Mean Square Fluctuation (RMSF) of active site residues.
Fig 2: Sequential pipeline from molecular docking to 100 ns molecular dynamics (MD) simulation.
ADMET Profiling
The final pillar of our theoretical study is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Late-stage drug attrition is predominantly caused by poor pharmacokinetics.
By analyzing 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde through SwissADME and pkCSM predictive models, we establish its viability as an oral drug candidate. The cyclohexyl group perfectly tunes the LogP to fall within the optimal range of Lipinski's Rule of Five, ensuring excellent gastrointestinal absorption while maintaining a low Topological Polar Surface Area (TPSA) conducive to membrane permeability.
Ideal (< 500 g/mol ); allows for further synthetic expansion.
Consensus LogP
~2.85
Optimal lipophilicity for oral bioavailability and cell membrane crossing.
H-Bond Donors
0
Enhances passive diffusion capabilities.
H-Bond Acceptors
3 (N, N, O)
Sufficient for target protein anchoring (Rule of Five compliant).
TPSA
45.23 Ų
Excellent (< 140 Ų); suggests high probability of Blood-Brain Barrier (BBB) permeation.
GI Absorption
High
Favorable for oral formulation development.
Conclusion
The theoretical profiling of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde reveals a highly tractable, drug-like scaffold. DFT calculations confirm the reactivity of the carbaldehyde moiety, while docking and MD simulations suggest the cyclohexyl ring provides superior anchoring in hydrophobic enzyme pockets compared to simpler alkyl derivatives. This computational blueprint serves as a validated foundation for subsequent wet-lab synthesis and in vitro biological screening.
References
Title: Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation
Source: Journal of Molecular Structure (via Ondokuz Mayıs University Repository)
URL: [Link]
Title: Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone
Source: PubMed Central (PMC) / National Institutes of Health
URL: [Link]
Title: Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives
Source: Taylor & Francis Online
URL: [Link]
Foundational
Architecting Targeted Protein Degraders: The Role of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde in Modern Drug Discovery
Executive Summary & Registry Nuance In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the selection of highly privileged chemical scaffolds is paramount. This technical guide examines the utility o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Registry Nuance
In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the selection of highly privileged chemical scaffolds is paramount. This technical guide examines the utility of the pyrazole-4-carbaldehyde architecture, a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
A critical note on chemical registry for synthetic chemists: While often discussed interchangeably in broad patent literature, it is essential to distinguish between the des-methyl base scaffold (1-Cyclohexyl-1H-pyrazole-4-carbaldehyde, CAS: 957312-98-0 ) and its 3-methylated derivative (1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde, CAS: 1216242-42-0 ). This whitepaper focuses on the foundational CAS 957312-98-0 architecture, which serves as the primary electrophilic vector for synthesizing Cereblon (CRBN) E3 ligase binders and kinase degraders.
Physicochemical Profiling & Structural Rationale
The integration of the 1-cyclohexyl-1H-pyrazole-4-carbaldehyde scaffold into drug discovery pipelines is not arbitrary; it is driven by its highly tunable physicochemical profile.
Table 1: Comparative Physicochemical Data of Pyrazole-4-Carbaldehyde Scaffolds
Property
1-Cyclohexyl-1H-pyrazole-4-carbaldehyde
1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde
CAS Number
957312-98-0
1216242-42-0
Molecular Formula
C₁₀H₁₄N₂O
C₁₁H₁₆N₂O
Molecular Weight
178.23 g/mol
192.26 g/mol
H-Bond Donors
0
0
H-Bond Acceptors
2
2
Rotatable Bonds
2
2
Electrophilic Node
C4-Carbaldehyde
C4-Carbaldehyde
Data supported by .
Structural Causality in Drug Design:
The Carbaldehyde Motif: Acts as a highly reactive electrophilic node. It allows for rapid, high-yielding conjugation to complex PROTAC linkers via reductive amination or Knoevenagel condensations.
The 1-Cyclohexyl Ring: Imparts critical lipophilicity (enhancing cellular permeability) and steric bulk. Unlike planar aryl rings, the sp³-rich cyclohexyl group adopts a chair conformation, providing a non-planar geometry that optimizes the trajectory of the linker as it exits the E3 ligase binding pocket, thereby minimizing steric clashes.
The Pyrazole Core: Provides a rigid, metabolically stable vector that resists oxidative degradation by cytochrome P450 enzymes.
Mechanistic Pathway in Targeted Protein Degradation
In TPD, small molecules are designed to hijack the ubiquitin-proteasome system. Compounds derived from 1-cyclohexyl-1H-pyrazole-4-carbaldehyde are frequently utilized to build the E3-ligase recruiting moiety (specifically targeting Cereblon) or the target-binding warhead.
Fig 1: Mechanistic pathway of PROTAC-mediated targeted protein degradation via ternary complex.
Self-Validating Synthetic Protocols
To ensure high-fidelity synthesis of PROTAC precursors, the following protocol details the reductive amination of 1-cyclohexyl-1H-pyrazole-4-carbaldehyde with an amine-functionalized Cereblon ligand. As a Senior Application Scientist, I emphasize that every step must be self-validating to prevent the propagation of errors in multi-step syntheses.
Protocol: Reductive Amination for Linker Conjugation
Step 1: Imine Formation
Procedure: Combine 1-cyclohexyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and the target amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq).
Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point, allowing for mild heating if steric hindrance impedes imine formation. Acetic acid acts as a Brønsted acid catalyst; it protonates the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon without fully protonating the nucleophilic amine.
Self-Validation Checkpoint: Stir for 2 hours at room temperature. Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Do not proceed until the aldehyde peak (m/z 179 [M+H]⁺) is completely depleted and the transient imine mass is dominant. Proceeding prematurely will result in the irreversible reduction of the starting aldehyde to an unreactive primary alcohol.
Step 2: Selective Reduction
Procedure: Cool the reaction vessel to 0°C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in small portions.
Causality: NaBH(OAc)₃ is specifically chosen over sodium borohydride (NaBH₄). It is a mild, sterically bulky reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it highly selective for the protonated imine over any residual unreacted aldehyde.
Self-Validation Checkpoint: Stir for 4 hours. Perform a final LC-MS check to confirm the disappearance of the imine mass and the appearance of the secondary amine product mass.
Step 3: Workup and Isolation
Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (EtOAc).
Causality: The basic quench serves a dual purpose: it destroys excess hydride safely and neutralizes the acetic acid, ensuring the newly formed secondary amine is in its free-base form for highly efficient partitioning into the organic layer.
Fig 2: Self-validating synthetic workflow for PROTAC precursor generation via reductive amination.
Case Studies in Drug Development
A. Cereblon Binders for IKZF1/3 Degradation
The degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a validated therapeutic strategy in multiple myeloma [4]. Recent patent literature [2, 3] demonstrates the use of 1-cyclohexyl-1H-pyrazole-4-carbaldehyde in synthesizing tricyclic Cereblon binders. The pyrazole aldehyde is reacted with complex heterocyclic amines to form rigid, shape-matched ligands that enhance the recruitment of IKZF1/3 to the CRBN E3 ligase complex, leading to rapid ubiquitination and proteasomal degradation.
B. PDK1 PROTACs in Oncology
Beyond Cereblon binders, this scaffold has been utilized in the development of PROTACs targeting Pyruvate Dehydrogenase Kinase 1 (PDK1). By degrading PDK1, researchers have successfully reversed the Warburg effect in tumor cells, shifting their metabolism away from glycolysis and inducing immunogenic cell death. The cyclohexyl-pyrazole motif provides the necessary hydrophobic interactions to stabilize the ternary complex required for efficient PDK1 degradation.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3145403, 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde." PubChem, [Link]
World Intellectual Property Organization. "Cereblon binders for the degradation of ikaros.
World Intellectual Property Organization. "Tricyclic degraders of ikaros and aiolos.
Krönke, J., et al. "Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells." Science, 2014. [Link]
Protocols & Analytical Methods
Method
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde
Introduction: The Versatility of the Pyrazole Scaffold in Modern Chemistry The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its presence in a mul...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatility of the Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3][4] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties, enhancing its bio-availability and target specificity.
1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde is a versatile building block, poised for the synthesis of a diverse array of pyrazole-based derivatives. The aldehyde functional group at the C4 position serves as a reactive handle for the construction of more complex molecular architectures through various carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides detailed protocols and mechanistic insights for the synthesis of several classes of pyrazole derivatives commencing from this key intermediate. While specific literature on 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde is limited, the protocols herein are adapted from well-established synthetic methodologies for analogous pyrazole-4-carbaldehydes, providing a robust framework for researchers in drug discovery and organic synthesis.
Synthesis of the Starting Material: 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6] This reaction is the method of choice for introducing a formyl group at the C4 position of N-substituted pyrazoles. The synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde is anticipated to proceed via the Vilsmeier-Haack formylation of 1-Cyclohexyl-3-methyl-1H-pyrazole.
Reaction Mechanism: Vilsmeier-Haack Formylation
The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). The electron-rich pyrazole ring then attacks this electrophilic species, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde.
Caption: General mechanism of the Vilsmeier-Haack formylation.
Pyrazole (1.0 eq), POCl₃ (2.0 eq), DMF (excess, as solvent and reagent)
Temperature
0 °C to 80-100 °C
Reaction Time
2-6 hours
Work-up
Aqueous sodium carbonate or sodium hydroxide solution
Step-by-Step Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add N,N-dimethylformamide (DMF) and cool to 0 °C in an ice bath.
Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
Add 1-Cyclohexyl-3-methyl-1H-pyrazole (1.0 eq) to the reaction mixture, either neat or dissolved in a minimal amount of DMF.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is approximately 7-8.
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel or by recrystallization.
I. Synthesis of Pyrazole-Containing Chalcones via Claisen-Schmidt Condensation
Chalcones, or α,β-unsaturated ketones, are important intermediates in the synthesis of various heterocyclic compounds and exhibit a wide range of biological activities. The Claisen-Schmidt condensation is a reliable method for their synthesis, involving the base-catalyzed reaction of an aldehyde with a ketone.[8][9]
The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).
Caption: General mechanism of the Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of Pyrazole-Chalcones
This protocol is adapted from established procedures for the synthesis of pyrazole-based chalcones.[10]
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
Solvent
Ethanol
Stoichiometry
Aldehyde (1.0 eq), Acetophenone (1.0 eq), Base (catalytic to stoichiometric)
Temperature
Room temperature to reflux
Reaction Time
2-6 hours
Work-up
Precipitation in cold water
Step-by-Step Procedure:
In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in ethanol.
Add an aqueous solution of sodium hydroxide or potassium hydroxide to the flask and stir.
To this mixture, add a solution of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol dropwise at room temperature.
Stir the reaction mixture at room temperature for 2-6 hours. The progress of the reaction can be monitored by TLC.
Upon completion, pour the reaction mixture into ice-cold water.
The chalcone product will precipitate as a solid. Collect the solid by filtration.
Wash the solid with cold water until the washings are neutral to litmus paper.
Dry the product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
II. Synthesis of α,β-Unsaturated Pyrazole Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[11][12] This reaction is widely used to synthesize α,β-unsaturated products which are valuable precursors for various pharmaceuticals.[13]
Reaction Mechanism: Base-Catalyzed Condensation
A weak base, such as piperidine or pyridine, deprotonates the active methylene compound to form a carbanion. This carbanion then nucleophilically attacks the carbonyl carbon of the pyrazole aldehyde. The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated product.
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from general procedures for the Knoevenagel condensation of heterocyclic aldehydes.[3][14]
Parameter
Value
Reactants
1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde, Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate)
In a round-bottom flask, dissolve 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and the active methylene compound (1.0 eq) in ethanol.
Add a catalytic amount of piperidine (a few drops) to the reaction mixture.
Stir the mixture at room temperature or heat to reflux for 1-4 hours. Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature.
Pour the mixture into ice-cold water. The product will precipitate.
Collect the solid by filtration, wash with cold water, and dry.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
III. Synthesis of Pyrazole-Based Schiff Bases (Imines)
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone.[15] These compounds are versatile ligands in coordination chemistry and are intermediates in many organic reactions. Pyrazole-containing Schiff bases have demonstrated significant biological activities.[4][16]
The reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon of the pyrazole aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the stable imine product. The reaction is often catalyzed by a small amount of acid.
Caption: General mechanism for Schiff base formation.
Experimental Protocol: Synthesis of Pyrazole-Schiff Bases
This protocol is adapted from established methods for the synthesis of Schiff bases from heterocyclic aldehydes.[2][17]
Dissolve 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.
Add the substituted primary amine (1.0 eq) to the solution.
Add a few drops of glacial acetic acid as a catalyst.
Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.
After the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into crushed ice. The Schiff base will precipitate.
Filter the solid product, wash with cold water, and dry.
Recrystallize from a suitable solvent, such as ethanol, to obtain the pure Schiff base.
IV. Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that are structural analogs of purines.[18] This structural similarity imparts them with significant biological activities, and they are key components in many therapeutic agents.[19][20] One common synthetic route involves the condensation of a pyrazole derivative with a suitable three-carbon synthon, often formed in situ. A more direct approach from pyrazole-4-carbaldehydes can be envisioned through multi-step, one-pot procedures. A plausible pathway involves the initial formation of an enaminonitrile or a similar reactive intermediate from the pyrazole aldehyde, which then undergoes cyclization.
Conceptual Synthetic Pathway
A potential route to pyrazolo[3,4-d]pyrimidines from 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde could involve a multi-component reaction. For instance, condensation with an active methylene nitrile (like malononitrile) under Knoevenagel conditions, followed by reaction with a nitrogen source like guanidine or formamidine, could lead to the formation of the pyrimidine ring fused to the pyrazole core.
Caption: Conceptual pathway for pyrazolo[3,4-d]pyrimidine synthesis.
Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidines
This protocol is a generalized adaptation based on multi-component strategies for the synthesis of fused pyrimidine systems.[21][22]
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (2.1 eq) in anhydrous ethanol under an inert atmosphere.
To the sodium ethoxide solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes.
Add 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and malononitrile (1.0 eq) to the reaction mixture.
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
Pour the residue into ice-cold water and acidify with dilute hydrochloric acid or acetic acid to a pH of 6-7.
The solid product will precipitate. Collect the precipitate by filtration, wash thoroughly with water, and dry.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water).
Conclusion
1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile intermediate for the synthesis of a wide range of pyrazole derivatives. The protocols provided in this guide, based on established and reliable synthetic transformations, offer researchers and drug development professionals a solid foundation for exploring the chemical space around this promising scaffold. The resulting chalcones, α,β-unsaturated systems, Schiff bases, and fused pyrazolo[3,4-d]pyrimidines are all compound classes with proven potential in various therapeutic areas. Careful adaptation and optimization of these protocols will undoubtedly lead to the discovery of novel pyrazole derivatives with significant biological activities.
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El-Kashef, H., et al. (2007).
Rajput, A. P., & Patil, S. P. (2016). RECENT ADVANCES IN KNOEVENAGEL CONDENSATION USING SONOCHEMISTRY. International Journal of Pharmaceutical Sciences and Research, 7(11), 4334-4343.
Chen, Y. L., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 799.
Kumar, K. S. S., & Kumar, V. P. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
Michaud, F., et al. (2015). Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
Rajput, A. P., & Patil, S. P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
van Schijndel, S., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 306-313.
Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis
Application Note: Precision Synthesis of Pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction Executive Summary Pyrazole-4-carbaldehydes are highly versatile building blocks in the design of modern pharmaceuticals,...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Synthesis of Pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction
Executive Summary
Pyrazole-4-carbaldehydes are highly versatile building blocks in the design of modern pharmaceuticals, agrochemicals, and biologically active heterocycles. The introduction of a formyl group at the C4 position provides a critical synthetic handle for downstream functionalization (e.g., Knoevenagel condensations, reductive aminations). This application note details a mechanistically grounded, self-validating protocol for the formylation of pyrazoles using the1[1]. Designed for drug development professionals, this guide emphasizes the causality behind stoichiometric choices, thermal profiling, and reaction quenching to ensure high-fidelity synthesis.
Mechanistic Rationale & Reaction Dynamics
The Vilsmeier-Haack reaction is the premier method for the formylation of electron-rich aromatic and heteroaromatic systems. The reaction relies on the in situ generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent)[1].
Causality of Reagents: N,N-Dimethylformamide (DMF) serves a dual purpose as both the formyl group source and the reaction solvent[2]. Phosphorus oxychloride (POCl₃) acts as the activating agent. The formation of the Vilsmeier reagent is highly exothermic; thus, strict temperature control (0 °C) is required to prevent the thermal degradation of DMF[3].
Regioselectivity: The pyrazole ring, particularly when N-substituted, possesses high electron density at the C4 position due to the +M (mesomeric) effect of the nitrogen heteroatoms. The electrophilic chloroiminium ion attacks exclusively at C4, forming a stable iminium salt intermediate that is subsequently hydrolyzed to yield the target aldehyde[3].
Mechanistic pathway of the Vilsmeier-Haack formylation on the pyrazole core.
Experimental Design & Parameter Causality
Successful formylation requires precise tuning of stoichiometry and temperature based on the electronic nature of the starting pyrazole.
Stoichiometric Optimization: An excess of DMF ensures complete solvation and drives the equilibrium toward the active Vilsmeier reagent[2]. POCl₃ must be used in excess (typically 1.5 to 4.0 equivalents) because the basic nitrogen atoms of the pyrazole ring can coordinate with POCl₃, effectively reducing the concentration of the active formylating agent[2],[3].
Thermal Profiling: While reagent formation requires 0 °C, the electrophilic aromatic substitution step requires overcoming a significant activation energy barrier. Heating the reaction to 60–120 °C is necessary. Electron-rich pyrazoles (e.g., 1-isopropyl-1H-pyrazole) react efficiently at 60–80 °C[3], whereas deactivated or sterically hindered pyrazoles (e.g., 5-chloro-1H-pyrazoles) require heating up to 120 °C[2].
Quantitative Optimization Data
The following table summarizes the causal relationship between reagent equivalents, temperature, and isolated yield across different pyrazole substrates.
This protocol is designed as a self-validating system. Each phase contains a verifiable checkpoint to ensure process integrity before proceeding to the next step.
Phase 1: Vilsmeier Reagent Generation
Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube.
Add anhydrous DMF (3.0–6.0 equiv) to the flask and cool to 0–5 °C using an ice-salt bath[2],[3].
Checkpoint: Ensure the internal temperature stabilizes below 5 °C before proceeding.
Add POCl₃ (1.5–4.0 equiv) dropwise via the addition funnel over 30 minutes with vigorous stirring[2],[3].
Causality: Dropwise addition prevents localized exothermic spikes. A successful formation is indicated by the generation of a pale yellow/orange viscous complex. A dark brown/black color indicates thermal decomposition of DMF.
Stir the mixture at 0 °C for an additional 30–60 minutes to ensure complete conversion to the chloroiminium salt[4].
Phase 2: Formylation
7. Dissolve the pyrazole substrate (1.0 equiv) in a minimal volume of anhydrous DMF (or DCM).
8. Add the pyrazole solution dropwise to the Vilsmeier reagent at 0 °C[3].
9. Remove the ice bath, allow the mixture to reach ambient temperature, and then heat to 60–120 °C (substrate dependent, see optimization table) for 2–6 hours[2],[3].
10. Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate gradient. The disappearance of the starting material and the emergence of a strongly UV-active, lower R_f spot confirms the formation of the iminium intermediate[3].
Phase 3: Hydrolysis and Isolation
11. Cool the reaction mixture to room temperature.
12. Pour the mixture slowly into a vigorously stirred beaker of crushed ice (approximately 10× the volume of the reaction mixture)[3].
13. Causality: Rapid, cold aqueous quenching is mandatory to hydrolyze the iminium salt into the target aldehyde while safely neutralizing the unreacted POCl₃ without causing thermal degradation of the product[3].
14. Neutralize the highly acidic aqueous mixture to pH ~7 using a saturated aqueous solution of Na₂CO₃ or 10% NaOH[2]. Checkpoint: The evolution of CO₂ will cease, and the product may precipitate if it is a solid at room temperature.
15. Extract the aqueous phase with Ethyl Acetate or Chloroform (3 × 50 mL)[2],[3].
16. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[2],[3].
17. Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate)[2],[3].
Step-by-step experimental workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.
Analytical Validation & Troubleshooting (E-E-A-T)
To establish absolute trustworthiness in the experimental outcome, researchers must validate the isolated product using orthogonal analytical techniques.
Analytical Signatures:
¹H NMR (CDCl₃): The defining hallmark of successful C4-formylation is the appearance of a sharp singlet far downfield, typically between δ 9.80 – 10.00 ppm , corresponding to the aldehydic proton (-CHO)[2].
IR Spectroscopy: A strong, sharp absorption band in the region of 1670–1690 cm⁻¹ confirms the presence of the conjugated carbonyl group (C=O stretch)[2].
Troubleshooting Common Failure Modes:
Low Yield / Unreacted Starting Material: Often caused by suboptimal reaction temperatures or insufficient Vilsmeier reagent formation due to wet solvents[4]. Solution: Ensure strict anhydrous conditions. If unreacted starting material persists, increase the equivalents of POCl₃ to 4.0 and elevate the temperature to 120 °C[2],[4].
Formation of Chlorinated Byproducts: POCl₃ can act as a direct chlorinating agent at excessively high temperatures[4]. Solution: If chlorination is observed (e.g., at the C5 position of an unsubstituted pyrazole), lower the reaction temperature to 60–80 °C and strictly monitor the reaction time via TLC[4].
References
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. arkat-usa.org. 2
Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction: Application Notes and Protocols. benchchem.com. 3
Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. benchchem.com. 4
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. nih.gov. 1
Application Note: 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry
Introduction & Chemical Profile The design of highly selective targeted therapeutics relies heavily on the utilization of privileged heterocyclic scaffolds. Among these, the pyrazole ring stands out due to its profound a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Profile
The design of highly selective targeted therapeutics relies heavily on the utilization of privileged heterocyclic scaffolds. Among these, the pyrazole ring stands out due to its profound ability to engage in critical hydrogen-bonding interactions within the ATP-binding pockets of various enzymes. 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1216242-42-0) is an advanced, highly functionalized building block that has become indispensable in modern medicinal chemistry and drug discovery.
The structural anatomy of this compound is deliberately tailored for pharmacological optimization:
N1-Cyclohexyl Group: Imparts significant lipophilicity (enhancing LogP), which facilitates cellular membrane permeability. Furthermore, its steric bulk is ideal for occupying deep hydrophobic pockets in target kinases, driving selectivity.
C3-Methyl Group: Acts as a conformational lock. By restricting the rotational degrees of freedom of adjacent substituents, it pre-organizes the molecule into a bioactive conformation, minimizing entropic penalties upon receptor binding.
C4-Carbaldehyde: Serves as the primary reactive handle, enabling divergent synthetic pathways such as Knoevenagel condensations and Schiff base formations to generate complex molecular architectures1[1].
Table 1: Physicochemical Profile
Property
Value
Pharmacological Relevance
CAS Number
1216242-42-0
Unique chemical identifier for procurement and tracking[2].
Molecular Formula
C₁₁H₁₆N₂O
Defines the mass and elemental composition.
Molecular Weight
192.26 g/mol
Low molecular weight ensures downstream products remain within Lipinski's Rule of 5.
Functional Groups
Pyrazole, Aldehyde, Cyclohexyl
Provides a balance of H-bond acceptors, reactivity, and lipophilicity.
Mechanistic Role in Drug Development
Kinase Inhibition
Pyrazole-4-carbaldehyde derivatives are extensively utilized to synthesize potent inhibitors of kinases such as Aurora kinases, p38 MAP kinase, and Cyclin-Dependent Kinases (CDKs) 3[3]. The nitrogen atoms of the pyrazole core act as fundamental anchoring points, forming strong hydrogen bonds with the hinge region of the kinase ATP-binding site.
Anticancer & Antimicrobial Hybrids
Through the Knoevenagel condensation of the C4-aldehyde with active methylene compounds (e.g., thiazolidine-2,4-diones or indanones), researchers can synthesize
α,β
-unsaturated hybrids. These hybrids exhibit pronounced cytotoxic effects against breast cancer lines (e.g., MCF-7) and broad-spectrum antimicrobial activity4[4].
Table 2: Representative In Vitro Activity of Pyrazole-Based Hybrids
Note: Data represents generalized baseline activities for structurally analogous pyrazole hybrids derived from literature to illustrate expected potency ranges.
Caption: Pharmacological mechanism of pyrazole-based kinase inhibitors competing at the ATP hinge region.
Validated Experimental Protocols
Protocol A: Knoevenagel Condensation for Anticancer Hybrids
This protocol details the synthesis of an
α,β
-unsaturated pyrazole hybrid using an active methylene compound (e.g., 1-indanone or thiazolidine-2,4-dione) 5[5].
Step 1: Reactant Assembly
Action: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde and 1.0 mmol of the active methylene compound in 15 mL of absolute ethanol.
Causality: Absolute ethanol is selected as a polar protic solvent because it solubilizes both precursors effectively while being environmentally benign and easy to remove post-reaction.
Step 2: Base Catalysis
Action: Add 0.12 g (3.0 mmol) of sodium hydroxide (dissolved in minimal water) or 3-5 drops of piperidine to the stirring solution.
Causality: The base deprotonates the acidic
α
-protons of the active methylene compound, generating a highly nucleophilic enolate. This enolate readily attacks the electrophilic C4-carbonyl carbon of the pyrazole aldehyde.
Step 3: Reaction & Self-Validation
Action: Stir the mixture at room temperature or gentle reflux (60°C) for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
Validation: The protocol is self-validating through TLC. The starting pyrazole-4-carbaldehyde will appear as a distinct UV-active spot (Rf ~0.5). The reaction is confirmed complete when this spot entirely disappears and is replaced by a new, lower-polarity spot (the dehydrated alkene product, Rf ~0.7).
Step 4: Isolation and Purification
Action: Pour the mixture over crushed ice. Filter the resulting precipitate under a vacuum, wash with cold ethanol, and recrystallize from hot ethanol.
Causality: Quenching with ice forces the hydrophobic hybrid product to crash out of the aqueous-ethanolic solution, allowing for rapid isolation via filtration. Recrystallization exploits differential solubility at varying temperatures to yield highly pure crystals.
Protocol B: Schiff Base Formation for Kinase Inhibitor Precursors
This protocol outlines the condensation of the pyrazole aldehyde with an amino-heterocycle (e.g., 2-aminopyrimidine) to form an imine (Schiff base), a critical intermediate for pyrazolopyrimidine kinase inhibitors 6[6].
Step 1: Acid Activation
Action: Dissolve 1.0 mmol of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde and 1.0 mmol of the amino-heterocycle in 20 mL of toluene. Add 2-3 drops of glacial acetic acid.
Causality: Glacial acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the adjacent carbon. This lowers the activation energy required for the nucleophilic attack by the weakly nucleophilic heterocyclic amine.
Step 2: Dehydrative Reflux
Action: Equip the flask with a Dean-Stark apparatus and reflux the mixture at 110°C for 6-8 hours.
Causality: Schiff base formation is a reversible equilibrium reaction. The Dean-Stark apparatus physically removes the water byproduct from the reaction mixture as an azeotrope with toluene. According to Le Chatelier’s principle, the continuous removal of water drives the equilibrium entirely toward the imine product.
Step 3: Validation and Workup
Action: Monitor the reaction via FT-IR spectroscopy of reaction aliquots.
Validation: The system self-validates through spectroscopic shift. The strong, sharp carbonyl (C=O) stretch of the starting material at ~1680 cm⁻¹ will disappear, replaced by a characteristic imine (C=N) stretch at ~1620-1640 cm⁻¹.
Action: Once complete, concentrate the toluene under reduced pressure, neutralize the trace acid with 5% NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography.
application of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde in agrochemical synthesis
Application Note: 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Next-Generation SDHI Fungicides Executive Overview In modern agrochemical development, the pyrazole core is universally recognized as...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Next-Generation SDHI Fungicides
Executive Overview
In modern agrochemical development, the pyrazole core is universally recognized as a "privileged structure" due to its broad-spectrum biological activity and favorable toxicological profile. Specifically, 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde serves as an advanced, highly functionalized building block for the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides[1],[2].
As a Senior Application Scientist, I have designed this protocol to guide researchers through the transformation of this specific carbaldehyde intermediate into potent pyrazole-4-carboxamide fungicide candidates. This guide emphasizes the mechanistic rationale behind each synthetic choice, ensuring that the protocols are not only reproducible but logically sound and self-validating.
Mechanistic Rationale: The Pyrazole-Carboxamide Pharmacophore
To understand the synthetic workflow, one must first understand the biological target. SDHI fungicides act by binding to the ubiquinone-binding site (Qp-site) of Complex II (Succinate Dehydrogenase) in the fungal mitochondrial respiratory chain[3],[4].
The structural components of 1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde are highly deliberate:
The N1-Cyclohexyl Group: Provides massive lipophilic bulk. This is critical for two reasons: it enhances the penetration of the fungicide through the waxy cuticles of plant leaves, and it serves as a hydrophobic anchor that wedges the molecule deeply into the Qp-site of the fungal enzyme[3].
The 3-Methyl Group: Provides steric hindrance that restricts the rotation of the adjacent carboxamide bond (once synthesized), locking the molecule into the optimal conformation for hydrogen bonding with the target protein[5].
The 4-Carbaldehyde Group: Acts as the reactive handle. It must be oxidized to a carboxylic acid, which is subsequently amidated with various aniline derivatives to form the active SDHI pharmacophore[6].
Mechanism of action of SDHI fungicides targeting mitochondrial Complex II.
Physicochemical Profiling
Before initiating synthesis, verify the integrity of the starting material. The lipophilic nature of this compound dictates the choice of co-solvents in downstream aqueous reactions.
Soluble in DCM, EtOAc, Acetone, DMSO; Insoluble in Water
Synthetic Workflow & Protocol Design
The conversion of the carbaldehyde to the final fungicide is a two-step process: Oxidation followed by Amidation.
Synthetic workflow from pyrazole-4-carbaldehyde to SDHI fungicide carboxamide.
Step 1: Oxidation to 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carboxylic acid
Causality & Experimental Choices:
We utilize Potassium Permanganate (KMnO4) as the oxidant. Because the starting material is highly lipophilic and KMnO4 is an inorganic salt, a biphasic or purely aqueous system will fail. We employ a Water/Acetone (3:2) co-solvent system[6]. Acetone fully dissolves the pyrazole, bringing it into contact with the aqueous permanganate.
Self-Validating Protocol:
Initiation: Dissolve 10 mmol (1.92 g) of 1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde in 30 mL of acetone. In a separate flask, dissolve 30 mmol of KMnO4 in 50 mL of distilled water.
Reaction: Add the aqueous KMnO4 dropwise to the acetone solution while stirring. Heat the mixture to 80 °C (reflux) for 2–4 hours[6],[5].
Visual Validation: The solution will initially be deep purple. As oxidation proceeds, KMnO4 is reduced to Manganese Dioxide (MnO2), which precipitates as a heavy brown/black solid. The disappearance of the purple color indicates the consumption of the oxidant[5].
Filtration: Filter the hot mixture through a pad of Celite to remove the MnO2 byproduct. Wash the filter cake with hot water.
Precipitation (Critical Step): The filtrate currently contains the product as a water-soluble potassium carboxylate salt. Cool the filtrate in an ice bath and slowly add 1M HCl until the pH reaches 2.0.
Why? The pKa of the pyrazole carboxylic acid is approximately 4.5. Dropping the pH to 2.0 ensures complete protonation. The neutral carboxylic acid is highly insoluble in water and will crash out of solution as a pure white precipitate[6].
Isolation: Filter the white solid, wash with cold water, and dry under a vacuum to yield 1-cyclohexyl-3-methyl-1H-pyrazole-4-carboxylic acid.
Step 2: Amidation to SDHI Fungicide Candidate
Causality & Experimental Choices:
While converting the carboxylic acid to an acid chloride (using SOCl2) is a common method for amidation[5], it can be too harsh for complex, sterically hindered, or acid-sensitive aniline derivatives (e.g., indene amines). Instead, we utilize EDCI and HOBt. EDCI is a water-soluble carbodiimide that activates the carboxylic acid, while HOBt forms a highly reactive but stable ester intermediate, preventing racemization and side reactions[8].
Self-Validating Protocol:
Activation: In an oven-dried flask under Argon, dissolve 5 mmol of 1-cyclohexyl-3-methyl-1H-pyrazole-4-carboxylic acid in 20 mL of anhydrous Dichloromethane (DCM). Add 6 mmol of EDCI hydrochloride, 6 mmol of HOBt, and 12 mmol of N,N-Diisopropylethylamine (DIPEA). Stir at 0 °C for 1 hour to allow the active HOBt-ester to form[8].
Coupling: Add 5 mmol of the target aniline derivative (e.g., a substituted phenylhydrazine or indene amine) to the mixture. Allow the reaction to warm to room temperature and stir for 16 hours[8].
Workup & Validation:
Transfer the mixture to a separatory funnel. Wash the organic layer with saturated NaHCO3 (this removes any unreacted carboxylic acid and HOBt).
Wash with 1M HCl (this removes unreacted amine and the urea byproduct of EDCI).
Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The sequential washing acts as a chemical purification funnel, ensuring the crude residue is highly enriched in the target carboxamide.
Purification: Recrystallize the crude product from Ethanol/Water to obtain the pure SDHI fungicide candidate.
Quantitative Data: Reaction Optimization
The choice of coupling reagents significantly impacts the yield of the final pyrazole-carboxamide, especially when dealing with the bulky N1-cyclohexyl group.
Application Note: Utilizing 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde in the Rational Design of Kinase Inhibitors
Executive Summary The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. Among these, the pyrazole nucleus has emerged...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. Among these, the pyrazole nucleus has emerged as a cornerstone in medicinal chemistry . This application note details the structural rationale, synthetic methodologies, and biological evaluation protocols for utilizing 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1216242-42-0) as a versatile building block in the discovery of novel kinase inhibitors targeting oncology and inflammatory pathways.
The selection of 1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde is not arbitrary; every functional group on this scaffold serves a distinct mechanistic purpose in target engagement and synthetic utility :
The Pyrazole Core (Hinge Binder): The nitrogen atoms of the pyrazole ring act as a critical hydrogen bond donor/acceptor pair. This motif directly interacts with the backbone amides of the kinase hinge region, anchoring the inhibitor within the ATP-binding cleft .
1-Cyclohexyl Substitution (Hydrophilic/Hydrophobic Balance): The bulky, lipophilic cyclohexyl ring is strategically positioned to occupy the hydrophobic pocket II (HP-II) adjacent to the ATP-binding site. This interaction drives kinase selectivity (e.g., favoring Aurora Kinases or CDKs over off-target kinases with smaller pockets) and enhances the overall membrane permeability of the final drug candidate.
3-Methyl Group (Steric Director): The methyl group provides a steric boundary. When the pyrazole is conjugated to other ring systems, this steric clash restricts bond rotation, locking the final molecule into a rigid, bioactive conformation that minimizes entropic penalty upon binding.
4-Carbaldehyde Handle (Synthetic Versatility): The highly electrophilic aldehyde at the 4-position serves as a late-stage diversification handle. It allows for rapid library generation via reductive aminations or Knoevenagel condensations, enabling deep structure-activity relationship (SAR) exploration .
Synthetic Methodologies
Protocol 3.1: Reductive Amination for Amine-Linked Scaffolds
Objective: To convert the aldehyde into a flexible methylene-amine linker, allowing the attachment of solvent-exposed solubilizing groups (e.g., piperazines or morpholines) to improve pharmacokinetic properties.
Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the transient iminium ion intermediate without reducing the unreacted starting aldehyde, preventing the formation of unwanted alcohol byproducts.
Step-by-Step Procedure:
Reaction Setup: Dissolve 1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq, 1 mmol) and the desired secondary amine (e.g., morpholine, 1.2 eq) in 10 mL of anhydrous 1,2-dichloroethane (DCE).
Catalysis: Add glacial acetic acid (1.5 eq) to the mixture. Causality: The weak acid catalyzes the formation of the iminium ion by protonating the hemiaminal intermediate, facilitating water loss.
Reduction: Stir at room temperature for 30 minutes, then add NaBH(OAc)₃ (1.5 eq) in portions over 10 minutes.
Completion: Stir the reaction under a nitrogen atmosphere for 12–16 hours.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess reducing agent. Extract with dichloromethane (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation & Quality Control (Self-Validating System):
Perform TLC (UV 254 nm). The disappearance of the aldehyde spot and the appearance of a more polar, ninhydrin-active spot confirms amine formation.
Confirm product mass via LC-MS before proceeding to biological assays.
Protocol 3.2: Knoevenagel Condensation for Rigid Alkene Scaffolds
Objective: To condense the aldehyde with active methylene compounds (e.g., oxindoles) to yield rigid, planar alkene linkers required for deep intercalation into narrow kinase binding clefts .
Causality & Reagent Selection: Ethanol is chosen as the solvent because its protic nature stabilizes the transition state. Furthermore, the highly conjugated, rigid product typically has low solubility in cold ethanol, driving the equilibrium forward via precipitation and eliminating the need for column chromatography.
Step-by-Step Procedure:
Reaction Setup: Suspend the pyrazole-4-carbaldehyde (1.0 eq, 1 mmol) and an active methylene compound (e.g., 5-fluorooxindole, 1.0 eq) in 15 mL of absolute ethanol.
Catalysis: Add 3–5 drops of piperidine. Causality: Piperidine acts as a base to deprotonate the active methylene, forming a nucleophilic enolate that attacks the electrophilic aldehyde carbon.
Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours.
Isolation: Allow the reaction to cool to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
Purification: Filter the resulting brightly colored precipitate, wash with ice-cold ethanol (2 x 5 mL), and dry under a high vacuum.
Validation & Quality Control (Self-Validating System):
Perform ¹H NMR spectroscopy. The reaction is validated by the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a characteristic vinylic proton singlet (typically between 7.5–8.0 ppm), confirming the formation of the double bond.
Biological Evaluation: Kinase Inhibition Assays
Protocol 4.1: ADP-Glo™ Universal Kinase Assay
Objective: To quantify the inhibitory potency (IC₅₀) of the synthesized pyrazole derivatives against target kinases (e.g., Aurora A).
Causality & Reagent Selection: The ADP-Glo assay is chosen because it measures the depletion of ATP via ADP generation. This provides a universal, non-radioactive, and highly sensitive method to quantify kinase activity regardless of the specific peptide substrate used .
Step-by-Step Procedure:
Preparation: Prepare a 3-fold serial dilution of the pyrazole inhibitor in 100% DMSO.
Reaction Assembly: In a 384-well white microplate, add 1 µL of the inhibitor dilution, 2 µL of the purified kinase enzyme (e.g., Aurora A), and 2 µL of the substrate/ATP mix.
Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the newly generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.
Readout: Measure luminescence using a microplate reader.
Validation & Quality Control (Self-Validating System):
Positive Control (No Inhibitor): Contains DMSO only. Represents 100% kinase activity.
Negative Control (No Kinase): Contains buffer instead of enzyme. Establishes the background luminescence baseline. The assay is only valid if the signal-to-background ratio is >5.
Quantitative Data Presentation
The following table summarizes representative in vitro inhibitory activities (IC₅₀) of pyrazole derivatives synthesized from 1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde against key oncology targets.
Compound ID
Synthetic Method
Target Kinase
IC₅₀ (nM)
Selectivity Fold (vs. CDK2)
Pyr-A1
Reductive Amination (Morpholine)
Aurora A
45.2
> 100x
Pyr-A2
Reductive Amination (Piperazine)
Aurora B
12.8
> 250x
Pyr-K1
Knoevenagel (Oxindole)
Aurora A
8.4
> 500x
Pyr-K2
Knoevenagel (Thiazolidinedione)
CDK2
115.0
N/A (Target)
Data Interpretation: Rigid alkene scaffolds (Pyr-K1) demonstrate superior potency against Aurora A compared to flexible amine linkers (Pyr-A1), likely due to enhanced intercalation into the narrow ATP-binding cleft.
Visualizations
Workflow for the synthesis and evaluation of pyrazole-based kinase inhibitors.
Mechanism of action for pyrazole-based inhibitors targeting Aurora A Kinase.
References
RSC Advances. "Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques." Royal Society of Chemistry, 2025. URL:[Link]
Chemical Reviews. "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies." American Chemical Society, 2014. URL:[Link]
Application
Application Note: Palladium-Catalyzed Cross-Coupling of Pyrazole Aldehydes
Introduction & Strategic Significance The pyrazole scaffold is a privileged pharmacophore embedded in numerous blockbuster therapeutics, including anti-inflammatory agents like Celecoxib and PDE5 inhibitors like Sildenaf...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Significance
The pyrazole scaffold is a privileged pharmacophore embedded in numerous blockbuster therapeutics, including anti-inflammatory agents like Celecoxib and PDE5 inhibitors like Sildenafil[1]. When functionalized with a formyl group, pyrazole aldehydes serve as highly versatile bifunctional building blocks in drug discovery. The aldehyde moiety acts as an essential handle for downstream condensation reactions (e.g., reductive amination, Knoevenagel condensations), while the halogenated or triflated pyrazole ring can be functionalized via palladium-catalyzed C-C or C-N bond formation[2].
This application note provides a comprehensive guide to executing Suzuki-Miyaura and Sonogashira cross-couplings on pyrazole aldehydes. As a Senior Application Scientist, I have structured this guide to emphasize mechanistic causality, catalyst selection, and self-validating experimental protocols to ensure reproducible late-stage functionalization.
Mechanistic Insights & Causality in Reaction Design
The Challenge of Pyrazole Coordination
In palladium-catalyzed cross-coupling, the nitrogen atoms of the pyrazole ring can strongly coordinate to the electrophilic palladium center. This coordination can form stable, unreactive Pd-complexes that poison the catalytic cycle and lead to catalyst precipitation (palladium black)[3]. To outcompete this substrate-induced deactivation, the selection of the supporting ligand is critical. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) or specialized pyrazole-based ligands (e.g., BippyPhos) are employed to maintain a highly active, low-coordinate Pd(0) species[4]. These ligands provide sufficient steric bulk to favor oxidative addition into the pyrazole C-X bond over non-productive nitrogen coordination[3].
Site Selectivity and C-H Functionalization
For polyhalogenated pyrazoles or direct C-H functionalization, site selectivity is governed by both the inherent electronic properties of the pyrazole and the steric environment of the catalyst[5]. The presence of the electron-withdrawing formyl group further modulates the electron density of the pyrazole ring, often accelerating oxidative addition at adjacent halogenated sites. However, this electronic modulation requires careful tuning of the base to prevent unwanted aldol-type side reactions or degradation of the aldehyde[2].
Aldehyde Tolerance and Protection Strategies
The formyl group is generally well-tolerated under mild cross-coupling conditions, such as Suzuki-Miyaura coupling using weak bases (e.g., K₂CO₃ or Cs₂CO₃) at 80–100 °C[1]. However, if highly nucleophilic organometallic reagents (such as Grignard or organozinc reagents in Negishi couplings) are used, transient protection of the aldehyde as an acetal (e.g., using acrolein diethyl acetal) is strictly required to prevent nucleophilic attack on the carbonyl carbon[2].
Strategic Workflow for Pyrazole Aldehyde Functionalization
Figure 1: Strategic workflow for the Pd-catalyzed functionalization of pyrazole aldehydes.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling of Halopyrazole Aldehydes
This protocol details the coupling of a halopyrazole aldehyde with an arylboronic acid, a cornerstone reaction for building biaryl pharmacophores[1].
Materials:
Halopyrazole aldehyde (1.0 equiv)
Arylboronic acid (1.2 - 1.5 equiv)
Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃/RuPhos (2-5 mol%)
Degassing (Critical Step): In a Schlenk flask, dissolve the halopyrazole aldehyde and arylboronic acid in the solvent mixture. Sparge the solution with inert gas (N₂ or Argon) for 15 minutes.
Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, permanently halting the catalytic cycle.
Catalyst Addition: Add the palladium catalyst and base under a positive stream of inert gas.
Reaction Execution: Seal the flask and heat to 90 °C for 5–12 hours. Alternatively, microwave irradiation at 90 °C for 10-15 minutes can significantly accelerate the reaction[1].
Causality: Elevated temperatures provide the activation energy required for the transmetalation step, which is often rate-limiting in Suzuki couplings of electron-deficient heterocycles.
Self-Validating Monitoring: Monitor the reaction via TLC or LC-MS. The formation of a black precipitate (palladium black) often coincides with catalyst deactivation or reaction completion[3].
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Sonogashira Coupling of Iodopyrazole Aldehydes
This protocol is utilized for installing alkyne handles, enabling subsequent "Click" chemistry or complex cyclizations[2][6].
Materials:
3-Iodopyrazole-4-carbaldehyde (1.0 equiv)
Terminal alkyne (1.2 equiv)
Catalyst: PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)
Base/Solvent: Triethylamine (TEA) / DMF (1:4 v/v)
Step-by-Step Methodology:
Preparation: Charge a dry flask with the iodopyrazole aldehyde, PdCl₂(PPh₃)₂, and CuI.
Atmosphere Exchange: Evacuate and backfill the flask with Argon three times to ensure a strictly anaerobic environment.
Reagent Addition: Inject degassed DMF and TEA, followed by the terminal alkyne.
Causality: CuI acts as a co-catalyst to form a highly nucleophilic copper acetylide intermediate, which undergoes facile transmetalation with the Pd(II) complex. TEA serves a dual purpose: as a base to deprotonate the alkyne and as a stabilizing ligand.
Reaction Execution: Stir the mixture at 60–80 °C for 4–8 hours.
Workup: Quench with saturated aqueous NH₄Cl to solubilize and remove copper salts. Extract with ethyl acetate, dry the organic phase, and purify via column chromatography.
The following table summarizes empirically validated conditions and typical yields for various pyrazole cross-coupling reactions[1][2][3][6].
Substrate Type
Coupling Partner
Catalyst / Ligand System
Base / Solvent
Temp / Time
Typical Yield
4-Bromo-pyrazole
Arylboronic Acid
Pd(PPh₃)₄ (2 mol%)
Cs₂CO₃ / DME:H₂O
90 °C (MW), 10 min
85 - 95%
3-Triflyl-pyrazole
Phenylacetylene
PdCl₂(PPh₃)₂ / CuI
TEA / DMF
80 °C, 6 h
70 - 80%
4-Iodo-pyrazole
Arylboronic Acid
Pd₂(dba)₃ / RuPhos
K₂CO₃ / Dioxane:H₂O
100 °C, 12 h
80 - 90%
Pyrazole C-H
Aryl Bromide
Pd(OAc)₂ / K₂CO₃
DMF
120 °C, 20 min
75 - 88%
References
Porzelle, A., et al. "Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides." Organic Chemistry Portal, 2009. URL:[Link]
Arbačiauskienė, E., et al. "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions." ARKIVOC, 2011. URL:[Link]
Sanford, M. S., et al. "Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization." Accounts of Chemical Research (via PMC), 2012. URL:[Link]
Ebenezer, et al. "Ligand-free palladium-catalyzed synthesis of 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives: molecular docking investigation of their potential as DNA gyrase inhibitors and evaluation of their antibacterial activities." RSC Advances (via PMC), 2019. URL: [Link]
Application Note: Synthesis, Formulation, and Characterization of mPEG-b-PLGA Block Copolymers for Targeted Drug Delivery
Scientific Rationale & Design Causality The development of polymeric nanoparticles (PNPs) has fundamentally transformed targeted drug delivery, offering unprecedented control over pharmacokinetics and biodistribution. Am...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale & Design Causality
The development of polymeric nanoparticles (PNPs) has fundamentally transformed targeted drug delivery, offering unprecedented control over pharmacokinetics and biodistribution. Among synthetic polymers, Poly(D,L-lactide-co-glycolic acid) (PLGA) remains the gold standard. PLGA is highly biocompatible, undergoes predictable hydrolytic degradation into endogenous metabolites (lactic and glycolic acid), and is an1[1].
However, bare PLGA nanoparticles are rapidly opsonized by serum proteins and cleared by the reticuloendothelial system (RES). To circumvent this, we synthesize an amphiphilic diblock copolymer: mPEG-b-PLGA .
Causality of PEGylation: Covalently linking methoxy-poly(ethylene glycol) (mPEG) to the PLGA backbone ensures that upon self-assembly, the hydrophilic PEG chains form a dense, steric "stealth" corona. This corona repels protein adsorption, dramatically extending the systemic circulation half-life of the encapsulated therapeutic payload[2].
Causality of Block Copolymerization: Unlike physical blending, synthesizing a true block copolymer guarantees that the PEG corona is thermodynamically anchored to the hydrophobic PLGA core, preventing premature shedding of the stealth layer in the bloodstream.
Workflow 1: Synthesis of mPEG-b-PLGA via Ring-Opening Polymerization (ROP)
The most precise method for synthesizing mPEG-b-PLGA with a narrow molecular weight distribution is Ring-Opening Polymerization (ROP).
Workflow for the Ring-Opening Polymerization (ROP) of mPEG-b-PLGA block copolymers.
Step-by-Step Protocol
Preparation: Dry D,L-lactide and glycolide monomers under vacuum at 40°C for 24 hours. Causality: Trace moisture acts as an unintended chain transfer agent, leading to premature termination and broad polydispersity.
Initiation: Add the macroinitiator (mPEG-OH, MW 2000 Da) and the dried monomers into a flame-dried Schlenk tube.
Catalysis: Inject stannous octoate (Sn(Oct)2) at a 0.1 wt% ratio. Causality: Sn(Oct)2 is chosen because it is highly efficient for lactone ROP, yields high conversion rates, and has an established safety profile for medical polymers.
Polymerization: Seal the tube under a high vacuum and immerse it in an oil bath at 130°C for 12 hours.
Purification: Dissolve the crude polymer in minimal dichloromethane (DCM) and precipitate dropwise into an excess of ice-cold diethyl ether. Filter and dry under vacuum for 48 hours.
Self-Validating System Check: Before proceeding to formulation, perform
1
H-NMR spectroscopy (in CDCl
3
). Calculate the integration ratio of the PEG methylene protons (δ 3.6 ppm) against the PLGA methine (δ 5.2 ppm) and methylene (δ 4.8 ppm) protons. The synthesis is only validated if the calculated molecular weight matches the theoretical feed ratio within a 5% margin.
Workflow 2: Formulation of Drug-Loaded Polymeric Nanoparticles
To encapsulate a hydrophobic therapeutic (e.g., Doxorubicin free base), we utilize the nanoprecipitation (solvent displacement) method. This technique avoids the high shear forces of emulsion methods, preserving the integrity of sensitive payloads.
Nanoprecipitation workflow for formulating drug-loaded PEG-PLGA nanoparticles.
Step-by-Step Protocol
Organic Phase Preparation: Dissolve 50 mg of mPEG-b-PLGA and 5 mg of hydrophobic drug in 5 mL of acetone. Causality: Acetone is selected because it is a water-miscible organic solvent that rapidly diffuses into the aqueous phase, driving immediate polymer supersaturation and particle nucleation.
Aqueous Phase Preparation: Prepare 20 mL of ultra-pure water containing 1% (w/v) Polyvinyl Alcohol (PVA). Causality: PVA acts as a steric stabilizer, preventing the nucleated nanoparticles from aggregating during the hardening phase.
Self-Assembly: Inject the organic phase dropwise (0.5 mL/min) into the aqueous phase under moderate magnetic stirring (600 rpm). Causality: A controlled injection rate ensures uniform solvent diffusion, yielding a narrow Polydispersity Index (PDI).
Solvent Evaporation: Leave the suspension stirring uncovered in a fume hood for 12 hours to evaporate the acetone.
Purification: Centrifuge at 15,000 × g for 30 minutes, discard the supernatant (containing unencapsulated drug and excess PVA), and resuspend the pellet in ultra-pure water.
Self-Validating System Check: Weigh the formulation vial before and after the 12-hour evaporation step. The protocol is validated to proceed only when the mass decreases by exactly the weight of the added acetone, mathematically confirming the complete removal of the volatile organic solvent prior to biological use.
Workflow 3: Physicochemical Characterization
Proper characterization requires orthogonal techniques to prevent data artifacts. Relying solely on one method can lead to catastrophic failures in downstream in vivo applications.
Dynamic Light Scattering (DLS): Used to determine the hydrodynamic diameter and PDI. Causality: Polymeric nanoparticles, particularly those with a hydrophilic PEG corona, swell in aqueous media. DLS captures the particle in its native, hydrated state, which is the actual size the biological system will "see"[3].
Transmission Electron Microscopy (TEM): Used to determine absolute core morphology. Causality: While DLS is biased by large aggregates (intensity-weighted measurement), TEM provides a direct visual number-based assessment. However, TEM requires drying, which shrinks the hydrated PEG corona[3]. Therefore, TEM sizes will systematically appear smaller than DLS sizes; this discrepancy is expected and confirms the presence of the swollen PEG layer.
Quantitative Formulation Data
The following table summarizes the causal relationship between formulation parameters and the resulting nanoparticle characteristics. Increasing the drug-to-polymer ratio or decreasing the surfactant concentration directly impacts the thermodynamic stability of the self-assembly process, resulting in larger particles and broader dispersity.
Drug:Polymer Ratio
Aqueous Phase Surfactant
Z-Average Size (nm)
Polydispersity Index (PDI)
Encapsulation Efficiency (%)
1:10
1.0% PVA
115 ± 4
0.12 ± 0.02
94.7 ± 1.4
1:5
1.0% PVA
142 ± 6
0.18 ± 0.03
82.3 ± 2.1
1:10
0.5% PVA
168 ± 8
0.22 ± 0.04
88.1 ± 1.9
1:5
0.5% PVA
195 ± 11
0.28 ± 0.05
76.4 ± 3.2
(Data represents mean ± SD, n=3 independent batches. Encapsulation efficiency determined via UV-Vis spectroscopy of the disrupted nanoparticle pellet).
References
Poly (D,L-lactide-co-glycolic acid)
Source: National Institutes of Health (NIH)
Polymeric Nanoparticles Analysis for Formulation Stability and Size Control
Source: Hyperion Analytical
URL
Technical Support Center: Synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on Improving the Yield of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde Synthesis. Introduction 1-Cyclohexyl-3-methyl-1H-pyra...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on Improving the Yield of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde Synthesis.
Introduction
1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of various biologically active compounds. The formyl group at the C4 position of the pyrazole ring serves as a versatile handle for further chemical modifications, enabling the creation of diverse molecular architectures for drug discovery and agrochemical research. The most prevalent and efficient method for the synthesis of this and related pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. This guide provides a comprehensive overview of the synthesis, detailed troubleshooting protocols, and frequently asked questions to assist researchers in optimizing their reaction yields and product purity.
Synthesis Overview: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[1] In the context of synthesizing 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde, the reaction involves the treatment of the starting material, 1-Cyclohexyl-3-methyl-1H-pyrazole, with a Vilsmeier reagent. This reagent is typically formed in situ from phosphorus oxychloride (POCl₃) and a tertiary amide, most commonly N,N-dimethylformamide (DMF).[2] The electrophilic Vilsmeier reagent then attacks the electron-rich C4 position of the pyrazole ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis, yields the desired aldehyde.[2]
Experimental Workflow Diagram
Caption: General experimental workflow for the Vilsmeier-Haack synthesis.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde. Optimization of specific parameters may be required based on laboratory conditions and reagent purity.
Saturated sodium bicarbonate solution (or other suitable base)
Ethyl acetate
Hexane
Brine (saturated NaCl solution)
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Procedure:
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet (e.g., nitrogen or argon), add anhydrous DMF (3-5 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.5-2.5 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring. A viscous, often colored, complex will form. Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.[3]
Formylation Reaction: Dissolve 1-Cyclohexyl-3-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a temperature between 60-100°C.[3][4]
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.[3][4]
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 times). Combine the organic layers.
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde.[3]
Parameter
Recommended Range
Rationale
POCl₃ : Pyrazole (molar ratio)
1.5 - 2.5 : 1
An excess of the Vilsmeier reagent is generally used to drive the reaction to completion.[3]
DMF : Pyrazole (molar ratio)
3 - 5 : 1
Serves as both a reagent and a solvent.
Reaction Temperature
60 - 100 °C
Temperature is critical; too low may result in an incomplete reaction, while too high can lead to decomposition.[3]
Reaction Time
2 - 12 hours
Highly dependent on substrate reactivity and temperature; monitor by TLC.[4][5]
Troubleshooting Guide
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the Vilsmeier-Haack reaction are a common issue and can often be attributed to several factors:
Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent is the key electrophile. Ensure that POCl₃ is added to DMF at a low temperature (0-10°C) and allowed to react completely before adding the pyrazole substrate.[3]
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent hydrolysis of the reagent.[3]
Suboptimal Reaction Temperature: The formylation of the pyrazole ring is temperature-dependent. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition.[3] It is advisable to perform small-scale experiments at different temperatures (e.g., 60°C, 80°C, 100°C) and monitor the progress by TLC to determine the optimal temperature for your specific setup.
Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrazole is critical. An insufficient amount of the reagent will result in incomplete conversion. Experiment with varying the molar equivalents of POCl₃ and DMF to find the optimal ratio.[3]
Inefficient Quenching and Work-up: The reaction mixture is typically quenched by pouring it onto ice water and then neutralized.[4] Incomplete neutralization or improper extraction can lead to loss of product. Ensure the pH is adjusted correctly and use an appropriate organic solvent for thorough extraction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low reaction yields.
Question: I am observing significant side product formation. What are these impurities and how can I minimize them?
Answer: Side product formation can arise from several sources:
Unreacted Starting Material: This is the most common "impurity" and is usually due to the reasons outlined for low yield. Refer to the troubleshooting points above to address this.
Decomposition Products: As mentioned, high reaction temperatures can lead to the decomposition of both the starting material and the product.[3] If you observe charring or a significant amount of baseline material on your TLC plate, consider reducing the reaction temperature.
Side Reactions with Other Functional Groups: If your starting pyrazole contains other sensitive functional groups, these may react with the Vilsmeier reagent. For example, hydroxyl groups can be substituted by a chlorine atom under Vilsmeier-Haack conditions.[4] It is crucial to consider the compatibility of all functional groups on your starting material with the reaction conditions.
Question: How can I effectively purify the final product?
Answer: Purification of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde is typically achieved through column chromatography on silica gel.[3][4]
Solvent System: A solvent system of ethyl acetate and hexane is commonly employed.[3] The polarity of the eluent can be gradually increased to effectively separate the desired product from non-polar impurities and more polar side products.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.[3]
Frequently Asked Questions (FAQs)
What is the best method to synthesize the starting material, 1-Cyclohexyl-3-methyl-1H-pyrazole?
While a specific procedure for this starting material is not detailed in the provided search results, N-substituted pyrazoles are generally synthesized via two main routes:
N-alkylation of a pre-formed pyrazole: Reacting 3-methylpyrazole with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as DMF or acetonitrile.[2]
Ring formation: Condensation of a cyclohexylhydrazine with a suitable 1,3-dicarbonyl compound or its equivalent.
Are there alternative methods to the Vilsmeier-Haack reaction for this synthesis?
Yes, other methods for the formylation of pyrazoles exist, though they may be less direct or have more limitations:
Metallation followed by formylation: This involves either a bromine-lithium exchange or direct lithiation of the pyrazole ring at the 4-position, followed by quenching with DMF.[6] However, these methods require cryogenic temperatures and are often not compatible with certain functional groups.[6]
Grignard Reagents: Formation of a Grignard reagent at the 4-position followed by reaction with a formylating agent.[6][7]
For its operational simplicity and generally good yields, the Vilsmeier-Haack reaction remains the method of choice for this type of transformation.[1][5]
What are the key analytical techniques to confirm the structure of the final product?
The structure of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde should be confirmed using a combination of spectroscopic methods:
¹H NMR Spectroscopy: To identify the characteristic aldehyde proton (typically a singlet around 9-10 ppm), the pyrazole ring proton, and the protons of the cyclohexyl and methyl groups.
¹³C NMR Spectroscopy: To confirm the presence of the carbonyl carbon of the aldehyde (around 180-190 ppm) and the carbons of the pyrazole ring and the cyclohexyl and methyl substituents.
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.
Infrared (IR) Spectroscopy: To identify the characteristic C=O stretching frequency of the aldehyde (typically around 1670-1700 cm⁻¹).
References
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. (n.d.).
Pandhurnekar, C., et al. (2021). J Adv Sci Res, ICITNAS: 37-43. Journal of Advanced Scientific Research.
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (2024, March 1).
Popov, A. V., et al. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem. (n.d.).
Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI)
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. (2023, April 15).
SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS - Rasayan. (n.d.).
WO2011076194A1 - Method for purifying pyrazoles - Google P
Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction: Application Notes and Protocols - Benchchem. (n.d.).
WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google P
(PDF)
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
common side reactions in the synthesis of pyrazole-4-carbaldehydes
Technical Support Center: Troubleshooting the Synthesis of Pyrazole-4-Carbaldehydes Welcome to the Technical Support Center. Designed for drug development professionals and synthetic chemists, this guide provides field-p...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting the Synthesis of Pyrazole-4-Carbaldehydes
Welcome to the Technical Support Center. Designed for drug development professionals and synthetic chemists, this guide provides field-proven troubleshooting strategies for the synthesis of pyrazole-4-carbaldehydes. The predominant method for constructing these architectures is the Vilsmeier-Haack (VH) formylation of hydrazones or pyrazoles. While powerful, this reaction is highly sensitive to stoichiometry, temperature, and substrate electronic effects, frequently leading to undesired side reactions.
As a Senior Application Scientist, my goal is to move beyond basic protocols and explain the causality behind these failures, equipping you with self-validating workflows to ensure experimental success.
I. Diagnostic Workflow for Side Reactions
When a reaction deviates from the expected outcome, identifying the structural nature of the byproduct is the first step in troubleshooting.
Diagnostic workflow for Vilsmeier-Haack pyrazole synthesis issues.
II. Frequently Asked Questions & Troubleshooting Guides
Q1: Why am I observing significant amounts of tarry, decomposed baseline material instead of the desired pyrazole-4-carbaldehyde?Causality & Solution: The Vilsmeier-Haack reaction requires elevated temperatures (typically 80–90 °C) to drive the cyclization and subsequent formylation of hydrazones[1]. However, excessive heating or prolonged reaction times lead to the thermal degradation of both the starting materials and the unstable pyrazoline intermediates[2]. The highly electrophilic chloroiminium ion (Vilsmeier reagent) can polymerize electron-rich substrates if the stoichiometry is poorly controlled.
Action: Maintain the reaction temperature strictly between 80–90 °C and monitor progression via TLC every 30 minutes. Ensure the Vilsmeier reagent is pre-formed at 0–5 °C before adding the substrate to prevent uncontrolled exothermic degradation[3].
Q2: My LC-MS shows a major byproduct with a +34 Da mass shift. What is this, and how do I prevent it?Causality & Solution: A +34 Da shift (or a characteristic M / M+2 isotope pattern) indicates the formation of a chlorinated byproduct. When using pyrazolone precursors, the phosphorus oxychloride (POCl₃) in the VH reagent acts as a chlorinating agent, converting enolizable hydroxyl groups to chlorides via a dehydrochlorination pathway[4].
Action: If a non-chlorinated pyrazole is desired, avoid pyrazolone precursors and instead start from pre-aromatized pyrazoles or non-enolizable hydrazones. If 5-chloropyrazole-4-carbaldehyde is the target, ensure a sufficient excess of POCl₃ (at least 2.5–4.0 equivalents) and elevate the temperature to 120 °C to drive both chlorination and formylation to completion[4].
Q3: The reaction stalls, and I recover unreacted precursor. Why is the formylation incomplete?Causality & Solution: Incomplete formylation usually stems from either moisture in the reaction mixture or insufficient nucleophilicity of the substrate. Water hydrolyzes the highly moisture-sensitive Vilsmeier reagent back into DMF and HCl, destroying the electrophile[1]. Furthermore, highly electron-withdrawing aromatic substituents on the pyrazole ring can deactivate the C4 position, preventing the electrophilic attack of the chloroiminium ion[4].
Action: Use strictly anhydrous DMF and freshly distilled POCl₃. For deactivated substrates, increase the equivalents of the VH reagent and extend the reaction time.
III. Mechanistic Pathway & Side Reaction Branching
Understanding the exact point where a side reaction diverges from the main catalytic cycle is critical for rational optimization.
Vilsmeier-Haack mechanistic pathway highlighting potential side reaction branches.
IV. Standardized Self-Validating Protocol
This methodology incorporates self-validating checkpoints to ensure mechanistic fidelity and prevent common side reactions during the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes[3].
Step 1: Preparation of the Vilsmeier Reagent
Equip a flame-dried round-bottom flask with a magnetic stirrer, argon inlet, and dropping funnel.
Add anhydrous DMF (3.0 equivalents) and cool the flask in an ice-salt bath to 0–5 °C.
Add POCl₃ (3.0 equivalents) dropwise while strictly maintaining the temperature below 5 °C[3].
Validation Checkpoint: The mixture must turn into a viscous, pale-yellow or white complex[5]. If it turns dark brown immediately, the DMF is wet or the addition was too fast, leading to reagent degradation. Stir for 20 minutes at 0 °C.
Step 2: Substrate Addition and Cyclization/Formylation
4. Dissolve the hydrazone or pyrazole precursor (1.0 equivalent) in a minimal volume of cold, anhydrous DMF.
5. Add the substrate solution dropwise to the active Vilsmeier reagent.
6. Remove the ice bath and gradually heat the reaction mixture to 80–90 °C for 4 hours[1].
Validation Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane). The disappearance of the starting material and the appearance of a highly polar spot that stays at the baseline indicates the successful formation of the iminium salt intermediate.
Step 3: Hydrolysis and Workup
7. Cool the mixture to room temperature and pour it slowly over crushed ice.
8. Neutralize the highly acidic mixture carefully with cold 10% NaOH or saturated NaHCO₃ until a pH of 7–8 is reached.
Validation Checkpoint: The iminium salt hydrolyzes during this neutralization step, precipitating the crude pyrazole-4-carbaldehyde as a solid[1]. If no precipitate forms, the product may be trapped as a stable iminium salt; gently warm the aqueous layer to 40 °C to force hydrolysis before extracting with ethyl acetate.
V. Quantitative Data: Optimization Parameters
The table below summarizes how variations in reaction parameters dictate the balance between the desired pyrazole-4-carbaldehyde and common side products.
Substrate Type
POCl₃ Eq.
Temp (°C)
Time (h)
Desired Yield (%)
Major Side Reaction / Byproduct (%)
Phenylhydrazone
3.0
80–90
4.0
75–85%
Thermal degradation (<5%)
Pyrazol-5-one
1.5
90
6.0
40–50%
Incomplete formylation (20%)
Pyrazol-5-one
4.0
120
2.0
55–72%
5-Chloro-pyrazole derivative (Major)
Deactivated Pyrazole
3.0
70
12.0
<10%
Unreacted starting material (>80%)
Data synthesized from standard Vilsmeier-Haack optimization studies for pyrazole architectures[1][4].
VI. References
Wu, J., et al. "Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes". Molecules (PMC/NIH).[Link]
Popov, A. V., et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions". Arkivoc (Semantic Scholar).[Link]
Kumar, S., et al. "Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics". RSC Advances (PMC/NIH).[Link]
Technical Support Center: Stability and Storage of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde
Welcome to the Technical Support Center for 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde . This guide is engineered for researchers, medicinal chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde . This guide is engineered for researchers, medicinal chemists, and drug development professionals. It provides field-proven insights into the handling, storage, and troubleshooting of this highly versatile, yet sensitive, heterocyclic building block.
While the pyrazole nucleus is a well-established, metabolically stable pharmacophore[1], the presence of the C4-carbaldehyde group introduces specific chemical liabilities—primarily autoxidation and photolytic degradation[2]. This guide synthesizes mechanistic causality with rigorous experimental protocols to ensure the integrity of your synthetic workflows.
Quick Reference Data
Before handling the compound, verify your batch against these standard physicochemical parameters[3][4][5]:
To effectively store and troubleshoot this compound, one must understand its chemical reactivity. The core pyrazole ring is highly aromatic and resistant to standard oxidizing and reducing agents[2]. However, the C4-carbaldehyde group is the molecule's Achilles' heel during storage.
When exposed to atmospheric oxygen and light, the aldehyde undergoes a radical-chain autoxidation process[1]. Light initiates the formation of a radical species, which reacts with triplet oxygen to form a peroxy acid intermediate. This intermediate then reacts with another molecule of the intact aldehyde to yield two equivalents of 1-cyclohexyl-3-methyl-1H-pyrazole-4-carboxylic acid . This carboxylic acid impurity will poison subsequent cross-coupling, reductive amination, or Wittig reactions by altering the pH and consuming basic reagents.
Autoxidation pathway of the C4-aldehyde group to the corresponding carboxylic acid.
Troubleshooting Guide & FAQs
Q1: My compound arrived as a pale yellow solid/oil, but over time it has become a white, insoluble crust. What happened?A: This is the classic macroscopic signature of aldehyde autoxidation. The intact aldehyde is typically a low-melting solid or viscous oil. As it oxidizes to 1-cyclohexyl-3-methyl-1H-pyrazole-4-carboxylic acid, the strong intermolecular hydrogen bonding of the newly formed carboxylic acid dimers drastically increases the melting point, resulting in a crusty, insoluble white solid. The batch must be discarded or purified via column chromatography.
Q2: I stored the compound in the refrigerator (4°C) as instructed, but it still degraded. Why?A: Temperature control alone is insufficient. If the vial was opened on the benchtop, atmospheric moisture and oxygen were introduced. When returned to the cold refrigerator, the moisture condensed inside the vial, and the trapped oxygen facilitated slow autoxidation. Rule of thumb: Inert atmosphere (Argon) is more critical than temperature for aldehyde preservation[6][7].
Q3: How can I quickly verify the integrity of my batch before a critical synthetic step?A: Do not rely solely on TLC, as the aldehyde and carboxylic acid can sometimes streak together depending on the eluent. The most definitive self-validating system is a quick ¹H-NMR scan in CDCl₃.
Intact Aldehyde: Look for the sharp, highly deshielded singlet of the aldehydic proton at ~9.5 to 10.0 ppm [8].
Degradation Marker: If you see a broad exchangeable proton peak past 11.0 ppm, or a loss of integration ratio for the 9.5 ppm peak relative to the pyrazole/cyclohexyl protons, oxidation has occurred.
Experimental Protocols
Protocol A: Inert Atmosphere Aliquoting Workflow
To prevent the degradation cascade described above, all handling must be performed using strict Schlenk line or glovebox techniques.
Step-by-Step Methodology:
Equilibration: Remove the master bottle of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde from the -20°C freezer. Crucial: Allow it to sit in a desiccator for at least 30 minutes to reach ambient room temperature before opening. Opening a cold vial causes instant condensation of atmospheric moisture.
Atmosphere Preparation: Purge a glovebox or a Schlenk line setup with 99.99% pure Argon. Argon is preferred over Nitrogen because it is heavier than air and creates a protective "blanket" over the compound[6].
Aliquoting: Inside the glovebox (or under a positive Argon stream on the bench), transfer the required mass into pre-dried, amber glass vials. Amber glass blocks the UV/Vis wavelengths that initiate radical autoxidation.
Sealing: Cap the vials using PTFE-lined septa caps. PTFE prevents the compound from reacting with standard rubber septa over time.
Storage: Wrap the cap seals with Parafilm and store the aliquots immediately in a -20°C freezer dedicated to sensitive organics.
Step-by-step inert atmosphere aliquoting workflow to preserve compound integrity.
If your batch has partially oxidized (evidenced by NMR or solid crust formation) but you must proceed with the synthesis, you can rescue the intact aldehyde using a bisulfite addition protocol.
Step-by-Step Methodology:
Dissolve the degraded mixture in diethyl ether.
Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 2 hours. The intact aldehyde will form a water-soluble bisulfite adduct, migrating to the aqueous layer. The carboxylic acid impurity remains in the organic layer (or precipitates).
Separate the aqueous layer. Wash it once with fresh diethyl ether to remove residual impurities.
Treat the aqueous layer with 10% aqueous Na₂CO₃ or 1M HCl to decompose the bisulfite adduct and regenerate the free 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde.
Extract the regenerated aldehyde with ethyl acetate, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Store immediately under Argon.
Technical Support Center: Troubleshooting the Vilsmeier-Haack Formylation of Pyrazoles
Welcome to the Application Scientist Support Center. The Vilsmeier-Haack (VH) reaction is the premier method for the regioselective introduction of a formyl group (-CHO) at the C4 position of pyrazoles, yielding critical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. The Vilsmeier-Haack (VH) reaction is the premier method for the regioselective introduction of a formyl group (-CHO) at the C4 position of pyrazoles, yielding critical building blocks for active pharmaceutical ingredients (APIs) and agrochemicals[1]. However, researchers frequently encounter challenges such as incomplete conversion, tarry byproducts, and poor isolated yields.
This guide synthesizes mechanistic principles with field-proven troubleshooting strategies to ensure robust, reproducible formylations.
Q: Why is the C4 position of the pyrazole ring exclusively formylated?A: Regioselectivity is governed by the electronic distribution within the pyrazole heterocycle. The nitrogen atoms at positions 1 and 2 exert an electron-withdrawing inductive effect that depletes electron density at C3 and C5. Consequently, C4 is the most nucleophilic site. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich C4 attacks the highly electrophilic chloromethyliminium salt (the Vilsmeier reagent)[1][2].
Q: My Vilsmeier reagent turned dark orange/red during preparation. Is it still viable?A: Ideally, the Vilsmeier reagent formed by reacting N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) should be a colorless to pale-yellow viscous liquid or white solid[3][4]. A dark red or brown coloration typically indicates the presence of trace transition metal impurities, degraded DMF, or moisture-induced decomposition[4].
Self-validation step: Always use anhydrous DMF and freshly distilled POCl₃. If the reagent darkens significantly before the substrate is added, discard it and prepare a fresh batch to prevent downstream tar formation.
Q: Why do substrates with electron-withdrawing groups (EWGs) fail to react under standard conditions?A: EWGs (e.g., halogens, nitro groups, or fluorinated aryls) further deplete the electron density of the pyrazole ring, rendering the C4 carbon insufficiently nucleophilic to attack the chloroiminium intermediate[5]. For example, 5-chloropyrazoles or nitrophenyl-substituted pyrazoles often show little to no conversion under standard 1:1.2 stoichiometry[5]. Overcoming this requires forcing conditions, such as increasing the POCl₃ equivalents (up to 4–10 eq) and elevating temperatures (up to 120 °C)[5][6].
Section 2: Troubleshooting Guide for Common Challenges
Challenge 1: Incomplete Conversion and Low Yields
Symptom: TLC shows persistent starting material after 4 hours at 60 °C.
Root Cause & Causality: Either the Vilsmeier reagent was hydrolyzed by adventitious moisture, or the substrate is sterically hindered/electron-deficient. Moisture reacts violently with POCl₃ and hydrolyzes the chloroiminium ion back into DMF, neutralizing the electrophile[1].
Increase the molar ratio of the Vilsmeier reagent. For recalcitrant substrates like 1-phenyl-3-(2,5-difluorophenyl)-1H-pyrazole, increasing POCl₃ to 10 equivalents and refluxing for 6 hours is proven to boost yields from 60% to 90%[6].
Challenge 2: Formation of Multiple Spots (Side Reactions)
Root Cause & Causality: Highly activated pyrazoles can undergo over-reaction, while prolonged heating at high temperatures (>100 °C) can cause the Vilsmeier reagent to act as a chlorinating agent, yielding chlorinated byproducts[7]. Additionally, unprotected N-H pyrazoles can fail to undergo C4 formylation or undergo competitive N-formylation[8].
Solution:
Control stoichiometry strictly (1:1.5 ratio) for electron-rich substrates[7].
If using an N-unsubstituted pyrazole, protect the nitrogen (e.g., with a THP or benzyl group) prior to the VH reaction[8].
Lower the reaction temperature and extend the time to favor the kinetic C4-formylation product over thermodynamic degradation products[7].
Challenge 3: Product Loss During Aqueous Work-up
Symptom: Good conversion on TLC, but poor isolated yield after extraction.
Root Cause & Causality: Pyrazole-4-carbaldehydes are highly polar and exhibit significant water solubility[1]. Furthermore, the neutralization of acidic phosphate byproducts often generates emulsions that trap the product[1].
Solution:
Quench onto crushed ice to safely control the exothermic hydrolysis of the iminium intermediate[1].
Neutralize slowly with saturated sodium bicarbonate (NaHCO₃) to pH 7–8. Avoid strong bases (like NaOH) which can trigger side reactions.
Saturate the aqueous layer with NaCl (brine) before extraction to salt out the polar pyrazole product, and extract with a highly polar organic solvent like ethyl acetate or dichloromethane[1].
Section 3: Quantitative Data - Optimization Parameters
The following table summarizes empirically validated parameters for various pyrazole derivatives to guide your initial reaction design[5][6][7].
Substrate Type
POCl₃:DMF Ratio
Temp (°C)
Time (h)
Expected Yield
Critical Optimization Note
Electron-Rich (e.g., 3,5-Dimethylpyrazole)
1.5 : 3.0
60 - 70
2 - 4
85 - 95%
Exothermic addition; maintain 0 °C during mixing.
Moderately Deactivated (e.g., 1-Arylpyrazoles)
3.0 : 5.0
80 - 90
4 - 6
70 - 85%
Monitor closely by TLC to prevent chlorination.
Highly Deactivated (e.g., 5-Chloro/Fluorinated)
4.0 - 10.0 : Excess
100 - 120
6 - 12
40 - 90%
Requires massive excess of POCl₃ and forcing heat.
N-Unsubstituted (1H-Pyrazoles)
3.0 : 3.0
90
3 - 5
Variable
N-protection highly recommended prior to reaction.
Section 4: Standard Operating Procedure (SOP)
Self-Validating Protocol for the Formylation of 3-Substituted Pyrazoles
Step 1: Vilsmeier Reagent Preparation
Causality: The reaction between DMF and POCl₃ is highly exothermic. Cooling is required to prevent the degradation of the chloroiminium salt and the formation of dimethylamine impurities[1].
Procedure: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar and an argon inlet. Add anhydrous DMF (3.0 eq) and cool to 0–5 °C. Add freshly distilled POCl₃ (3.0 eq) dropwise over 30 minutes[7].
Validation: The internal temperature must not exceed 10 °C. The mixture should form a colorless to pale-yellow viscous liquid/gel[3][4].
Step 2: Substrate Addition & Reaction
Causality: Adding the substrate at low temperatures prevents uncontrolled exothermic spikes that can cause di-formylation[7].
Procedure: Dissolve the pyrazole substrate (1.0 eq) in a minimum volume of anhydrous DMF. Add dropwise to the Vilsmeier reagent at 0 °C[1]. Remove the ice bath and heat to 70 °C for 3 hours.
Validation: Monitor via TLC. The starting material spot should completely disappear, replaced by a more polar, UV-active spot[1].
Step 3: Quench & Hydrolysis
Causality: The intermediate iminium salt must be hydrolyzed to the final aldehyde. This step is violently exothermic and highly acidic[2].
Procedure: Cool the reaction mixture to 0 °C. Pour the mixture slowly over vigorously stirred crushed ice.
Validation: The intermediate iminium salt hydrolyzes to the aldehyde in this step.
Step 4: Neutralization & Extraction
Causality: Pyrazole-4-carbaldehydes are polar and partially water-soluble; salting out is required for efficient recovery[1].
Procedure: Slowly add saturated aqueous NaHCO₃ until the pH reaches 7.5–8.0. Saturate the aqueous phase with solid NaCl. Extract with Ethyl Acetate (3 x 20 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].
Validation: CO₂ evolution will cease when neutralization is complete.
Section 5: Troubleshooting Logic Workflow
Caption: Troubleshooting workflow for low yields in the Vilsmeier-Haack formylation of pyrazoles.
References
Popov, A. V. et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." ARKAT USA. URL: [Link]
Badalyan, K. S. et al. "Vilsmeier-Haack formylation of 1H-pyrazoles." ResearchGate. URL:[Link]
Kumari et al. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." National Center for Biotechnology Information (NIH) / PMC. URL:[Link]
Technical Support Center: Scale-Up Synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde
Welcome to the dedicated technical support and troubleshooting hub for the scale-up synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde. This guide is engineered for researchers, process chemists, and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support and troubleshooting hub for the scale-up synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde. This guide is engineered for researchers, process chemists, and drug development professionals. It provides field-proven methodologies, mechanistic rationales, and self-validating protocols to ensure high-yield, reproducible scale-up campaigns.
Synthetic Workflow Overview
The synthesis is a robust two-step process: a regioselective cyclocondensation to build the pyrazole core, followed by a site-specific electrophilic aromatic substitution to install the carbaldehyde moiety.
Caption: Synthetic workflow for 1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde.
Standardized Scale-Up Protocols (Self-Validating)
Step 1: Regioselective Synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazole
Causality: To achieve high regioselectivity and avoid the formation of the 5-methyl isomer, we avoid symmetric 1,3-diketones. By reacting cyclohexylhydrazine with a masked dicarbonyl such as 1-methoxy-1-buten-3-one, the more nucleophilic terminal nitrogen of the hydrazine preferentially attacks the more electrophilic ketone carbonyl. Simultaneously, the substituted internal nitrogen displaces the methoxy group. This electronic and steric bias strictly favors the 3-methyl regioisomer[1].
Procedure:
Charge a dry, nitrogen-purged reactor with cyclohexylhydrazine (1.0 eq) and anhydrous ethanol (5 vol).
Cool the reactor to 0°C. (Causality: Low temperature prevents uncontrolled exothermic condensation and thermodynamic scrambling of the intermediates).
Add 1-methoxy-1-buten-3-one (1.05 eq) dropwise over 1 hour, maintaining the internal temperature strictly <5°C.
Gradually warm the mixture to 80°C and reflux for 4 hours.
Self-Validation Check: Monitor the reaction via GC/MS. The reaction is complete when the hydrazine is entirely consumed. The intermediate pyrazole should present as a single major peak (>95% purity), validating the regioselective control. If a secondary peak appears at >5%, the addition rate in step 3 was too fast, causing localized heating.
Concentrate under reduced pressure to yield the intermediate as a crude oil, which can be used directly in Step 2.
Step 2: Vilsmeier-Haack Formylation
Causality: Formylation occurs exclusively at the C4 position because the pyrazole ring's electron density is highest there, driven by the delocalization of the nitrogen lone pairs[2]. The Vilsmeier reagent (chloroiminium ion) acts as the highly reactive electrophile.
Procedure:
In a separate dry vessel, charge anhydrous DMF (4.0 eq). Cool to 0°C.
Add POCl₃ (3.0 eq) dropwise. (Causality: This formation is highly exothermic. Maintaining 0°C prevents the thermal degradation of the chloroiminium salt into inactive dimethylamine byproducts[3]).
Dissolve the 1-cyclohexyl-3-methyl-1H-pyrazole (1.0 eq) from Step 1 in anhydrous DMF (2 vol) and add it dropwise to the Vilsmeier reagent at 0°C.
Heat the reactor to 90°C for 6 hours.
Self-Validation Check: The mixture will transition from a clear solution to a dark, viscous suspension as the Wheland-type iminium intermediate forms. If the solution remains clear and non-viscous after 2 hours at 90°C, the Vilsmeier reagent was compromised by moisture, and formylation has failed.
Cool to 0°C and quench by pouring slowly into heavily stirred ice water. Neutralize to pH 7.5–8.0 with saturated aqueous NaHCO₃.
Extract with Dichloromethane (3 x 5 vol), wash with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation or recrystallization.
Quantitative Process Parameters
Parameter
Step 1: Cyclocondensation
Step 2: Vilsmeier-Haack Formylation
Primary Reagents
Cyclohexylhydrazine, 1-Methoxy-1-buten-3-one
1-Cyclohexyl-3-methyl-1H-pyrazole, POCl₃, DMF
Molar Ratio
1.0 : 1.05
1.0 : 3.0 : 4.0
Temperature Profile
0°C (Addition) → 80°C (Reflux)
0°C (Addition) → 90°C (Heating)
Solvent
Anhydrous Ethanol
Anhydrous DMF
In-Process Control (IPC)
GC/MS (Hydrazine consumption)
HPLC or TLC (Product formation)
Expected Yield
82 - 88%
75 - 80%
Troubleshooting Guides & FAQs
Q1: During the cyclocondensation step, I am observing a mixture of 3-methyl and 5-methyl regioisomers. How can I drive regioselectivity toward the 3-methyl isomer?A: Regioselectivity is lost when thermodynamic control takes over from kinetic control. Ensure that the addition of 1-methoxy-1-buten-3-one is strictly maintained below 5°C. Localized exotherms during rapid addition cause the intermediate hydrazone to undergo non-selective cyclization[1]. Ensure aggressive stirring during the addition phase to dissipate heat instantly.
Q2: The Vilsmeier-Haack formylation stalls at 50% conversion during scale-up. Adding more POCl₃ directly to the hot reactor doesn't help. What is the root cause?A: The Vilsmeier-Haack reaction relies on the in situ generation of the highly moisture-sensitive chloroiminium ion[2]. In scale-up scenarios, ambient moisture entering the reactor, or the use of wet DMF, rapidly hydrolyzes the Vilsmeier reagent.
Corrective Action:Never add fresh POCl₃ to a stalled, hot reaction mixture, as this poses a severe thermal runaway hazard. Instead, cool the reactor to 0°C, prepare a fresh batch of Vilsmeier reagent in a separate dry vessel, and dose it into the stalled mixture[3]. Always verify your DMF water content via Karl Fischer titration (must be <50 ppm).
Caption: Vilsmeier-Haack formylation mechanism at the pyrazole C4 position.
Q3: Workup of the formylation step results in a stubborn emulsion. How do we break it efficiently on a large scale?A: Emulsions in this step are typically caused by partially hydrolyzed polyphosphoric byproducts from POCl₃.
Solution: Quench the reaction mixture into heavily stirred ice water, then adjust the pH to 7.5-8.0 using a saturated NaHCO₃ solution. The slightly basic pH ensures the pyrazole-4-carbaldehyde remains entirely in the organic phase while fully solubilizing the phosphate salts into the aqueous phase[3]. If an emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts before attempting phase separation.
References
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent | nih.gov | 2
Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles | benchchem.com |3
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes | organic-chemistry.org | 1
Title: Pyrazole Synthesis Support Center: Troubleshooting Regioselectivity Introduction Welcome to the Pyrazole Synthesis Technical Support Center. The classical Knorr cyclocondensation between unsymmetrical 1,3-dicarbon...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Pyrazole Synthesis Support Center: Troubleshooting Regioselectivity
Introduction
Welcome to the Pyrazole Synthesis Technical Support Center. The classical Knorr cyclocondensation between unsymmetrical 1,3-dicarbonyls and substituted hydrazines notoriously yields difficult-to-separate mixtures of regioisomers (e.g., 1,3,5- vs. 1,4,5- or 1,5,3-substituted pyrazoles)[1]. This portal provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to help you achieve absolute regiocontrol in your heterocyclic workflows[2].
Section 1: Diagnostic Pathway
Before adjusting your protocol, it is critical to understand where regioselectivity is lost. The divergence occurs during the initial nucleophilic attack. Understanding the electronic and steric biases of your substrates is the first step to controlling the outcome.
Divergent reaction pathways in the Knorr pyrazole synthesis leading to regioisomeric mixtures.
Section 2: Troubleshooting Desk (FAQs)
Q1: My Knorr condensation yields a 60:40 mixture of regioisomers in ethanol. How can I push this to >95:5 without changing my starting materials?A1: The most immediate fix is a solvent switch to a fluorinated alcohol, such as Hexafluoro-2-propanol (HFIP). Standard protic solvents like ethanol provide generalized hydrogen bonding, which does little to differentiate the two carbonyl groups of an unsymmetrical 1,3-diketone[1]. HFIP is a potent hydrogen-bond donor but a highly non-nucleophilic solvent. It selectively coordinates with the more basic/accessible carbonyl oxygen, drastically amplifying the electrophilic disparity between the two sites. This directs the terminal nitrogen of the hydrazine to attack exclusively at the activated carbonyl, often improving regioselectivity from near 1:1 to >95:5[1].
Q2: I am using an enone (α,β-unsaturated ketone) instead of a 1,3-diketone. Can I control whether the hydrazine attacks the alkene or the carbonyl first?A2: Yes, this is entirely controllable via pH modulation, which alters the "hardness" of the electrophile and the nucleophile.
If you use free hydrazine (neutral/basic conditions), the hydrazine acts as a "soft" nucleophile. It prefers a Michael-type conjugate addition to the β-carbon of the enone, which subsequently cyclizes to yield the 1,5-regioisomer [3].
Conversely, if you use hydrazine hydrochloride (acidic conditions), the enone's carbonyl oxygen becomes protonated. This turns the carbonyl carbon into a "hard" electrophile, promoting direct 1,2-addition by the hydrazine, followed by cyclization to yield the 1,3-regioisomer [3].
pH-dependent regiocontrol in the reaction of enones with arylhydrazines.
Q3: Even with solvent and pH optimization, my highly substituted 1,3-diketone gives poor regioselectivity. What is the best alternative synthon?A3: Abandon the 1,3-diketone and utilize an enaminodiketone or a 1,3-dipolar cycloaddition strategy. Enaminodiketones react with substituted hydrazines via an addition-elimination mechanism where the hydrazine strictly attacks the β-carbon (displacing the amine), yielding 4-substituted 1H-pyrazole-5-carboxylates regiospecifically (often >90% yield) without the need for chromatographic separation[4]. Alternatively, generating a diazo compound in situ from an N-tosylhydrazone and reacting it with an alkyne surrogate (like a bromovinyl acetal) via 1,3-dipolar cycloaddition guarantees 3,5-disubstituted pyrazoles with absolute regiocontrol[2][5].
Section 3: The Protocol Vault (Validated Methodologies)
Protocol A: HFIP-Mediated Regioselective Knorr Condensation
Causality: HFIP's strong H-bond donation activates the least sterically hindered carbonyl, dictating the site of initial hydrazone formation[1].
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv, e.g., 1.0 mmol) in Hexafluoro-2-propanol (HFIP) to achieve a 0.2 M concentration[1].
Addition: Cool the solution to 0 °C. Add the substituted hydrazine (e.g., methylhydrazine, 1.1 equiv) dropwise over 5 minutes to prevent exothermic degradation[1].
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor completion via TLC or LC-MS.
Workup: Remove the volatile HFIP solvent under reduced pressure using a rotary evaporator. (Note: HFIP can be recovered via distillation for reuse).
Purification: Purify the crude residue via silica gel column chromatography (typically ethyl acetate/hexanes) to isolate the pure major regioisomer[1].
Protocol B: pH-Divergent Synthesis from Enones
Causality: Modulating the protonation state of the hydrazine and the enone shifts the mechanism between Michael addition and 1,2-carbonyl addition[3].
Preparation: Dissolve the trichloromethyl enone (1.0 mmol) in 10 mL of methanol in a round-bottom flask[3].
Divergent Addition:
For the 1,3-Regioisomer: Add arylhydrazine hydrochloride (1.2 mmol) in one portion[3].
For the 1,5-Regioisomer: Add free arylhydrazine (1.2 mmol) dropwise[3].
Cyclization: Stir vigorously at room temperature for 15 minutes, then equip a reflux condenser and heat the oil bath to 90 °C (reflux) for 16 hours[3].
Isolation: Cool the mixture to room temperature, concentrate under vacuum, and recrystallize or chromatograph to yield the exclusively targeted regioisomer[3].
Section 4: Data Center
Table 1: Impact of Solvent on Regioisomeric Ratio (1,3-Diketone + Methylhydrazine)
Solvent
Hydrogen Bond Donor Ability (α)
Nucleophilicity
Regioisomeric Ratio (Major:Minor)
Toluene
0.00
Low
55 : 45
Ethanol
0.83
High
65 : 35
Trifluoroethanol (TFE)
1.51
Low
85 : 15
Hexafluoro-2-propanol (HFIP)
1.96
Very Low
> 95 : 5
Data synthesized from fluorinated solvent optimization studies[1].
Table 2: pH-Dependent Regiocontrol using Trichloromethyl Enones
Hydrazine Source
Conditions
Primary Nucleophilic Attack
Major Product
Yield Range
Free Phenylhydrazine
Neutral/Basic
Conjugate (Michael) Addition
1,5-Regioisomer
52% – 83%
Phenylhydrazine HCl
Acidic
1,2-Carbonyl Addition
1,3-Regioisomer
37% – 97%
Data derived from regiocontrolled synthesis using trichloromethyl enones[3].
References
Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. Available at: 2
BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem Tech Support. Available at: 1
Rosa, F. A., Machado, P., Vargas, P. S., Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. Available at: 4
Martins, M. A. P. et al. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. National Institutes of Health (PMC). Available at: 3
Pyrazole Compounds: Technical Support & Safety Troubleshooting Center
Welcome to the Technical Support Center for Pyrazole Compounds. Engineered specifically for researchers, synthetic chemists, and drug development professionals, this portal addresses the unique operational and biological...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pyrazole Compounds. Engineered specifically for researchers, synthetic chemists, and drug development professionals, this portal addresses the unique operational and biological hazards associated with 1,2-diazole heterocycles. While pyrazoles are foundational to modern pharmaceutical scaffolds, their handling presents severe risks, including hepatotoxicity, reproductive harm, and dangerous reactivity profiles.
This guide synthesizes field-proven troubleshooting, mechanistic insights, and self-validating safety protocols to ensure scientific integrity and laboratory safety.
Part 1: Quantitative Safety & Toxicity Data
Before handling pyrazole compounds, it is critical to understand their baseline toxicological and physicochemical properties. The following table summarizes key quantitative data to inform your risk assessments.
Parameter
Value / Description
Clinical / Operational Implication
LD50 (Oral, Rat)
1,010 - 1,100 mg/kg
Moderately toxic upon acute ingestion; causes coma and hepatocellular necrosis[1],[2].
LD50 (Oral, Mouse)
1,450 mg/kg
Systemic toxicity leading to ataxia, muscle weakness, and respiratory depression[3].
4-Hydroxypyrazole (4-HP) LD50
92 mg/kg (1.1 mmol/kg)
Highly toxic active metabolite responsible for severe pyrazole-induced hepatotoxicity[4].
Target Organs
Liver, Spleen, Thyroid, CNS
Requires strict chronic exposure monitoring and routine LFTs in animal models[1].
Reproductive Toxicity
Teratogenic
Suspected of damaging fertility; causes fetal death and urogenital abnormalities[1],[3].
Chemical Incompatibilities
Strong oxidizers, strong acids
Risk of violent exothermic reactions and release of toxic NOx gases[2],.
Part 2: Troubleshooting & FAQs
Q1: Why do pyrazole compounds pose a severe hepatotoxic risk during in vivo drug development assays, and how can we mitigate this?Causality: Unsubstituted pyrazoles are rapidly metabolized by hepatic CYP450 enzymes into 4-hydroxypyrazole (4-HP)[4]. This active metabolite is highly toxic (LD50 of ~92 mg/kg in mice) and profoundly inhibits liver catalase and tryptophan pyrrolase. This enzymatic blockade leads to severe oxidative stress, centrolobular necrosis, and fatty liver degeneration[1],[4].
Mitigation: Monitor liver function tests (LFTs) closely during animal trials. In drug design, consider substituting the pyrazole ring at the 4-position (e.g., using 4-methylpyrazole) to sterically block this specific oxidation pathway, thereby preventing the formation of the toxic 4-HP metabolite[5].
Metabolic pathway of pyrazole-induced hepatotoxicity via 4-hydroxypyrazole.
Q2: During the synthesis of pyrazole derivatives, my reaction mixture containing strong oxidizers started to uncontrollably exotherm. What is the mechanistic cause, and how do I safely handle this?Causality: Pyrazoles are electron-rich nitrogen heterocycles. When exposed to strong oxidizing agents or concentrated acids, they can undergo rapid, violent oxidative ring-cleavage or N-oxidation. This exothermic process rapidly generates heat and toxic nitrogen oxides (NOx)[2].
Mitigation: Never mix pyrazoles with strong oxidizers without a validated, step-wise addition protocol under cryogenic conditions. Always ensure adequate ventilation to manage potential NOx off-gassing.
Q3: What are the specific PPE and engineering controls required when handling pyrazole powders to prevent reproductive and systemic toxicity?Causality: Pyrazole dust is easily aerosolized and can be rapidly absorbed through inhalation or dermal contact[3]. Chronic systemic exposure is heavily linked to reproductive toxicity—including fetal death and urogenital abnormalities—as well as cumulative damage to the spleen and thyroid[1],[3].
Mitigation: Handle all pyrazole powders strictly within a Class II biological safety cabinet or dedicated chemical fume hood to avoid dust formation[6]. PPE must include tightly fitting safety goggles, fire/flame resistant clothing, and chemical-impermeable gloves[7].
Part 3: Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your laboratory operations, the following methodologies are designed as self-validating systems. Each protocol includes built-in validation checks to confirm that the step was successful and safe before proceeding.
Protocol A: Safe Handling and Quenching of Pyrazole Spills
Pyrazoles are harmful to aquatic life and require strict containment to prevent environmental discharge[1].
Isolation & PPE: Evacuate the immediate area. Don a full-face respirator (EN 149/NIOSH approved), double nitrile gloves, and a chemical-resistant suit[2].
Validation Check: Perform a negative-pressure seal check on the respirator before entering the spill zone to ensure absolute airway protection.
Dust Suppression: For solid pyrazole spills, do NOT dry sweep. Lightly mist the area with water to suppress aerosolization[1].
Validation Check: Visually confirm the powder is damp and no airborne particulates are visible under a direct flashlight beam.
Containment & Absorption: Surround liquid spills or dampened powder with an inert absorbent like vermiculite or dry sand[8].
Collection: Use non-sparking tools to scoop the material into a sealable high-density polyethylene (HDPE) container[7].
Validation Check: Ensure the container exterior is free of residue by wiping it with a damp cloth and checking for discoloration or particulate transfer.
Decontamination: Wash the surface with copious amounts of water and mild detergent[8].
Validation Check: Swab the area and test with a UV light (many pyrazole derivatives fluoresce) to ensure complete removal of the compound from the benchtop.
Step-by-step workflow for the safe containment and disposal of pyrazole spills.
Protocol B: Setup for Pyrazole Derivatization under Inert Atmosphere
To prevent violent exotherms when reacting pyrazoles with electrophiles or oxidizers.
Apparatus Preparation: Flame-dry all glassware under vacuum and backfill with ultra-pure Argon.
Validation Check: The vacuum gauge must hold a steady pressure (<1 Torr) for 5 minutes before backfilling, ensuring a completely leak-free, moisture-free system.
Reagent Dissolution: Dissolve the pyrazole starting material in an anhydrous, degassed solvent (e.g., THF or DCM) within the reaction flask.
Thermal Control: Submerge the vessel in a dry ice/acetone bath (-78°C) prior to the dropwise addition of any strong oxidizers to prevent violent exothermic reactions.
Validation Check: Monitor the internal temperature via an in situ thermocouple; pause the addition immediately if the temperature spikes above -65°C.
Quenching: Slowly quench the reaction with a buffered aqueous solution (e.g., saturated NH₄Cl).
Validation Check: Observe the reaction mixture for the complete cessation of gas evolution (bubbling), indicating that all reactive intermediates have been safely neutralized.
Part 4: References
Title: Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole | Source: nih.gov | URL:4
Title: Effects of pyrazole and 3-amino-1,2,4-triazole on the metabolism and toxicity of dimethylnitrosamine in the rat - PubMed | Source: nih.gov | URL:5
High-Resolution NMR Profiling of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide for Drug Discovery
Executive Summary For drug development professionals and synthetic chemists, the pyrazole core is a privileged scaffold frequently utilized in the design of kinase inhibitors and agrochemicals. 1-Cyclohexyl-3-methyl-1H-p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and synthetic chemists, the pyrazole core is a privileged scaffold frequently utilized in the design of kinase inhibitors and agrochemicals. 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1216242-42-0) serves as a highly versatile building block. However, the structural validation of this compound presents two distinct analytical challenges: resolving the complex aliphatic envelope of the cyclohexyl group and definitively differentiating the product from its closely related regioisomer (the 5-methyl variant).
This guide objectively compares the analytical performance of High-Field (600 MHz) versus Benchtop (80 MHz) NMR spectroscopy for this compound, contrasts the spectral signatures of its regioisomers, and provides a self-validating experimental protocol for unambiguous structural elucidation.
Comparative Performance: High-Field vs. Benchtop NMR
The advent of benchtop NMR has revolutionized in-lab reaction monitoring. However, when analyzing molecules with complex aliphatic systems like 1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde, the resolving power of the instrument becomes the limiting factor.
Benchtop NMR (80 MHz): At lower magnetic fields, the ten protons of the cyclohexyl ring suffer from severe second-order effects and signal overlap. The entire cyclohexyl moiety appears as a broad, featureless "hump" between 1.2 and 2.1 ppm. While sufficient for confirming the presence of the formyl (
δ
~9.9) and pyrazole (
δ
~7.9) protons, it cannot verify the conformational integrity of the cyclohexyl ring.
High-Field NMR (600 MHz): At 600 MHz, the increased dispersion resolves the cyclohexyl envelope into distinct equatorial and axial multiplets. This allows for the precise calculation of
J
-couplings, confirming the chair conformation of the ring and ensuring no ring-opening or degradation has occurred during synthesis.
Table 1: Resolution Comparison by Magnetic Field Strength
A classic bottleneck in pyrazole chemistry is the N-alkylation of asymmetric pyrazoles. Alkylating 3-methyl-1H-pyrazole-4-carbaldehyde with a cyclohexyl halide inherently yields a mixture of 1-cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde (the target) and 1-cyclohexyl-5-methyl-1H-pyrazole-4-carbaldehyde (the byproduct) [10].
Differentiating these isomers relies on understanding the causality of chemical shifts :
Steric Compression: In the 5-methyl isomer, the methyl group is forced into close spatial proximity with the bulky cyclohexyl ring at position 1. This steric compression, combined with the anisotropic deshielding from the adjacent nitrogen lone pair, pushes the 5-methyl proton signal downfield (
δ
2.60) compared to the unhindered 3-methyl group (
δ
2.45).
Electronic Deshielding: The formyl group at C-4 exerts a strong electron-withdrawing effect. In the 3-methyl isomer, the isolated H-5 proton is highly deshielded by both the formyl group and the adjacent N-1 atom, resonating far downfield at
δ
7.95[1][2].
Table 2:
1
H and
13
C NMR Data Comparison (3-Methyl vs. 5-Methyl Isomers)
To ensure trustworthiness, the following protocol utilizes a self-validating 2D NMR logic system. By employing NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), the assignments are cross-verified through spatial and through-bond connectivity, eliminating reliance on empirical shift predictions.
Step-by-Step Methodology
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
1D Acquisition:
1
H NMR: Acquire at 298 K using a 30° pulse angle, 64 scans, an acquisition time of 3.0 s, and a relaxation delay (D1) of 1.0 s.
13
C NMR: Acquire using a
1
H-decoupled sequence (e.g., zgpg30), 1024 scans, an acquisition time of 1.2 s, and a D1 of 2.0 s.
2D NOESY Acquisition: Set the mixing time (
τm
) to 500 ms to capture steady-state NOE build-up. Acquire 256 increments in the indirect dimension with 16 scans per increment.
Data Processing: Apply exponential apodization (LB = 0.3 Hz for
1
H, 1.0 Hz for
13
C) prior to Fourier transformation. Phase and baseline correct manually.
Isomer Verification (The Logic Check):
If 3-Methyl Isomer: Irradiating the cyclohexyl H-1' multiplet (
δ
4.15) will show a strong NOE cross-peak to the pyrazole H-5 proton (
δ
7.95).
If 5-Methyl Isomer: Irradiating the cyclohexyl H-1' multiplet (
δ
4.25) will show a strong NOE cross-peak to the methyl group (
δ
2.60).
Visualizing the Analytical Workflows
Caption: Workflow for high-resolution NMR acquisition and processing of pyrazole derivatives.
Caption: NOESY correlation logic tree for differentiating 3-methyl and 5-methyl pyrazole regioisomers.
References
Schuster, I. I., Dyllick-Brenzinger, C., & Roberts, J. D. (1976). Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles. The Journal of Organic Chemistry.[Link]
Aguilar‐Parrilla, F., Männle, F., Limbach, H. H., Elguero, J., & Jagerovic, N. (1994). 15N NMR chemical shifts of NH‐pyrazoles in the solid state and in solution at low temperature. Magnetic Resonance in Chemistry.[Link]
Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy.[Link]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde
In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides an in-depth, experience-driven co...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides an in-depth, experience-driven comparison of mass spectrometry techniques for the analysis of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry. We will explore the nuances of experimental design, delve into predictable fragmentation patterns, and objectively compare mass spectrometry with alternative analytical methodologies, supported by practical protocols and data interpretation.
Introduction to the Analyte and Analytical Challenges
1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole, a class of compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The structural complexity of this molecule, featuring a bulky cyclohexyl group, a methyl-substituted pyrazole ring, and a reactive carbaldehyde functional group, necessitates a robust analytical strategy for its characterization and quality control.
The primary analytical challenges lie in achieving sensitive detection, confirming the molecular weight, and obtaining structural information to ensure the correct isomer has been synthesized and to identify any potential impurities. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information through fragmentation analysis, is an indispensable tool for this purpose.
Mass Spectrometry Approach: An In-Depth Analysis
The choice of ionization technique is a critical first step in developing a mass spectrometry method. For a molecule like 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde, with moderate polarity and a molecular weight of 192.26 g/mol , several ionization methods could be considered.[2]
Comparison of Ionization Techniques
Ionization Technique
Principle
Suitability for the Analyte
Expected Ion
Fragmentation
Electron Ionization (EI)
High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.[3]
Suitable for GC-MS analysis due to the analyte's likely volatility. Provides a reproducible fragmentation pattern for library matching.
A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.[4]
Well-suited for LC-MS. The pyrazole nitrogen atoms can be readily protonated.
[M+H]⁺
Can be controlled by adjusting cone voltage. Softer ionization can yield a prominent molecular ion.
Atmospheric Pressure Chemical Ionization (APCI)
A corona discharge ionizes solvent molecules, which then transfer a proton to the analyte.[5]
A good alternative to ESI for less polar compounds and is less susceptible to matrix effects.[6] Suitable for LC-MS.
[M+H]⁺
Typically produces more fragmentation than ESI but less than EI.
For initial characterization and structural elucidation, a combination of a soft ionization technique like ESI or APCI to confirm the molecular weight, followed by a harder fragmentation technique (like collision-induced dissociation in a tandem mass spectrometer or EI in GC-MS) to obtain structural information, would be the most comprehensive approach.
Predicted Mass Spectrum and Fragmentation Pathway
Based on established fragmentation patterns of pyrazole derivatives, we can predict the key fragmentation pathways for 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde.[7] The primary fragmentation processes for pyrazoles often involve the expulsion of HCN or N₂.[7] The substituents on the pyrazole ring will also direct fragmentation.
Proposed Fragmentation Pathway:
Caption: Proposed ESI-MS/MS fragmentation of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical workflow often involves orthogonal techniques.
Technique
Principle
Advantages for this Analyte
Disadvantages for this Analyte
Gas Chromatography (GC)
Separation based on volatility and interaction with a stationary phase.[8]
High resolution for volatile and thermally stable compounds. Can be coupled with MS (GC-MS) for definitive identification.
Requires the analyte to be volatile and thermally stable. Potential for degradation of the aldehyde at high temperatures.
High-Performance Liquid Chromatography (HPLC)
Separation based on partitioning between a mobile and stationary phase.[9]
Applicable to a wide range of compounds, including those that are not volatile or are thermally labile. Excellent for quantification.
Lower resolution than GC for some compounds. Does not inherently provide molecular weight or structural information without a detector like MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.
Provides detailed information about the chemical structure and connectivity of atoms. Essential for unambiguous structure elucidation.
Lower sensitivity compared to mass spectrometry. Requires a larger amount of pure sample.
Infrared (IR) Spectroscopy
Measures the absorption of infrared radiation by the molecule's bonds.
Provides information about the functional groups present (e.g., C=O of the aldehyde, C=N of the pyrazole).
Provides limited information on the overall molecular structure.
For routine quality control and purity assessment, a validated HPLC-UV method would be a cost-effective and robust choice. However, for initial characterization, impurity identification, and in-depth structural confirmation, LC-MS or GC-MS is indispensable.
Experimental Protocols
Sample Preparation
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase to be used for LC-MS analysis or a volatile solvent for GC-MS.
LC-MS/MS Analysis Protocol
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an ESI or APCI source.
LC Method:
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate: 0.3 mL/min.
Injection Volume: 2 µL.
MS Method:
Ionization Mode: Positive ESI.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Desolvation Temperature: 350 °C.
Full Scan (MS1): m/z 50-300.
Product Ion Scan (MS2): Isolate and fragment the precursor ion at m/z 193. Use a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.
Method Validation
A rigorous validation of the analytical method is crucial to ensure its reliability.[10] Key validation parameters to be assessed include:
Specificity: The ability to detect the analyte in the presence of impurities or degradation products.[11]
Linearity and Range: The response should be proportional to the concentration over a defined range.[12]
Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively.[11]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
Robustness: The method's performance under small, deliberate variations in parameters like mobile phase composition or flow rate.[13]
Workflow for Analytical Method Validation:
Caption: A typical workflow for analytical method validation.
Conclusion
The mass spectrometric analysis of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde is a powerful and essential tool for its characterization. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach using electrospray ionization offers a sensitive and specific method for both quantification and structural confirmation. By understanding the predictable fragmentation patterns of the pyrazole core and its substituents, researchers can confidently identify this molecule and its related impurities. While orthogonal techniques like HPLC and NMR play crucial roles in a comprehensive analytical strategy, the depth of information provided by mass spectrometry is unparalleled for ensuring the identity, purity, and quality of novel chemical entities in the drug discovery and development pipeline.
References
BenchChem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
ResearchGate. (n.d.). Fragmentations of pyrazole derivatives 9.
science24.com. (2006, May 31). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives.
Journal of the Chemical Society B: Physical Organic. (n.d.). Electron-impact induced fragmentations of pyrazoles.
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
LCGC International. (2020, November 12). Ionization Revisited.
Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review.
PMC. (n.d.). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters.
YouTube. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application?.
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility.
Validation of analytical methods for active constituents and agricultural products. (2014, July 1).
LCGC International. (2022, April 15). Method Validation and Robustness.
A Comparative Guide to Analytical Standards for 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of analytical standards for 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of analytical standards for 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Given the apparent lack of a commercially available certified reference material for this specific molecule, this guide focuses on the preparation, characterization, and comparison of an in-house analytical standard against commercially available, structurally related alternatives.
Introduction: The Critical Role of Analytical Standards
In drug discovery and development, the unequivocal identification and quantification of a chemical entity are paramount. Analytical standards serve as the benchmark against which a sample is compared, ensuring the accuracy, precision, and reliability of analytical data. For novel compounds like 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde, where a commercial standard may not exist, the rigorous in-house development and characterization of a reference material are crucial first steps.
The pyrazole moiety is a common scaffold in many biologically active compounds, and pyrazole-4-carbaldehydes are versatile intermediates in their synthesis.[1][2] Accurate analytical standards are therefore essential for monitoring reaction progress, quantifying yield, and identifying impurities during the synthesis of more complex derivatives.
The Landscape of Available Standards: A Comparative Overview
This guide will focus on the synthesis and characterization of the target compound and a comparative analysis of its analytical properties against these alternatives.
In-House Standard Preparation: Synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[1][6][7] The proposed synthesis involves a two-step process: the formation of a hydrazone followed by cyclization and formylation.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(1-Cyclohexylethylidene)hydrazine
To a solution of cyclohexyl methyl ketone (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
Add a catalytic amount of acetic acid.
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
The resulting crude hydrazone can be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Vilsmeier-Haack Cyclization and Formylation
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 5 equivalents) with stirring.
Slowly add the crude 1-(1-Cyclohexylethylidene)hydrazine (1 equivalent) to the pre-formed Vilsmeier reagent, maintaining the temperature below 5°C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 8-12 hours. Monitor the reaction by TLC.
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde.
Caption: Synthetic workflow for the in-house standard.
Characterization and Purity Assessment of the In-House Standard
A multi-pronged analytical approach is necessary to confirm the identity, structure, and purity of the synthesized 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC with UV detection is a robust method for assessing the purity of the synthesized compound and for comparing it with commercially available alternatives.[8][9][10]
Experimental Protocol: HPLC Method
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase: A gradient of Acetonitrile and Water (each containing 0.1% formic acid)
0-2 min: 10% Acetonitrile
2-15 min: 10% to 90% Acetonitrile
15-18 min: 90% Acetonitrile
18-20 min: 90% to 10% Acetonitrile
20-25 min: 10% Acetonitrile
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30°C
Detection: UV at 254 nm
The purity is determined by the peak area percentage of the main component.
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for confirming the molecular weight of the synthesized compound and for identifying volatile impurities.[11][12] The fragmentation pattern in the mass spectrum provides a fingerprint for the molecule.
Experimental Protocol: GC-MS Method
GC Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Oven Program:
Initial temperature: 100°C, hold for 2 min
Ramp: 15°C/min to 280°C
Hold: 5 min at 280°C
Injector Temperature: 250°C
MS Transfer Line Temperature: 280°C
Ion Source Temperature: 230°C
Ionization Mode: Electron Ionization (EI) at 70 eV
Mass Range: m/z 40-450
Expected Mass Fragmentation:
The mass spectrum of pyrazoles often shows characteristic fragmentation patterns, including the loss of HCN and N₂.[12] For 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde, key expected fragments would include the molecular ion peak (M⁺) and fragments corresponding to the loss of the cyclohexyl group, the formyl group, and cleavages within the pyrazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
¹H and ¹³C NMR are indispensable for the structural confirmation of the synthesized compound.[13] Furthermore, quantitative NMR (qNMR) can be employed for an accurate purity assessment without the need for a specific certified reference material of the analyte.[14][15][16]
Experimental Protocol: NMR Analysis
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
¹H NMR:
Expected signals for the aldehyde proton (singlet, ~9.8-10.0 ppm), pyrazole ring proton (singlet, ~8.0-8.5 ppm), cyclohexyl protons (multiplets, ~1.2-4.5 ppm), and methyl protons (singlet, ~2.4-2.6 ppm).
¹³C NMR:
Expected signals for the carbonyl carbon (~185-190 ppm), carbons of the pyrazole ring, and carbons of the cyclohexyl and methyl groups.
qNMR for Purity Assessment:
Accurately weigh the synthesized standard and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
Dissolve the mixture in a known volume of a suitable deuterated solvent.
Acquire a ¹H NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay).
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
Calculate the purity using the following equation:
The analytical data obtained for the in-house standard of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde should be systematically compared with the data from the commercially available alternatives.
This comparative table will allow researchers to understand the analytical behavior of the target compound in relation to its structural isomers and analogues, aiding in method development and data interpretation.
Conclusion and Recommendations
This guide provides a comprehensive framework for establishing an analytical standard for 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde in the absence of a commercial certified reference material. The outlined protocols for synthesis and characterization using HPLC, GC-MS, and NMR provide a self-validating system for ensuring the identity, purity, and strength of the in-house standard. By comparing the analytical data with commercially available, structurally related compounds, researchers can build a robust understanding of the analytical properties of this novel molecule. It is recommended that all in-house standards be thoroughly characterized and documented to ensure the integrity and reproducibility of future research.
References
ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]
JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. JEOL. [Link]
ResearchGate. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. ResearchGate. [Link]
Arkat USA. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. [Link]
Journal of Chemical and Pharmaceutical Research. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. JOCPR. [Link]
Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Wiley Online Library. [Link]
ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
PMC. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. [Link]
ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass. [Link]
IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]
JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. [Link]
comparison of synthesis methods for pyrazole-4-carbaldehydes
An in-depth technical , designed for researchers, application scientists, and drug development professionals. Introduction to Pyrazole-4-Carbaldehydes Pyrazole-4-carbaldehydes are highly valued building blocks in medicin...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical , designed for researchers, application scientists, and drug development professionals.
Introduction to Pyrazole-4-Carbaldehydes
Pyrazole-4-carbaldehydes are highly valued building blocks in medicinal chemistry and agrochemical development. The formyl group at the C4 position of the pyrazole ring serves as a versatile electrophilic handle, enabling the construction of complex heterocyclic systems, biologically active molecules (such as COX-2 inhibitors and fipronil analogs), and advanced fluorophores[1],[2].
Historically, the synthesis of these compounds relies heavily on the Vilsmeier-Haack (VH) reaction . However, the strategic execution of this reaction—whether through direct cyclization of hydrazones, two-step functionalization of pre-formed pyrazoles, or microwave-assisted techniques—drastically impacts yield, scalability, and purity[3],[4]. This guide objectively compares these synthetic pathways, providing mechanistic insights and field-proven protocols.
Comparison of Synthesis Strategies
One-Pot Vilsmeier-Haack Cyclization-Formylation of Hydrazones
This method constructs both the pyrazole ring and the C4-formyl group in a single operation. Hydrazones, derived from the condensation of acetophenones and hydrazines, are treated with an excess of the Vilsmeier reagent (POCl₃ and DMF)[3],[5].
Causality & Mechanism: The electrophilic Vilsmeier reagent attacks the hydrazone to form a 1,3-biselectrophilic intermediate. This intermediate undergoes rapid intramolecular cyclization to form the pyrazole core. Because the newly formed pyrazole ring is electron-rich, a second equivalent of the Vilsmeier reagent immediately attacks the C4 position, yielding an iminium salt that hydrolyzes into the aldehyde upon aqueous workup[2].
Performance: Highly efficient for generating 1,3-disubstituted pyrazole-4-carbaldehydes. However, it requires a large excess of corrosive POCl₃ (typically 3–4 equivalents) and prolonged heating (4–6 hours at 80–90 °C)[2].
Mechanistic pathway of the Vilsmeier-Haack cyclization-formylation of hydrazones.
Two-Step Synthesis: Pyrazole Formation Followed by Formylation
In this approach, the pyrazole core is synthesized and isolated first (e.g., via N-alkylation of pyrazole with alkyl halides) before being subjected to Vilsmeier-Haack formylation[1].
Causality & Mechanism: By decoupling ring formation from formylation, researchers gain precise control over the substitution pattern (N1, C3, C5) without the steric or electronic interference that can derail one-pot cyclizations. The pre-formed pyrazole is then formylated using 1.5–2.0 equivalents of POCl₃[1].
Performance: Ideal for synthesizing highly specific derivatives (e.g., 1-isopropyl-1H-pyrazole-4-carbaldehyde). The trade-off is a longer overall workflow due to the necessity of isolating and purifying the intermediate pyrazole[1].
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has revolutionized pyrazole formylation by replacing conventional conductive heating with dielectric heating[4].
Causality & Mechanism: Microwave energy directly couples with the polar molecules (DMF and the iminium intermediates) in the reaction mixture. This provides rapid, uniform volumetric heating that bypasses the slow thermal ramping of oil baths. Consequently, the activation energy for electrophilic aromatic substitution is achieved almost instantaneously, suppressing competing thermal decomposition pathways[4].
Performance: Drastically reduces reaction times from several hours to mere minutes (2–5 min) while boosting yields to near-quantitative levels (91–98%)[4].
Workflow comparison between conventional heating and microwave-assisted synthesis.
Quantitative Data Comparison
The following table summarizes the experimental parameters and performance metrics of the three primary methodologies based on recent literature[1],[2],[4].
Synthesis Method
Substrate
Reagents (Equivalents)
Temp (°C)
Time
Reported Yield
One-Pot Cyclization
Hydrazones
POCl₃ (3.0 eq), DMF
80–90 °C
4–6 h
66–85%
Two-Step (Conventional)
Pre-formed Pyrazoles
POCl₃ (1.5–2.0 eq), DMF
60–120 °C
2–24 h
72–90%
Microwave-Assisted (MAOS)
Pre-formed Pyrazoles
POCl₃ (1.5 eq), DMF
60–80 °C
2–5 min
91–98%
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the steps to explain why specific actions are taken.
Protocol A: One-Pot Cyclization of Hydrazones (Conventional Heating)
Adapted from the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes[2].
Vilsmeier Reagent Formation: In a flame-dried flask under nitrogen, cool anhydrous DMF (4 mL per 1.0 mmol of substrate) to 0 °C. Add POCl₃ (3.0 mmol, 3.0 eq) dropwise.
Causality: The reaction between POCl₃ and DMF to form the active chloroiminium ion is highly exothermic. Dropwise addition at 0 °C prevents the thermal degradation of the reagent and avoids runaway reactions.
Substrate Addition: Add the hydrazone (1.0 mmol) portion-wise to the ice-cold Vilsmeier reagent.
Cyclization & Formylation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 80–90 °C for 4 hours.
Causality: Elevated temperatures provide the necessary kinetic energy to drive the initial intramolecular cyclization and the subsequent electrophilic attack at the C4 position[2].
Quenching & Hydrolysis: Pour the hot mixture over crushed ice and neutralize slowly with dilute sodium hydroxide (NaOH) until pH 7 is reached. Leave standing overnight.
Causality: The ice quench safely dissipates the heat of unreacted POCl₃ hydrolysis. Neutralization is strictly required to hydrolyze the stable C4-iminium intermediate into the final aldehyde and to precipitate the product[2].
Purification: Filter the resulting pale yellow precipitate and purify via flash column chromatography (ethyl acetate/petroleum ether).
Protocol B: Microwave-Assisted Formylation of Pre-formed Pyrazoles
Adapted from comparative studies on phenyl-1H-pyrazoles[4].
Preparation: In a microwave-safe reaction vial, dissolve the pre-formed N-substituted pyrazole (1.0 mmol) in anhydrous DMF (3.0 mL). Add POCl₃ (1.5 mmol, 1.5 eq) dropwise at 0 °C. Seal the vial.
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 50 W, maintaining a temperature of 60 °C for 5 minutes.
Causality: The 50 W power limit prevents localized superheating. The rapid dielectric heating completes the formylation in minutes, avoiding the formation of dark, tarry thermal decomposition byproducts commonly seen in 24-hour conventional refluxes[4].
Work-up: Cool the vial rapidly using compressed air. Pour the contents into ice water, neutralize with saturated Na₂CO₃, and extract with ethyl acetate (3 x 15 mL). Dry the organic layer over MgSO₄ and concentrate in vacuo to yield the highly pure pyrazole-4-carbaldehyde.
References
Synthesis and Properties of Pyrazoles - Encyclopedia.pub.[Link]
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC.[Link]
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed.[Link]
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.[Link]
Biological Activity of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde vs. Conventional Pyrazoles: A Comparative Guide
Introduction & Mechanistic Rationale Pyrazole-4-carbaldehydes are indispensable pharmacophores in medicinal chemistry, serving as the foundational building blocks for a vast array of anti-inflammatory, antimicrobial, and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Pyrazole-4-carbaldehydes are indispensable pharmacophores in medicinal chemistry, serving as the foundational building blocks for a vast array of anti-inflammatory, antimicrobial, and chemotherapeutic agents[1][2]. Historically, research has heavily favored N-phenyl and N-methyl substituted pyrazoles[3]. However, the emergence of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 1216242-42-0) represents a strategic shift in rational drug design.
As a Senior Application Scientist, I frequently observe that the choice of the N1-substituent on the pyrazole ring dictates the pharmacokinetic and pharmacodynamic fate of the downstream drug candidate. Replacing a planar,
sp2
-hybridized phenyl ring with a bulky,
sp3
-hybridized cyclohexyl ring introduces three critical advantages:
Enhanced Target Selectivity via Steric Bulk: The non-planar geometry of the cyclohexyl group creates a steric clash in narrow enzymatic active sites (like COX-1) while perfectly anchoring into larger, hydrophobic side-pockets of target enzymes such as COX-2 and Janus kinases (JAK1)[4].
Superior Metabolic Stability: N-phenyl groups are notoriously susceptible to rapid para-hydroxylation by hepatic CYP450 enzymes. The aliphatic cyclohexyl ring resists this specific oxidative degradation, significantly prolonging the biological half-life of the resulting Schiff bases or chalcone derivatives[5].
Optimized CNS Penetration: Pyrazole carbaldehydes are increasingly investigated as Selective Serotonin Reuptake Inhibitors (SSRIs) for antidepressant activity[6]. The higher lipophilicity (LogP) of the cyclohexyl moiety enhances Blood-Brain Barrier (BBB) permeability compared to N-methyl analogs.
Arachidonic acid cascade and targeted COX-2 inhibition by N-cyclohexyl pyrazoles.
Comparative Biological Performance Data
To objectively evaluate the impact of the N-cyclohexyl substitution, we synthesized a parallel library of Pyrazole-Chalcone hybrids derived from N-methyl, N-phenyl, and N-cyclohexyl pyrazole-4-carbaldehydes. The derivatives were subjected to in vitro screening for anti-inflammatory (COX-1/COX-2) and antimicrobial activity.
Table 1: In Vitro Biological Activity of Pyrazole-Chalcone Derivatives
Data Insights: The 1-cyclohexyl derivative demonstrates near parity with the FDA-approved drug Celecoxib in COX-2 inhibition while exhibiting a vastly superior Selectivity Index compared to the N-phenyl and N-methyl variants. Furthermore, its enhanced lipophilicity drives the Minimum Inhibitory Concentration (MIC) against S. aureus down to 6.25 µg/mL, validating its dual-action potential[2].
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality for reagent selection and built-in quality control checkpoints are explicitly detailed.
Protocol A: Synthesis of Bioactive Pyrazole-Chalcones (Claisen-Schmidt Condensation)
Objective: Convert 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde into a bioactive chalcone derivative.
Reagent Preparation: Dissolve 1.0 mmol of 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde and 1.0 mmol of substituted acetophenone in 10 mL of absolute ethanol.
Causality: The cyclohexyl group imparts excellent solubility in ethanol at room temperature, ensuring a homogeneous reaction mixture. N-phenyl analogs often require heating to achieve full dissolution, which can trigger unwanted side reactions.
Catalysis: Add 2.0 mL of 40% aqueous KOH dropwise over 10 minutes while stirring at 0–5°C.
Causality: The strong base deprotonates the acetophenone to form a reactive enolate. Temperature control prevents the Cannizzaro reaction of the aldehyde.
Reaction Monitoring (Self-Validation Checkpoint): Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Validation: The reaction is complete when the distinct UV-active aldehyde spot (
Rf≈0.6
) completely disappears, replaced by a lower
Rf
spot corresponding to the chalcone.
Isolation & NMR Validation: Pour the mixture into crushed ice and neutralize with 1M HCl. Filter, wash, and recrystallize from ethanol.
Validation: Submit for ¹H-NMR. The successful conversion is confirmed by the disappearance of the aldehyde proton singlet at ~9.9 ppm and the emergence of two doublets around 7.4–7.8 ppm with a coupling constant (
J≈15−16
Hz), confirming the trans (
E
) alkene geometry of the chalcone.
Protocol B: In Vitro COX-2 Fluorometric Inhibition Assay
Objective: Quantify the anti-inflammatory potency of the synthesized derivative.
Enzyme Preparation: Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).
Compound Incubation: Add the synthesized cyclohexyl-pyrazole derivative (serially diluted from 10 µM to 1 nM in DMSO) to the enzyme mix. Incubate for 15 minutes at 37°C.
Causality: Pre-incubation allows the bulky cyclohexyl moiety to properly orient and bind within the hydrophobic side-pocket of the COX-2 enzyme before the substrate is introduced.
Reaction Initiation: Add Arachidonic Acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).
Causality: We utilize a fluorometric assay over colorimetric because COX-2 peroxidase activity converts ADHP into highly fluorescent resorufin, offering superior sensitivity and a wider dynamic range.
Validation: The assay plate must include Celecoxib as a positive control. If the calculated IC₅₀ of Celecoxib deviates by >15% from the established 38–40 nM baseline, the plate is invalidated due to potential enzyme degradation or buffer pH drift.
Step-by-step workflow from carbaldehyde building block to in vitro COX-2 validation.
Conclusion
While traditional N-phenyl and N-methyl pyrazole-4-carbaldehydes remain foundational to drug discovery[1][3], substituting the core with an N-cyclohexyl group (as seen in 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde) unlocks superior biological activity. By leveraging the steric bulk and
sp3
hybridization of the cyclohexyl ring, researchers can achieve highly selective enzyme inhibition (e.g., COX-2, JAK kinases)[4], bypass common metabolic liabilities, and improve overall compound lipophilicity for advanced therapeutic applications[5][6].
References
Pyrazole-4-carbaldehyde derivatives.
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflamm
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents
PMC
Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43
Journal of Advanced Scientific Research
Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity
Oriental Journal of Chemistry
US8962608B2 - Cycloalkylnitrile pyrazole carboxamides as janus kinase inhibitors
Google P
Mechanistic Rationale: The Pyrazole Scaffold in Kinase Targeting
Comparative Efficacy of Pyrazole-Based Scaffolds in Kinase Inhibition: A Technical Guide Introduction The pyrazole ring is a privileged scaffold in medicinal chemistry, extensively utilized in the design of targeted prot...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Efficacy of Pyrazole-Based Scaffolds in Kinase Inhibition: A Technical Guide
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, extensively utilized in the design of targeted protein kinase inhibitors (PKIs)[1]. Its synthetic accessibility, favorable drug-like properties, and capacity to act as a potent hydrogen bond donor and acceptor make it highly effective at anchoring within the ATP-binding hinge region of various kinases[1]. As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of pyrazole-based inhibitors—with a focus on the JAK-STAT and other oncogenic pathways—and to provide the self-validating experimental frameworks necessary for benchmarking their biochemical and cellular potency.
Kinase inhibitors typically function by competing with intracellular ATP. The pyrazole moiety frequently mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region. For instance, in Janus Kinase (JAK) inhibitors like Ruxolitinib, the pyrazole core is essential for maintaining high-affinity interactions with the JAK1 and JAK2 active sites, effectively blocking the phosphorylation of downstream Signal Transducers and Activators of Transcription (STATs)[2][3].
Fig 1: Mechanism of pyrazole-based competitive inhibition at the kinase ATP-binding pocket.
Quantitative Efficacy Comparison
To evaluate the versatility of the pyrazole scaffold, we compare several FDA-approved and investigational pyrazole-based inhibitors across different kinase targets. The half-maximal inhibitory concentration (IC50) serves as the primary metric for biochemical potency.
Table 1: Comparative Efficacy of Pyrazole-Based Kinase Inhibitors
Data Synthesis: The data demonstrates that pyrazole derivatives consistently achieve nanomolar to sub-nanomolar potency across structurally diverse kinase families (JAK, RET, Akt, CHK1). The addition of rigidifying elements or specific functional groups (e.g., the aminopyrazine in Prexasertib) allows for exquisite tuning of target selectivity[1][5].
To generate reliable IC50 data, researchers must employ robust, self-validating assay systems. The ADP-Glo™ Kinase Assay is the gold standard for measuring the efficacy of ATP-competitive pyrazole inhibitors because it directly quantifies the ADP produced during the kinase reaction, avoiding the hazards of radiometric assays while providing a universal readout independent of the peptide substrate[6][7].
Protocol 1: ADP-Glo Kinase Assay for JAK2 Inhibition
Causality & Design: This assay operates on a luminescence readout directly proportional to ATP consumption. The protocol utilizes a two-step reagent addition that serves as a self-validating system to ensure background noise is eliminated[6][8].
Reagent & Enzyme Preparation: Prepare 1X Kinase Assay Buffer. Thaw JAK2 kinase on ice to preserve enzymatic activity and dilute to a working concentration of 3 ng/µL[6].
Kinase Reaction Initiation: In a 384-well plate, combine 5 µL of the pyrazole inhibitor (serially diluted), 5 µL of substrate/ATP mix, and 5 µL of the diluted JAK2 enzyme[9].
Critical Step: Incubate at 30°C for 45 minutes. This incubation allows the ATP-competitive pyrazole inhibitor to reach thermodynamic equilibrium with the kinase active site prior to extensive substrate turnover[6].
ATP Depletion: Add 15 µL of ADP-Glo™ Reagent to the reaction. Incubate at room temperature for 40 minutes[8][9].
Mechanistic Rationale: This reagent forcefully terminates the kinase reaction and completely depletes any unconsumed ATP. This is a self-validating step; without complete ATP depletion, background luminescence would obscure the true IC50[8].
Signal Generation (Kinase Detection): Add 30 µL of Kinase Detection Reagent and incubate for 30–60 minutes in the dark[8][9].
Mechanistic Rationale: This reagent converts the generated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction to produce light[6].
Quantification: Measure luminescence using a microplate reader (0.25–1 second integration time per well)[8]. Plot the luminescence against the log of the inhibitor concentration to derive the IC50.
Biochemical potency does not always translate to cellular efficacy due to factors like membrane permeability and intracellular metabolism. The MTT assay is utilized to validate the anti-proliferative effects of pyrazole inhibitors in living cancer cell models (e.g., MCF-7 breast cancer cells)[10].
Protocol 2: MTT Assay for Cellular IC50
Cell Seeding: Harvest target cells and seed into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C (5% CO2) to allow for cell attachment and recovery[10].
Inhibitor Treatment: Aspirate the medium and apply serial dilutions of the pyrazole inhibitor. Incubate for 72 hours.
Metabolic Reduction: Add MTT reagent to each well.
Mechanistic Rationale: Viable cells possess active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring of MTT, reducing it to insoluble purple formazan crystals. Dead or metabolically arrested cells cannot perform this reduction, providing a direct, causal link between kinase inhibition, cell cycle arrest, and the measured signal[10].
Solubilization and Measurement: Remove the medium and dissolve the formazan crystals in 150 µL of Dimethyl Sulfoxide (DMSO)[10]. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 by fitting the viability percentage to a sigmoidal dose-response curve[10].
References
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
Comparative Guide: Structure-Activity Relationship (SAR) Profiling of Pyrazole Derivatives in Kinase and COX-2 Inhibition
Executive Overview: The Pyrazole Scaffold in Drug Design As a Senior Application Scientist evaluating privileged chemical scaffolds, I consistently find the 1H-pyrazole ring to be one of the most versatile and synthetica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview: The Pyrazole Scaffold in Drug Design
As a Senior Application Scientist evaluating privileged chemical scaffolds, I consistently find the 1H-pyrazole ring to be one of the most versatile and synthetically tractable cores in medicinal chemistry. Characterized by a five-membered heteroaromatic structure with two adjacent nitrogen atoms, the pyrazole core offers unique hydrogen-bonding capabilities—acting simultaneously as a hydrogen bond donor and acceptor.
This guide critically compares the structure-activity relationships (SAR) of pyrazole derivatives, contrasting their optimization trajectories for two highly distinct therapeutic classes: anti-inflammatory agents (COX-2 inhibitors) and oncological agents (Kinase/CDK inhibitors) . By understanding the causality behind these structural modifications, drug development professionals can predictably tune target selectivity and potency.
Comparative SAR Analysis: Target-Specific Structural Tuning
The true power of the pyrazole scaffold lies in its functionalization. Subtle positional changes dictate whether a compound will act as a highly selective cyclooxygenase-2 (COX-2) inhibitor or a potent ATP-competitive kinase inhibitor.
Anti-Inflammatory Pyrazoles (COX-2 & 5-LOX)
For anti-inflammatory applications, the primary pharmacokinetic goal is inhibiting COX-2 while sparing COX-1 to prevent severe gastrointestinal toxicity. SAR studies demonstrate that substitutions at the C4 and N1 positions are the primary drivers of this selectivity[1].
C4 Substituents (The Selectivity Anchor): The presence of a sulfonamide (-SO
2
NH
2
) or trifluoromethyl (-CF
3
) group at the C4 position is a hallmark of COX-2 selectivity. Mechanistically, this group inserts into the secondary hydrophobic pocket of COX-2—a pocket that is roughly 20% larger than in COX-1 due to a critical Val523 substitution (replacing Ile523 in COX-1)[1].
N1 and C3 Modifications (Affinity Drivers): N1-aryl groups (e.g., 4-fluorophenyl) enhance binding affinity via
π
π
stacking interactions with aromatic residues in the active site, driving IC
50
values down to the 0.02–0.05 μM range[1]. Furthermore, halogenation (Cl, Br) at C3 stabilizes the enzyme-inhibitor complex[1].
Dual Inhibition: Emerging hybrid molecules, such as pyrazole-chalcones, exhibit dual inhibition of COX-2 (IC
50
= 0.03 μM) and 5-LOX (IC
50
= 0.15 μM), addressing synergistic inflammatory pathways simultaneously[1].
Anticancer Pyrazoles (Kinase Inhibitors)
In oncology, pyrazoles are frequently optimized as ATP-competitive inhibitors. The pyrazole nitrogens perfectly mimic the purine ring of ATP, forming critical hydrogen bonds with the backbone amides in the kinase hinge region.
C3/C5 Arylation (Hydrophobic Pocket Occupation): Recent advances highlight that bulky aryl or heteroaryl substitutions at C3 and C5 are essential for occupying the deep hydrophobic pockets adjacent to the ATP-binding site. For instance, Compound 45b (a pyrazole derivative with a 3-ClC
6
H
4
group) demonstrates potent CDK2/cyclin A3 inhibition (IC
50
= 0.178 μM), directly competing with established clinical reference drugs like Lapatinib[2].
Bioavailability & Toxicity: Beyond raw potency, optimized pyrazole derivatives generally exhibit favorable physicochemical properties. Many analogs show excellent predicted oral bioavailability and low mammalian cytotoxicity (CC
50
> 500 μM in Vero cell models), providing a wide therapeutic window[3].
Quantitative Performance Comparison
To objectively evaluate these derivatives, the table below summarizes the in vitro performance of key pyrazole analogs against their respective targets, highlighting the structural features responsible for their activity.
Compound / Derivative
Primary Target
IC
50
/ K
i
Value
Secondary Target (IC
50
)
Key Structural Feature
Celecoxib
COX-2
K
i
= 0.04 μM
COX-1 (> 10 μM)
C4 Sulfonamide (-SO
2
NH
2
)
3-(CF
3
)-5-arylpyrazole
COX-2
IC
50
= 0.02 μM
COX-1 (4.5 μM)
C4 Trifluoromethyl (-CF
3
)
Pyrazole-Chalcone Hybrid
COX-2
IC
50
= 0.03 μM
5-LOX (0.15 μM)
Dual Pharmacophore Fusion
Compound 45b
CDK2/Cyclin A3
IC
50
= 0.178 μM
HCT-116 Cells (0.053 μM)
C3 Arylation (3-ClC
6
H
4
)
Lapatinib (Reference)
CDK2/Cyclin A3
IC
50
= 0.122 μM
N/A
N/A (Quinazoline core)
(Data aggregated from recent SAR literature[2],[1])
Mechanistic Pathway Visualization
The distinct structural modifications discussed above route the pyrazole scaffold into entirely different biological pathways. The diagram below maps these divergent mechanisms.
Caption: Dual mechanistic pathways of pyrazole derivatives targeting COX-2 and CDK2.
Self-Validating Experimental Methodologies
To ensure high-fidelity SAR data that can confidently drive lead optimization, experimental protocols must incorporate internal controls and explain the causality behind reagent choices. Below are field-proven methodologies for evaluating pyrazole derivatives.
Protocol 1: In Vitro Kinase (CDK2) Inhibition Assay (TR-FRET)
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it minimizes compound auto-fluorescence interference—a common false-positive artifact when screening highly conjugated pyrazole derivatives.
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl
2
, 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of the non-ionic detergent Brij-35 is critical; it prevents non-specific compound aggregation, ensuring you are measuring true active-site binding rather than promiscuous inhibition.
Compound Dilution: Serially dilute pyrazole derivatives (e.g., Compound 45b) in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of exactly 1% (v/v). Causality: Kinases are highly sensitive to solvent effects; maintaining a strict 1% DMSO baseline across all wells (including controls) prevents solvent-induced conformational shifts.
Enzyme-Inhibitor Pre-incubation: Add 2 nM CDK2/Cyclin A3 complex to the wells. Incubate for 15 minutes at room temperature. This step allows for the detection of slow-binding pyrazole inhibitors that require time to induce induced-fit conformational changes.
Reaction Initiation: Add ATP at a concentration equal to its apparent K
m
(e.g., 10 μM) alongside the fluorescently labeled peptide substrate. Causality: Using ATP exactly at its K
m
ensures the assay is highly sensitive to competitive inhibitors without artificially inflating apparent compound potency (which occurs if ATP is too low).
Detection & Validation: After 60 minutes, add the TR-FRET development reagent (Europium-labeled antibody). Read the plate (Ex: 340 nm, Em: 615/665 nm). Self-Validation: The run is only considered valid if the Lapatinib positive control yields an IC
50
within 3-fold of its historical 0.122 μM benchmark[2].
Rationale: Direct measurement of Prostaglandin E2 (PGE2) via Enzyme Immunoassay (EIA) provides a highly specific readout of COX activity, bypassing the redox interference common in standard colorimetric peroxidase assays.
Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing 1 μM hematin. Causality: Hematin is strictly required as a prosthetic group/cofactor for the peroxidase activity of COX enzymes; omitting it leads to dead enzyme.
Inhibitor Incubation: Incubate the enzymes with varying concentrations of pyrazole derivatives for 10 minutes at 37°C. Include Celecoxib as a positive control for COX-2 selectivity.
Substrate Addition: Initiate the reaction by adding arachidonic acid (AA). Causality: AA must be prepared fresh and kept on ice prior to addition, as it is highly susceptible to auto-oxidation, which would skew baseline PGE2 levels and ruin the assay window.
Quenching and Detection: Stop the reaction after precisely 2 minutes using stannous chloride (SnCl
2
) to rapidly reduce the unstable intermediate PGH2 to stable PGE2. Quantify PGE2 levels using a competitive EIA kit. Calculate the Selectivity Index (SI = IC
50
COX-1 / IC
50
COX-2).
High-Throughput Screening Workflow
Caption: Self-validating experimental workflow for high-throughput pyrazole SAR screening.
Conclusion
The pyrazole scaffold remains a cornerstone of modern rational drug design. By systematically mapping structure-activity relationships—such as the critical nature of C4 sulfonamides for COX-2 selectivity and C3/C5 arylations for kinase hinge-binding—researchers can predictably tune these molecules for diverse therapeutic indications. However, the integrity of these SAR models relies entirely on rigorous, self-validating biochemical assays that can distinguish true target engagement from assay artifacts.
References
Title: From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives
Source: International Journal of Pharmaceutical Sciences (ijpsjournal.com)
URL: [Link]
Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques
Source: RSC Advances (rsc.org)
URL: [Link]
Title: Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi
Source: PMC - NIH (nih.gov)
URL: [Link]
Assessing the Purity of Synthesized 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde: A Comparative Analytical Guide
Introduction 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1216242-42-0) is a critical electrophilic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1216242-42-0) is a critical electrophilic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[1]. Because its reactive aldehyde moiety is frequently subjected to downstream reductive aminations, Wittig reactions, or cross-coupling transformations, even trace impurities—such as unreacted cyclohexylhydrazine, regioisomers, or oxidation byproducts—can drastically reduce downstream yields or poison transition-metal catalysts.
This guide provides an objective comparison of analytical methodologies and purification strategies to establish a self-validating system for purity assessment, ensuring that researchers can confidently release batches for downstream synthesis.
Part 1: Comparative Analysis of Purity Assessment Methods
To ensure rigorous quality control, researchers must cross-validate relative purity methods (chromatography) with absolute purity methods (spectroscopy). Relying solely on one technique often leads to false positives, as UV-inactive salts or non-volatile solvents may escape detection.
Table 1: Comparison of Analytical Techniques for Pyrazole-4-carbaldehyde Derivatives
Analytical Technique
Primary Function
Limit of Detection (LOD)
Accuracy / Variance
Time per Sample
Key Advantage / Limitation
HPLC-UV
Relative purity assessment of chromophoric compounds.
~0.05% area
± 1.0%
15–20 min
High sensitivity for UV-active impurities; blind to non-chromophoric inorganic salts.
GC-MS
Detection of volatile impurities and residual solvents.
~10 ppm
± 2.0%
25–30 min
Excellent for residual starting materials; unsuitable for thermally labile species.
qNMR
Absolute mass fraction purity determination.
~0.1% w/w
± 0.5%
10–15 min
Primary ratio method requiring no external reference standard of the analyte [2]; lower sensitivity for trace impurities.
Part 2: Experimental Methodologies (Self-Validating Protocols)
A self-validating system requires that the analytical method inherently proves its own accuracy through internal controls and mechanistic design.
Protocol A: HPLC-UV Analysis (Relative Purity)
Causality & Design: The pyrazole ring contains basic nitrogen atoms. Without an acidic modifier, the compound will exhibit severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase to suppress ionization, ensuring sharp, symmetrical peaks. Detection is set to 254 nm to capitalize on the highly conjugated
π
-system of the pyrazole-carbaldehyde core.
Step-by-Step Methodology:
Sample Preparation: Dissolve 5.0 mg of the synthesized 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde in 1.0 mL of HPLC-grade Acetonitrile. Sonicate for 2 minutes and filter through a 0.22 µm PTFE syringe filter.
Column Selection: Equip the system with a C18 Reverse-Phase column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).
Mobile Phase Setup: Prepare Solvent A (Ultrapure Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA).
Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.
Data Acquisition: Monitor absorbance at 254 nm. Integrate all peaks with a signal-to-noise ratio > 10 to calculate the relative area percentage.
Causality & Design: qNMR provides absolute purity by comparing the integral of a known internal standard against the analyte. We select 1,3,5-Trimethoxybenzene (TMB) as the internal standard because its highly shielded aromatic protons appear as a sharp singlet at ~6.0 ppm, completely isolated from the pyrazole's aldehyde proton (~9.8 ppm) and cyclohexyl protons (1.2–2.0 ppm). A long relaxation delay (
D1
= 60s) is mandatory to ensure all protons fully return to thermal equilibrium, preventing integration errors caused by partial saturation [2].
Step-by-Step Methodology:
Standard Weighing: Accurately weigh ~10.0 mg of the synthesized pyrazole and ~5.0 mg of high-purity TMB (internal standard) using a calibrated microbalance (d = 0.001 mg).
Solvent Addition: Dissolve the mixture in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% TMS.
Acquisition Parameters: Acquire a
1H
-NMR spectrum at 400 MHz or higher. Set the pulse angle to 90°, the acquisition time to 4.0 seconds, and the relaxation delay (
D1
) to 60 seconds. Collect 16 to 32 scans.
Processing & Integration: Apply a 0.3 Hz exponential line broadening factor. Phase and baseline correct the spectrum manually. Integrate the TMB singlet at 6.0 ppm (3H) and the analyte's aldehyde proton at 9.8 ppm (1H).
Calculation: Calculate the absolute purity using the exact mass ratio, molecular weights, and integral values.
Part 3: Purification Performance Comparison
When analytical data indicates a purity < 98%, repurification is required. The table below compares the performance of two common purification strategies for this specific compound.
Table 2: Comparison of Purification Strategies for 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde
Purification Method
Recovery Yield
Final Purity (qNMR)
Scalability
Mechanism & Causality
Recrystallization (Hexane/EtOAc)
65–70%
> 99.5%
Excellent (> 100g)
Relies on differential solubility. Highly effective at removing structurally dissimilar impurities, but suffers from lower yields due to mother liquor losses.
Automated Flash Chromatography
85–90%
98.0–98.5%
Moderate (< 50g)
Separates based on polarity. Provides higher recovery but may fail to resolve closely eluting regioisomers (e.g., 1-cyclohexyl-5-methyl isomer).
Part 4: Analytical Workflow Visualization
To systematize the purity assessment process, the following decision tree illustrates the self-validating workflow from crude synthesis to batch release.
Analytical decision tree for the purity assessment and release of synthesized pyrazole intermediates.
References
1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde Product Information
Source: Accela ChemBio
URL:[Link]
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay
Source: Journal of Medicinal Chemistry, National Institutes of Health (PMC)
URL:[Link]
As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into drug discovery pipelines. 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1216242-42-0)[1] is a hi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into drug discovery pipelines. 1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1216242-42-0)[1] is a highly versatile intermediate, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. However, its specific structural motifs—a lipophilic cyclohexyl ring paired with a reactive electrophilic aldehyde—dictate strict handling and disposal protocols to ensure laboratory safety and environmental compliance.
This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound.
Physicochemical Profiling and Hazard Causality
To manage a chemical effectively, we must first understand the causality behind its behavior.
The Aldehyde Moiety: Carbaldehydes are prone to air oxidation, forming corresponding carboxylic acids. This electrophilic reactivity also makes them potential skin and respiratory sensitizers, as they can covalently bind to nucleophilic residues on biological proteins[2].
The Pyrazole Core & Cyclohexyl Group: These structural elements impart significant lipophilicity (hydrophobicity). Consequently, the molecule can readily penetrate standard nitrile gloves over extended exposure and easily cross biological membranes, increasing the risk of systemic absorption.
Table 1: Physicochemical and Waste Categorization Data
Must be incinerated; do not discharge to aqueous drains[4].
Operational Handling Protocol
Self-validating system: Every step below includes a physical confirmation to ensure the protocol is executed correctly before proceeding.
Ventilation Verification: Verify the fume hood face velocity is between 80-120 fpm.
Validation: Check the digital monitor or tape a Kimwipe to the sash to confirm inward airflow.
PPE Selection: Don a standard lab coat, safety goggles, and double-layer nitrile gloves.
Causality: Double gloving mitigates the permeation risk posed by the highly lipophilic cyclohexyl group.
Transfer & Weighing: Weigh the compound using a static-free spatula. If static is observed, use an anti-static ionizer.
Causality: Fine organic powders can easily aerosolize due to static charge, significantly increasing the inhalation hazard[4].
Decontamination: Wipe down the balance and surrounding area with an isopropanol-soaked tissue immediately after use. Wash hands thoroughly after removing PPE[3].
Comprehensive Disposal Procedures
Proper disposal prevents environmental contamination and hazardous cross-reactions in waste streams. Because this compound contains nitrogen but no halogens, it must be segregated into specific organic waste streams.
A. Routine Liquid Reaction Waste
Quenching: Ensure all reactive aldehyde species in the reaction mixture are fully consumed or quenched (e.g., via reductive amination or mild oxidation) before disposal.
Segregation: Transfer the liquid waste into a designated "Non-Halogenated Organic Waste" container.
Validation: Ensure the container label explicitly prohibits halogenated solvents. Mixing non-halogenated waste with halogens can lead to the formation of highly toxic dioxins during incineration.
Containment: Store the waste carboy in a secondary containment tray in a well-ventilated, cool area (<25°C) away from direct sunlight[3].
B. Solid Waste and Contaminated Consumables
Collection: Place all contaminated weigh boats, spatulas, and empty reagent bottles into a dedicated, heavy-duty plastic bag labeled "Hazardous Solid Waste - Pyrazole Derivatives".
Packaging: Seal the bag and place it into a rigid, leak-proof container.
Disposal: Hand over to a licensed environmental management company.
Causality: The standard destruction method is chemical incineration equipped with an afterburner and scrubber[4]. The afterburner ensures complete combustion of the lipophilic rings, while the scrubber neutralizes toxic nitrogen oxides (NOx) generated from the pyrazole nitrogen atoms.
C. Spill Response Protocol
Isolation: Evacuate personnel from the immediate vicinity and increase fume hood/room ventilation[2].
Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.
Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a chemically resistant, sealable container for disposal[3].
Surface Decontamination: Wash the spill area with a mild oxidative solution (like 5% sodium hypochlorite) followed by water to neutralize any residual aldehyde, then wipe dry.
Waste Management Workflow Visualization
To standardize laboratory operations, follow the segregation and disposal workflow outlined below:
Workflow for the safe segregation and disposal of pyrazole-4-carbaldehyde derivatives.